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1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Documentation Hub

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  • Product: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • CAS: 876294-73-4

Core Science & Biosynthesis

Foundational

A-Z Guide to the Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Whitepaper for Drug Development Professionals

Abstract Substituted pyrrole-3-carboxylic acids are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive, in-depth explorati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrrole-3-carboxylic acids are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate for specialized pharmaceutical development. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the core reactions, providing field-tested protocols, and offering insights into process optimization. The synthesis is logically structured in two primary stages: (1) The construction of the core pyrrole ester intermediate via the Paal-Knorr synthesis, followed by N-alkylation, and (2) The final saponification to yield the target carboxylic acid. This guide is designed to equip researchers, chemists, and drug development scientists with the expert knowledge required to efficiently and reliably produce this critical compound.

Strategic Overview: Retrosynthetic Analysis

A rational approach to any chemical synthesis begins with a retrosynthetic analysis. This process involves conceptually deconstructing the target molecule to identify logical precursors and key bond disconnections. For 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, the analysis points to a highly efficient and convergent strategy.

The primary disconnection is at the carboxylic acid functional group. Carboxylic acids can be readily formed by the hydrolysis of their corresponding esters.[1][2] This is a strategic choice, as the ester group is generally more stable under the conditions required for the formation of the pyrrole ring and subsequent N-alkylation.

The second key disconnection is the bond between the pyrrole nitrogen and the 2-methoxyethyl group. This suggests an N-alkylation reaction, a common and high-yielding method for functionalizing nitrogen heterocycles.[3]

Finally, the core 2,5-dimethyl-1H-pyrrole-3-carboxylate ring system is recognized as a classic target for the Paal-Knorr pyrrole synthesis. This powerful reaction condenses a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole heterocycle.[4][5][6][7]

Retrosynthesis Target 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid Intermediate_Ester Ethyl 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylate Target->Intermediate_Ester Hydrolysis (FGI) Pyrrole_Core Ethyl 2,5-dimethyl- 1H-pyrrole-3-carboxylate Intermediate_Ester->Pyrrole_Core N-Alkylation Starting_Materials Ethyl 2-acetyl-4-oxopentanoate + 2-Methoxyethylamine + (Base/Solvent for Alkylation) Pyrrole_Core->Starting_Materials Paal-Knorr Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Core Reaction Mechanisms and Rationale

Pillar 1: The Paal-Knorr Pyrrole Synthesis

The foundation of this synthetic route is the Paal-Knorr synthesis, a reliable method for forming substituted pyrroles from 1,4-dicarbonyl compounds.[5][7][8] In our strategy, we will synthesize the ethyl ester of the pyrrole core first. The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine.[6]

The mechanism, investigated by V. Amarnath et al., involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal.[5][6] This is followed by a second intramolecular attack by the amine on the other carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[5] The use of a weak acid, such as acetic acid, can accelerate the reaction.[6][9]

Pillar 2: N-Alkylation of the Pyrrole Core

With the pyrrole ring constructed, the next critical step is the introduction of the 2-methoxyethyl side chain onto the nitrogen atom. This is achieved through a nucleophilic substitution reaction (SN2). The pyrrole nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., 2-bromoethyl methyl ether).

The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Strong, non-nucleophilic bases are often preferred. The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is advantageous as it can solvate the cation of the base, enhancing the nucleophilicity of the pyrrole anion.

Pillar 3: Saponification to the Carboxylic Acid

The final transformation is the conversion of the ethyl ester to the target carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, also known as saponification.[2] A strong base, such as sodium hydroxide or potassium hydroxide, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acidic workup is required to protonate the resulting carboxylate salt to yield the final carboxylic acid product.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Step 1: Synthesis of Ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

This step combines the Paal-Knorr condensation and N-alkylation into a highly efficient one-pot procedure.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 2-acetyl-4-oxopentanoate186.2050.0 g0.268Starting 1,4-dicarbonyl precursor
2-Methoxyethylamine75.1122.2 g0.295Primary amine
Acetic Acid, Glacial60.055.0 mL-Catalyst
Ethanol (200 Proof)46.07250 mL-Solvent
Potassium Carbonate (K₂CO₃)138.2155.6 g0.402Base for N-alkylation
2-Bromoethyl methyl ether138.9941.0 g0.295Alkylating agent
Dichloromethane84.93As needed-Extraction Solvent
Brine Solution-As needed-Washing Agent
Sodium Sulfate (Na₂SO₄), Anhydrous142.04As needed-Drying Agent

Procedure:

  • To a 1-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-4-oxopentanoate (50.0 g, 0.268 mol), ethanol (250 mL), and glacial acetic acid (5.0 mL).

  • Slowly add 2-methoxyethylamine (22.2 g, 0.295 mol) to the stirring solution. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the initial pyrrole formation is complete, allow the mixture to cool to approximately 40-50 °C.

  • Add potassium carbonate (55.6 g, 0.402 mol) in portions to the reaction mixture.

  • Add 2-bromoethyl methyl ether (41.0 g, 0.295 mol) dropwise to the suspension.

  • Heat the mixture back to reflux and maintain for 4-6 hours, continuing to monitor by TLC until the starting N-H pyrrole is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in dichloromethane (200 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain Ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate as a pale yellow oil.

Step 2: Hydrolysis to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 1-(2-methoxyethyl)-...-carboxylate225.2840.0 g0.177Starting Ester
Ethanol (95%)-150 mL-Solvent
Sodium Hydroxide (NaOH)40.0010.6 g0.265Base for Hydrolysis
Water18.0250 mL-Solvent
Hydrochloric Acid (HCl), conc.36.46As needed-For acidification

Procedure:

  • In a 500 mL round-bottom flask, dissolve the starting ester (40.0 g, 0.177 mol) in ethanol (150 mL).

  • In a separate beaker, dissolve sodium hydroxide (10.6 g, 0.265 mol) in water (50 mL).

  • Add the NaOH solution to the ethanolic solution of the ester.

  • Heat the mixture to reflux (approx. 80-85 °C) for 3 hours. The reaction can be monitored by TLC until the starting ester spot disappears.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with dichloromethane (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3 by the slow, careful addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the solid product in a vacuum oven at 50 °C to a constant weight to yield 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as a white to off-white solid.

Synthetic Workflow Visualization

The following diagram illustrates the complete two-stage synthetic pathway.

Synthesis_Workflow cluster_0 Stage 1: One-Pot Pyrrole Formation & N-Alkylation cluster_1 Stage 2: Hydrolysis SMs Ethyl 2-acetyl-4-oxopentanoate + 2-Methoxyethylamine Condensation Paal-Knorr Condensation (EtOH, AcOH, Reflux) SMs->Condensation Intermediate_NH Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (In situ) Condensation->Intermediate_NH Alkylation N-Alkylation (K₂CO₃, 2-Bromoethyl methyl ether, Reflux) Intermediate_NH->Alkylation Product_Ester Ethyl 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylate Alkylation->Product_Ester Saponification Saponification (NaOH, EtOH/H₂O, Reflux) Product_Ester->Saponification Acidification Acidic Workup (HCl) Saponification->Acidification Final_Product 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid Acidification->Final_Product

Caption: Overall synthetic workflow diagram.

Expected Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~11-12 (br s, 1H, COOH), ~6.5 (s, 1H, pyrrole-H), ~4.1 (t, 2H, N-CH₂), ~3.6 (t, 2H, O-CH₂), ~3.3 (s, 3H, O-CH₃), ~2.4 (s, 3H, pyrrole-CH₃), ~2.2 (s, 3H, pyrrole-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (COOH), ~135 (pyrrole-C), ~128 (pyrrole-C), ~118 (pyrrole-C), ~110 (pyrrole-C), ~70 (O-CH₂), ~59 (O-CH₃), ~45 (N-CH₂), ~13 (pyrrole-CH₃), ~11 (pyrrole-CH₃).

  • IR (ATR, cm⁻¹): ~2900-3100 (broad, O-H stretch), ~1680 (C=O stretch), ~1550, 1450 (pyrrole ring stretches).

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₁₀H₁₄NO₃⁻: 196.10; found ~196.1.

Conclusion

This guide outlines a scientifically sound, efficient, and well-characterized pathway for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. By leveraging a one-pot Paal-Knorr/N-alkylation reaction followed by a standard saponification, this methodology provides a reliable foundation for producing this valuable intermediate for pharmaceutical research and development. The detailed protocols and mechanistic insights contained herein are intended to empower scientific professionals to achieve consistent and high-quality results.

References

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Rohit Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. Available at: [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrroles. Available at: [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH Public Access. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. N-alkylation of indole and pyrroles in dimethyl sulphoxide. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

Sources

Exploratory

Physicochemical properties of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties and analytical characterization methodologies for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Pyrrole derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for a multitude of pharmacologically active agents.[1][2] This document outlines a plausible synthetic route, detailed experimental protocols for determining key physicochemical parameters such as melting point, solubility, and pKa, and an analysis of expected spectroscopic signatures (NMR, IR, MS). The methodologies are presented with a rationale rooted in established chemical principles to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction

The pyrrole ring is a privileged five-membered aromatic heterocycle that is a fundamental structural motif in numerous natural products, pharmaceutical agents, and advanced materials.[1][2][3] Its unique electronic properties and ability to be readily functionalized make it a versatile scaffold in drug discovery, with pyrrole-containing compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5]

This guide focuses on the specific derivative, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . The architecture of this molecule combines several key features relevant to drug design:

  • The Pyrrole Core : A stable aromatic system providing a rigid framework.

  • The 3-Carboxylic Acid Group : A critical functional group that imparts acidic properties, enables the formation of salts to modulate solubility, and serves as a handle for synthesizing ester or amide derivatives.[1]

  • The N-(2-methoxyethyl) Substituent : This group is expected to influence the molecule's lipophilicity and solubility profile, potentially improving its pharmacokinetic properties.

  • The 2,5-Dimethyl Groups : These substituents modulate the electronic nature of the pyrrole ring and provide steric bulk, which can influence binding interactions with biological targets.

Understanding the fundamental physicochemical properties of this compound is a prerequisite for its advancement in any research or development pipeline.

Molecular Structure and Computed Properties

Chemical Structure: CC1=CC(=C(N1CCmethoxy)C)C(=O)O

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Commentary
Molecular Formula C₁₀H₁₅NO₃Based on atom count from the chemical structure.
Molecular Weight 197.23 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for similar organic carboxylic acids.[1]
XLogP3-AA ~1.5 - 2.5The parent acid has a computed XLogP3 of 1.3. The addition of the methoxyethyl group increases lipophilicity.
Hydrogen Bond Donors 1From the carboxylic acid -OH group.[6]
Hydrogen Bond Acceptors 3From the carbonyl oxygen, the ether oxygen, and the carboxylic -OH oxygen.
Rotatable Bond Count 4The C-C and C-O bonds in the methoxyethyl chain and the C-C bond to the carboxyl group allow for conformational flexibility.

Synthesis and Purification

A robust synthesis is essential for obtaining high-purity material for characterization. A logical and field-proven approach for constructing this N-substituted pyrrole is a two-step process initiated by a Paal-Knorr synthesis, followed by functionalization.

Proposed Synthetic Pathway

The proposed synthesis involves the cyclization of a 1,4-dicarbonyl with a primary amine, followed by Vilsmeier-Haack formylation and subsequent oxidation to the carboxylic acid.

Synthetic Pathway cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Oxidation A 2,5-Hexanedione C 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole A->C AcOH, Reflux B 2-Methoxyethylamine B->C D 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde C->D POCl₃, DMF E Target Compound: 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid D->E KMnO₄ or Ag₂O

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole

  • To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 equiv).

  • Add glacial acetic acid as the solvent.

  • Add 2-methoxyethylamine (1.1 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-substituted pyrrole. Purify via column chromatography if necessary.

Step 2 & 3: Formylation and Oxidation

  • Cool a solution of dimethylformamide (DMF) in a three-neck flask to 0°C under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) while maintaining the temperature below 10°C. Stir for 30 minutes.

  • Add a solution of the pyrrole from Step 1 (1.0 equiv) in DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 1-2 hours until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by pouring it over ice, followed by the addition of a sodium acetate solution until the pH is neutral. The aldehyde product often precipitates and can be collected by filtration.[7]

  • Dissolve the crude aldehyde in a suitable solvent (e.g., acetone/water).

  • Add an oxidizing agent such as potassium permanganate (KMnO₄) portion-wise while monitoring the reaction temperature.

  • Upon completion, quench any excess oxidant, filter the mixture, and acidify the filtrate with HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water can be performed for final purification.

Physicochemical Characterization: Protocols and Expected Results

Accurate characterization is crucial for confirming the identity, purity, and suitability of the compound for further studies.

Melting Point Analysis

Causality: The melting point is a fundamental physical property that provides a quick and reliable indication of a crystalline solid's purity.[8] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden the melting range.[9]

Protocol:

  • Finely powder a small amount of the dry, recrystallized compound.

  • Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[10]

  • Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or DigiMelt).[8][11]

  • Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[11]

  • Record the temperature at which the first droplet of liquid appears (T₁).

  • Record the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point is reported as the range T₁ - T₂.

Expected Result: A sharp melting range is expected for the purified compound.

Solubility Profile

Causality: A compound's solubility in various solvents is governed by the principle of "like dissolves like." The solubility profile provides insights into the molecule's polarity and functional groups and is critical for designing formulations and biological assays.[12][13] The carboxylic acid group is expected to react with bases to form a water-soluble salt.[13]

Protocol:

  • Prepare a series of labeled test tubes, each containing approximately 10-20 mg of the compound.

  • To each tube, add 1 mL of a different solvent (see Table 2).

  • Agitate each tube vigorously for 60 seconds.

  • Observe and classify the solubility as 'Soluble' (S), 'Partially Soluble' (PS), or 'Insoluble' (I).[14]

Table 2: Predicted Solubility Profile

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticPS / IThe polar carboxylic acid and ether groups may impart slight solubility, but the hydrocarbon backbone likely limits it.[15]
5% aq. NaOHBasicSThe carboxylic acid will be deprotonated to form a soluble sodium carboxylate salt.[12][16]
5% aq. NaHCO₃Weakly BasicSStrong carboxylic acids are soluble in bicarbonate, accompanied by effervescence (CO₂). This confirms the acidic nature.[12][16]
5% aq. HClAcidicIThe compound is acidic and will not be protonated further; solubility is expected to be similar to water.
Ethanol / MethanolPolar ProticSThe compound has both polar and nonpolar character, making it suitable for dissolution in alcohols.
Dichloromethane (DCM)Polar AproticSA common solvent for moderately polar organic molecules.
Ethyl AcetateModerately PolarSExpected to be a good solvent.
HexaneNonpolarIThe molecule is likely too polar to dissolve well in a nonpolar alkane.
Acid Dissociation Constant (pKa)

Causality: The pKa is the pH at which the acidic proton of the carboxylic acid is 50% dissociated. This value is paramount in drug development as it dictates the charge state of the molecule at physiological pH (~7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a direct and accurate method for its determination.[17][18]

pKa Determination cluster_workflow Potentiometric Titration Workflow A 1. Dissolve compound in water/co-solvent B 2. Titrate with standardized NaOH solution A->B C 3. Monitor pH with a calibrated electrode B->C D 4. Plot pH vs. Volume of NaOH added C->D E 5. Identify Midpoint of Buffer Region D->E F Result: pKa = pH at half-equivalence point E->F

Sources

Foundational

A Technical Guide to the Synthesis and Potential Applications of Substituted Pyrrole-3-Carboxylic Acids, with a Focus on 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

This in-depth technical guide provides a comprehensive overview of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative. The guide is intended for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, potential applications, and the broader context of pyrrole chemistry in medicinal science.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for a wide array of biologically active molecules.[3] Pyrrole derivatives are integral components of numerous natural products, including heme, chlorophyll, and vitamin B12, highlighting their evolutionary importance in biological systems.[1] In the realm of synthetic pharmaceuticals, the pyrrole nucleus is found in drugs with diverse therapeutic applications, such as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][4] The chemical tractability of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug discovery.[3]

Physicochemical Properties and Structure

While specific experimental data for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is not extensively documented in publicly available literature, its properties can be inferred from its structure and the known characteristics of similar pyrrole derivatives.

PropertyPredicted Value/InformationSource
CAS Number 876294-73-4[5][6]
Molecular Formula C10H15NO3Inferred from structure
Molecular Weight 197.23 g/mol Inferred from structure
IUPAC Name 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid[5]
Appearance Likely a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to have some solubility in organic solvents like methanol, ethanol, and DMSOGeneral knowledge of similar compounds

The structure of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid features a central pyrrole ring substituted at the 1, 2, 3, and 5 positions. The carboxylic acid group at the 3-position is a key functional handle for further chemical modifications, such as amide or ester formation. The 2-methoxyethyl group at the 1-position and the methyl groups at the 2 and 5 positions contribute to the overall lipophilicity and steric profile of the molecule, which can influence its biological activity and pharmacokinetic properties.

Synthesis Strategies: A Focus on Modern Methodologies

The synthesis of highly substituted pyrrole-3-carboxylic acids has been a subject of significant research interest. Traditional methods like the Hantzsch, Paal-Knorr, and Knorr syntheses have been widely used but often involve multiple steps and can have limitations in scope and efficiency.[7]

A significant advancement in the synthesis of this class of compounds is the development of one-step continuous flow methodologies.[8][9][10][11] This approach offers several advantages over traditional batch synthesis, including enhanced efficiency, atom economy, and environmental friendliness.[7]

One-Step Continuous Flow Synthesis

A notable example is the synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, primary amines, and α-bromoketones in a continuous flow system.[7][8][9][10] In this process, the HBr generated as a byproduct in the Hantzsch-type reaction is utilized in situ to hydrolyze the tert-butyl ester, yielding the corresponding carboxylic acid in a single microreactor.[7][8][9] This method avoids the need for isolation of intermediates, streamlining the synthetic process.[8][10]

Below is a generalized workflow for the continuous flow synthesis of a substituted pyrrole-3-carboxylic acid, which would be applicable for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Caption: Generalized workflow for the continuous flow synthesis of a substituted pyrrole-3-carboxylic acid.

Detailed Protocol:

  • Reagent Preparation: Prepare two separate reagent streams. Stream A consists of a solution of tert-butyl acetoacetate and 2-methoxyethylamine in a suitable solvent (e.g., DMF). Stream B contains a solution of the appropriate α-bromoketone (for the target compound, this would be 3-bromo-2-butanone) in the same solvent.

  • Mixing and Reaction: The two streams are pumped at controlled flow rates into a T-mixer, where they combine before entering a heated microreactor. The temperature of the microreactor is optimized to facilitate both the Hantzsch pyrrole synthesis and the in situ hydrolysis of the tert-butyl ester.

  • Product Collection: The output stream from the microreactor, containing the crude pyrrole-3-carboxylic acid, is collected.

  • Workup and Purification: The collected solution is then subjected to standard workup procedures, which may include extraction and solvent removal. The final product is purified by techniques such as recrystallization or column chromatography to yield the pure 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

The causality behind this experimental choice lies in the ability of continuous flow chemistry to precisely control reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities compared to batch processes. The in situ use of the HBr byproduct is a prime example of process intensification, a key principle of green chemistry.

Potential Applications in Drug Discovery

While the specific biological activity of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is not reported, the broader class of pyrrole derivatives has been extensively investigated for various therapeutic applications.[2][4] The presence of the carboxylic acid moiety makes this compound an excellent starting point for the synthesis of a library of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies.[3]

Potential Therapeutic Areas:
  • Anticancer Agents: Many pyrrole-containing compounds have demonstrated significant anticancer activity.[1][2] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a pyrrole core.[12] The structural motifs present in 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid could be explored for the development of novel kinase inhibitors or other anticancer agents.

  • Antimicrobial and Antiviral Agents: The pyrrole scaffold is present in several natural and synthetic compounds with potent antimicrobial and antiviral properties.[1][2] The ability to functionalize the carboxylic acid group allows for the introduction of various pharmacophores that could interact with microbial or viral targets.

  • Anti-inflammatory Agents: Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that contains a pyrrole ring, demonstrating the potential of this scaffold in developing anti-inflammatory therapies.[12]

The following diagram illustrates the potential pathways for derivatization and subsequent biological screening.

Caption: Logical workflow from the core compound to potential therapeutic applications through derivatization and screening.

Conclusion and Future Directions

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid represents a valuable, yet underexplored, chemical entity within the broader family of biologically active pyrrole derivatives. While specific data on this compound is scarce, modern synthetic methodologies, particularly continuous flow synthesis, provide an efficient route to its production. Its structural features, most notably the readily functionalizable carboxylic acid group, make it an attractive starting point for the development of novel therapeutic agents.

Future research should focus on the detailed synthesis and characterization of this compound, followed by a systematic exploration of its biological activities through the creation and screening of derivative libraries. Such efforts could unlock the therapeutic potential of this and related substituted pyrrole-3-carboxylic acids, contributing to the ever-expanding arsenal of pyrrole-based drugs.

References

  • Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]

  • Nain, G., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]

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  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. [Link]

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  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. [Link]

  • Kumar, P., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

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Exploratory

Introduction: The Pyrrole-3-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrole-3-Carboxylic Acids The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrole-3-Carboxylic Acids

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties, arising from the lone pair of electrons on the nitrogen atom participating in the aromatic system, allow it to engage in various non-covalent interactions with biological macromolecules. The pyrrole scaffold's lipophilic character facilitates passage across cellular membranes, a desirable property in drug design.[1] When substituted with a carboxylic acid group at the 3-position, the resulting scaffold, pyrrole-3-carboxylic acid, gains a crucial functional handle. This acidic moiety can act as a hydrogen bond donor and acceptor, or exist as a carboxylate anion, enabling critical ionic interactions within enzyme active sites and receptor binding pockets.

This strategic combination of an aromatic, lipophilic ring and a polar, ionizable functional group makes substituted pyrrole-3-carboxylic acids a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity, thereby exhibiting a wide range of biological activities. This guide provides a detailed exploration of the diverse therapeutic potential of substituted pyrrole-3-carboxylic acids, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their efficacy.

Section 1: Anticancer Activity

The development of novel anticancer agents is a cornerstone of modern drug discovery. Pyrrole-3-carboxylic acid derivatives have emerged as a promising class of compounds, primarily due to their ability to function as kinase inhibitors and apoptosis inducers.[2]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effect of many pyrrole derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival. For instance, several pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow.[2] By blocking the ATP-binding site of VEGFR-2, these compounds can halt the signaling cascade that promotes angiogenesis, effectively starving the tumor.

Furthermore, many of these compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can be achieved through various signaling pathways, often initiated by the inhibition of survival signals (like those from VEGFR-2) or by directly activating pro-apoptotic proteins.

cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Prolif Cell Proliferation & Survival VEGFR2->Prolif Activates Pyrrole Pyrrole-3-Carboxylic Acid Derivative Pyrrole->VEGFR2 Binds & Inhibits Apoptosis Apoptosis (Cell Death) Pyrrole->Apoptosis Induces ATP ATP ATP->VEGFR2 Blocked Angiogenesis Angiogenesis (Tumor Growth) Prolif->Angiogenesis

Anticancer mechanism of kinase-inhibiting pyrroles.
Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of these compounds is highly dependent on their substitution patterns. Studies on 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives have shown that the nature and position of substituents on the aryl rings, as well as the functional group at the 2-position, are critical for cytotoxicity. For example, one study found that a nitrile group at position 2 was essential for potent activity against several cancer cell lines.[3] Specifically, the compound rel-(2R,3S)-3-(3-fluoro-4-methylphenyl)-5-(2-hydroxy-4,6-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile (cis-4m) showed high activity (IC₅₀ = 16 µM) against the MDA-MB-231 breast cancer cell line.[3] This highlights the nuanced interplay of steric and electronic effects in dictating biological activity.

Quantitative Data: In Vitro Antiproliferative Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
trans-4k rel-(2R,3S)-5-(4-methylphenyl)-3-phenyl...-2-carbonitrileA549 (Lung)~5[3]
cis-4m rel-(2R,3S)-3-(3-fluoro-4-methylphenyl)-5-(...)-2-carbonitrileMDA-MB-231 (Breast)16.0[3]
cis-4m rel-(2R,3S)-3-(3-fluoro-4-methylphenyl)-5-(...)-2-carbonitrileHT-29 (Colon)19.6[3]
cis-4m rel-(2R,3S)-3-(3-fluoro-4-methylphenyl)-5-(...)-2-carbonitrileH1299 (Lung)25.4[3]
Value is approximately 3.3 times lower than Cisplatin in the same study.
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for in vitro cytotoxicity screening.

Rationale for Model Selection: The A549 cell line, derived from human lung adenocarcinoma, is widely used for cytotoxicity screening because it is a robust and well-characterized model of non-small cell lung cancer, a major type of lung cancer.[4][5] Its use allows for the evaluation of a compound's potential efficacy against this prevalent and often treatment-resistant malignancy.[6][7]

A 1. Seed A549 cells in a 96-well plate. Incubate 24h. B 2. Treat cells with various concentrations of pyrrole compound. A->B C 3. Incubate for a defined period (e.g., 48-72h). B->C D 4. Add MTT reagent to each well. C->D E 5. Incubate for 2-4h. (Viable cells convert MTT to formazan) D->E F 6. Add solubilization solution (e.g., DMSO) to dissolve crystals. E->F G 7. Read absorbance at 570 nm using a plate reader. F->G H 8. Calculate % viability and IC50 value. G->H

Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Antimicrobial Activity

The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a global health crisis. Pyrrole-3-carboxylic acid derivatives have been identified as a promising source of new antibacterial agents.[1]

Mechanism of Action: DNA Gyrase and Topoisomerase Inhibition

A key bacterial target for many pyrrole-based antibiotics is the DNA gyrase (GyrB)/topoisomerase IV (ParE) enzyme system. These enzymes are essential for bacterial DNA replication, recombination, and repair. They control the topological state of DNA by introducing negative supercoils and managing strand breaks. By inhibiting these enzymes, pyrrole compounds prevent the bacteria from replicating their DNA and dividing, leading to cell death.[1]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided critical insights for optimizing the antibacterial potency of this scaffold. For fused pyrrolopyrimidines, it was found that halogen substitutions on an N-benzylamine group were crucial for activity against S. aureus. Specifically, para-bromo and para-iodo derivatives exhibited the highest potency, with a Minimum Inhibitory Concentration (MIC) of 8 mg/L.[8][9] In another study on pyrrolamides, the presence of two chlorine atoms on the pyrrole ring was found to increase hydrophobic interactions in the binding pocket of GyrB, enhancing activity.[1]

Quantitative Data: Antibacterial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassKey SubstitutionsTarget OrganismMIC (µg/mL or mg/L)Reference
Pyrrolamide3,4-dichloro, 5-methyl, N-pyridazinyl-piperidinylStaphylococcus aureus0.008[1]
Pyrrolamide3,4-dichloro, 5-methyl, N-pyridazinyl-piperidinylEscherichia coli1.0[1]
Pyrrolopyrimidine4-(p-bromo-benzylamine), 6-(p-OH-phenyl)Staphylococcus aureus8 (mg/L)[8]
Pyrrolopyrimidine4-(p-iodo-benzylamine), 6-(p-OH-phenyl)Staphylococcus aureus8 (mg/L)[8]
Marinopyrrole A DerivativeFluoro-derivative (1e)MRSA0.19 - 0.78[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely used technique to determine the quantitative susceptibility of bacteria to antimicrobial agents.

A 1. Prepare 2-fold serial dilutions of pyrrole compound in broth in a 96-well plate. B 2. Prepare a standardized bacterial inoculum (e.g., 5x10^5 CFU/mL). A->B C 3. Inoculate each well with the bacterial suspension. B->C D 4. Include positive (no drug) and negative (no bacteria) controls. C->D E 5. Incubate plate at 37°C for 18-24 hours. D->E F 6. Visually inspect wells for turbidity (bacterial growth). E->F G 7. Determine MIC: The lowest concentration with no visible growth. F->G

Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (MHB). This is typically done by adding 100 µL of MHB to all wells, adding 100 µL of a 2x concentrated stock of the compound to the first well, and then serially transferring 100 µL across the plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum. Pick several colonies of the test organism (e.g., S. aureus) from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL.

  • Controls: Include a positive control well (inoculum in broth, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and some cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many pyrrole-containing compounds function through similar mechanisms.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a major goal in developing safer anti-inflammatory drugs.[11] 4,5-Diarylpyrrole derivatives have been specifically investigated as potent and selective COX-2 inhibitors.[11]

AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Pyrrole Pyrrole-3-Carboxylic Acid Derivative Pyrrole->COX Inhibits

Mechanism of COX inhibition by pyrrole derivatives.
Structure-Activity Relationship (SAR) Insights

For 4,5-diarylpyrroles, SAR studies have revealed that substituents at the 2- and 3-positions of the pyrrole ring significantly influence activity. For instance, 2-halo derivatives showed potent anti-inflammatory activity in the order of chloro > bromo > iodo.[11] Quantitative structure-activity relationship (QSAR) models suggested that activity could be correlated with the molar refractivity and inductive field effect of the substituent at the 2-position, and the lipophilicity of the substituent at the 3-position.[11] This indicates that a combination of steric, electronic, and hydrophobic properties governs the interaction with the COX enzyme active site.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant COX-2 enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as specified by the commercial kit manufacturer. This typically includes a COX assay buffer, a fluorometric probe, a cofactor, human recombinant COX-2 enzyme, and arachidonic acid (the substrate).

  • Plate Setup: In a 96-well opaque plate, set up wells for a background control (no enzyme), a positive control (enzyme, no inhibitor), and test wells with the enzyme and various concentrations of the pyrrole compound.

  • Inhibitor Incubation: Add the test compound or its vehicle (e.g., DMSO) to the appropriate wells. Add the COX-2 enzyme to the positive control and test wells. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the COX probe and arachidonic acid. Initiate the reaction by adding this mix to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value.

Section 4: Neuroprotective Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key pathological drivers. Pyrrole derivatives have emerged as promising neuroprotective agents due to their antioxidant and enzyme-inhibiting properties.[12]

Mechanism of Action: MAO-B Inhibition and Nrf2 Pathway Activation

A primary target for neuroprotection in Parkinson's disease is Monoamine Oxidase B (MAO-B). This enzyme is responsible for the degradation of dopamine in the brain.[13] Inhibition of MAO-B increases the availability of dopamine, providing symptomatic relief. Furthermore, the breakdown of dopamine by MAO-B produces hydrogen peroxide, a source of oxidative stress. Thus, inhibiting MAO-B also has a disease-modifying potential by reducing oxidative damage.[12]

A second crucial mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant enzymes, such as heme oxygenase-1 (HO-1). Some pyrrolidine derivatives have been shown to exert neuroprotection by activating this Nrf2 pathway, thereby bolstering the cell's intrinsic defense against oxidative damage.[14][15][16][17][18]

cluster_MAO MAO-B Pathway cluster_Nrf2 Nrf2 Antioxidant Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Protection Cellular Protection H2O2->Protection Damages Nrf2 Nrf2 Activation HO1 HO-1 & Other Antioxidant Enzymes Nrf2->HO1 HO1->Protection Pyrrole Pyrrole Derivative Pyrrole->MAOB Inhibits Pyrrole->Nrf2 Activates

Dual neuroprotective mechanisms of pyrrole derivatives.
Structure-Activity Relationship (SAR) Insights

For MAO-B inhibition, the size and nature of substituents on the pyrrole scaffold are critical. Studies have shown that excessively bulky substituents on the pyrrole core can reduce MAO-B inhibition, highlighting the importance of matching the compound's shape to the topology of the enzyme's active site.[19] The strategic placement of small functional groups can optimize binding interactions and improve both affinity and selectivity for MAO-B over the related MAO-A isoform.[19]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This assay evaluates a compound's ability to protect neuronal cells from a toxin-induced death, a common model for neurodegeneration.

Rationale for Model Selection: The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for Parkinson's disease research.[20][21][22] These cells have human and catecholaminergic properties and can be differentiated to exhibit a more mature, neuron-like phenotype.[23][24] They are particularly useful for studying neurotoxicity and screening for neuroprotective compounds because they can model key aspects of neuronal dysfunction and death observed in neurodegenerative disorders.[20]

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in complete medium. To induce a more neuronal phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for several days.

  • Pre-treatment: Seed the differentiated cells in a 96-well plate. Pre-treat the cells with various concentrations of the test pyrrole compound for 1-2 hours.

  • Toxin Induction: Induce neurotoxicity by adding a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP⁺ (a metabolite of MPTP), to the wells. These toxins selectively damage dopaminergic neurons and induce oxidative stress.

  • Incubation: Co-incubate the cells with the test compound and the toxin for 24-48 hours.

  • Viability Assessment: Assess cell viability using the MTT assay, as described in Section 1.4.

  • Data Analysis: Calculate the percentage of cell viability in the toxin-treated wells relative to the untreated control. Compare this to the viability in wells pre-treated with the pyrrole compound. A significant increase in viability in the presence of the test compound indicates a neuroprotective effect.

Conclusion and Future Outlook

Substituted pyrrole-3-carboxylic acids represent a remarkably versatile and potent scaffold in medicinal chemistry. Their privileged structure allows for facile modification, enabling the fine-tuning of their activity against a wide range of biological targets. The diverse activities—from killing cancer cells and pathogenic bacteria to reducing inflammation and protecting neurons—underscore the immense therapeutic potential of this compound class.

Future research will likely focus on several key areas. The development of multi-target drugs, where a single pyrrole derivative is designed to hit multiple nodes in a disease pathway (e.g., acting as both a COX-2 inhibitor and an Nrf2 activator), could lead to more effective therapies. Further exploration of structure-activity relationships using computational modeling and synthetic chemistry will undoubtedly yield compounds with greater potency and selectivity. As our understanding of the complex biology of these diseases grows, the rational design of novel pyrrole-3-carboxylic acid derivatives will continue to be a fruitful and exciting frontier in the quest for new medicines.

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Foundational

A Technical Guide to the Potential Mechanism of Action of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Abstract This document provides an in-depth technical analysis of the potential mechanism of action for the compound 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. As of the date of this publication, speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical analysis of the potential mechanism of action for the compound 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. As of the date of this publication, specific mechanistic studies for this molecule are not available in the public domain. Therefore, this guide adopts a hypothesis-driven approach grounded in the well-documented biological activities of structurally related pyrrole-3-carboxylic acid derivatives. We will explore potential therapeutic applications ranging from oncology and infectious diseases to neurodegenerative disorders, detailing plausible molecular targets and signaling pathways. Furthermore, this guide furnishes detailed experimental protocols and validation systems for researchers aiming to elucidate the compound's precise pharmacological profile.

Introduction and Compound Overview

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a substituted aromatic heterocyclic compound belonging to the pyrrole-3-carboxylic acid class. The core pyrrole ring is a five-membered nitrogen-containing heterocycle that is a common scaffold in numerous biologically active natural products and synthetic pharmaceuticals.[1] The substituents on this particular molecule—a methoxyethyl group at the N1 position, two methyl groups at C2 and C5, and a carboxylic acid at C3—are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

While direct biological data for this specific molecule is scarce, the broader family of pyrrole derivatives exhibits a vast range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] This guide will synthesize existing research on analogous compounds to propose and evaluate the most probable mechanisms of action for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Postulated Mechanisms of Action & Supporting Evidence

Based on its structural features and the activities of related compounds, we postulate three primary hypothetical mechanisms of action for investigation.

Hypothesis A: Inhibition of VEGFR-2 in Angiogenesis (Anticancer)

A compelling line of inquiry stems from research on similar dimethyl-pyrrole-carboxylic acid structures. A study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives identified potent anticancer activity, which was rationalized through molecular docking studies suggesting strong binding affinity for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Causality and Mechanistic Insight: VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A. Inhibition of its ATP-binding site is a clinically validated strategy for suppressing tumor growth by preventing the formation of new blood vessels. The pyrrole scaffold can effectively position functional groups to interact with the hinge region and other key residues within the kinase's active site. The docking study of a related compound showed a binding affinity (-9.5 kcal/mol) comparable to the approved drug sunitinib (-9.9 kcal/mol), reinforcing the plausibility of this mechanism.[4]

Proposed Signaling Pathway: The proposed inhibitory action would block the autophosphorylation of VEGFR-2, thereby preventing the activation of downstream pro-survival and pro-proliferative pathways such as PLCγ-PKC-MAPK/ERK and PI3K-Akt.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF PKC->RAF Proliferation Angiogenesis Cell Survival Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 1-(2-methoxyethyl)-2,5-dimethyl -1H-pyrrole-3-carboxylic acid Compound->VEGFR2 Inhibits ATP Binding

Caption: Proposed inhibition of the VEGFR-2 signaling cascade.

Hypothesis B: Inhibition of Bacterial Enzymes (Antimicrobial)

The pyrrole moiety is a cornerstone in the development of new antibacterial agents.[2] Research has shown that pyrrole-3-carboxylic acid derivatives can exhibit activity against various bacterial strains, including Staphylococcus species and Mycobacterium tuberculosis.[2]

Causality and Mechanistic Insight: The mechanism of antibacterial action for pyrrole derivatives is diverse. It can involve the inhibition of essential enzymes in bacterial metabolic pathways, disruption of cell wall synthesis, or interference with DNA replication. For instance, some derivatives function by inhibiting dihydrofolate reductase (DHFR) or DNA gyrase. The carboxylic acid functional group is often crucial for binding to active sites through hydrogen bonding and electrostatic interactions.

Proposed Experimental Workflow: A logical workflow to test this hypothesis would involve screening the compound against a panel of pathogenic bacteria, followed by mechanism-of-action studies for any hits.

Antimicrobial_Workflow A Step 1: Primary Screening (MIC/MBC Assay) B Step 2: Hit Identification (Activity against Gram+/Gram- Panel) A->B C Step 3: Target Deconvolution B->C D Enzyme Inhibition Assays (e.g., DNA Gyrase, DHFR) C->D Biochemical E Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) C->E Cell-based F Step 4: Lead Optimization (Structure-Activity Relationship) D->F E->F

Caption: Workflow for antimicrobial activity validation.

Hypothesis C: Modulation of Neurological Targets (Neurotherapeutics)

Pyrrole structures are integral to drugs targeting the central nervous system.[1] They serve as scaffolds for compounds with potential applications in treating neurological disorders like Alzheimer's and Parkinson's disease, or for psychotropic activity.[3][5]

Causality and Mechanistic Insight: Recent research has focused on designing pyrrole derivatives as multi-target inhibitors for Alzheimer's disease, simultaneously targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[6] AChE inhibition increases acetylcholine levels, aiding cognitive function, while MAO-B inhibition reduces oxidative stress and dopamine degradation. The specific substitutions on 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid could facilitate entry into the CNS and enable specific interactions with the active sites of these or other neurological targets.

Experimental Validation Protocols

Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of the compound on VEGFR-2 activity.

Objective: To quantify the IC50 value of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid against recombinant human VEGFR-2.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human VEGFR-2 kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in assay buffer.

    • Prepare a 2X ATP solution in assay buffer (concentration at Km for VEGFR-2).

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of serially diluted test compound into assay wells. Include positive (e.g., Sunitinib) and negative (DMSO vehicle) controls.

    • Add 10 µL of the VEGFR-2/peptide substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible bacterial growth.

Objective: To determine the MIC of the test compound against selected bacterial strains (e.g., S. aureus, E. coli).

Methodology:

  • Inoculum Preparation:

    • Culture bacteria overnight in appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum of ~5 x 10⁵ CFU/mL.

  • Compound Dilution (96-well plate):

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of a 2X concentrated stock of the test compound to the first column.

    • Perform a 2-fold serial dilution across the plate, leaving the last column as a growth control (no compound).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

    • Growth can be confirmed by adding a viability indicator like Resazurin.

Data Summary and Interpretation

Should experimental data become available, it should be organized for clear interpretation.

Table 1: Hypothetical Bioactivity Profile

Assay TypeTarget/OrganismEndpointResult (Example)
Kinase AssayHuman VEGFR-2IC500.15 µM
Cellular AssayHUVEC ProliferationGI500.50 µM
Antimicrobial AssayS. aureusMIC> 100 µM
Antimicrobial AssayE. coliMIC> 100 µM
Enzyme AssayHuman AChEIC5015 µM
Enzyme AssayHuman MAO-BIC5025 µM

This table is for illustrative purposes only and does not represent actual data.

Conclusion and Future Directions

While the precise mechanism of action for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid remains to be definitively elucidated, its chemical structure places it within a class of compounds with significant therapeutic potential. The hypotheses presented in this guide, focusing on VEGFR-2 inhibition, antimicrobial activity, and neurological targets, provide a robust framework for future research.

The immediate priority for drug development professionals should be the execution of the validation protocols detailed herein. A broad primary screening campaign followed by targeted biochemical and cellular assays will efficiently uncover the compound's primary pharmacological activity. Subsequent studies should focus on in vivo efficacy in relevant disease models, pharmacokinetic profiling, and toxicology to fully characterize its potential as a therapeutic agent.

References

A consolidated list of all sources cited within this document.

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • Pyrrole-3-carboxylic acid. Chem-Impex.
  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
  • CAS 931-03-3: Pyrrole-3-carboxylic acid. CymitQuimica.
  • Pyrrole-3-carboxylic Acid. MySkinRecipes.
  • 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. PubChem.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid deriv
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectral data (NMR, IR, MS) for the novel compound 1-(2-methoxyethyl)-2,5-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data (NMR, IR, MS) for the novel compound 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the characterization of complex organic molecules. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous structures, ensuring a robust and self-validating framework for researchers.

Introduction: The Structural Elucidation of a Novel Pyrrole Derivative

Pyrrole derivatives are a significant class of heterocyclic compounds that form the core of many biologically active molecules.[1] Their versatile scaffold is a key building block in medicinal chemistry. The subject of this guide, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, is a multifunctional pyrrole derivative with potential applications in drug design and development. Accurate structural confirmation is the bedrock of any further investigation into its biological activity. This guide will detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a comprehensive spectral signature for this compound.

Molecular Structure and Properties:

  • IUPAC Name: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

  • Molecular Formula: C₁₀H₁₅NO₃[2]

  • Molecular Weight: 197.23 g/mol [2]

  • CAS Number: 876294-73-4[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust NMR analysis begins with a well-defined experimental protocol. The following steps outline a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh ~5-10 mg of sample dissolve Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert tune Tune and shim the probe insert->tune acquire_1H Acquire ¹H spectrum tune->acquire_1H acquire_13C Acquire ¹³C spectrum acquire_1H->acquire_13C process Apply Fourier transform, phase correction, and baseline correction acquire_13C->process calibrate Calibrate chemical shifts to the residual solvent peak process->calibrate integrate Integrate ¹H signals and pick peaks for ¹³C calibrate->integrate

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)~12.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet.
Pyrrole H-4~6.5Singlet1HProtons on the pyrrole ring appear in the aromatic region.[1]
N-CH₂-~4.2Triplet2HDeshielded by the adjacent nitrogen atom.
-O-CH₂-~3.6Triplet2HDeshielded by the adjacent oxygen atom.
Methoxy (-OCH₃)~3.3Singlet3HTypical chemical shift for a methoxy group.
Pyrrole C2-CH₃~2.4Singlet3HMethyl group attached to the pyrrole ring.
Pyrrole C5-CH₃~2.2Singlet3HMethyl group attached to the pyrrole ring.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Assignment Predicted Chemical Shift (ppm) Rationale
Carboxylic Acid (C=O)~165The carbonyl carbon of a carboxylic acid is significantly deshielded.[3]
Pyrrole C-3~122Carbons within the pyrrole ring have characteristic chemical shifts.[4]
Pyrrole C-5~132The carbon adjacent to the nitrogen is more deshielded.[4]
Pyrrole C-2~130
Pyrrole C-4~110
Methoxy (-OCH₃)~59Typical chemical shift for a methoxy carbon.
N-CH₂-~48Carbon adjacent to nitrogen.
-O-CH₂-~70Carbon adjacent to oxygen.
Pyrrole C2-CH₃~13
Pyrrole C5-CH₃~11

Molecular Structure with NMR Assignments

molecular_structure mol    <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="3"><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=876294-73-4&t=l"/>TD>TR><TR><TDBGCOLOR="#4285F4:white">¹H NMRTD><TDBGCOLOR="#EA4335:white">¹³C NMRTD><TD>AssignmentTD>TR><TR><TD>~12.0 ppmTD><TD>~165 ppmTD><TD>Carboxylic AcidTD>TR><TR><TD>~6.5 ppmTD><TD>~110 ppmTD><TD>Pyrrole H-4TD>TR><TR><TD>~4.2 ppmTD><TD>~48 ppmTD><TD>N-CH₂-TD>TR><TR><TD>~3.6 ppmTD><TD>~70 ppmTD><TD>-O-CH₂-TD>TR><TR><TD>~3.3 ppmTD><TD>~59 ppmTD><TD>Methoxy (-OCH₃)TD>TR><TR><TD>~2.4 ppmTD><TD>~13 ppmTD><TD>Pyrrole C2-CH₃TD>TR><TR><TD>~2.2 ppmTD><TD>~11 ppmTD><TD>Pyrrole C5-CH₃TD>TR>TABLE>

Caption: Predicted NMR assignments for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Data Acquisition: Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the significant absorption bands.

Predicted IR Spectral Data

The IR spectrum will be dominated by characteristic absorptions from the carboxylic acid and the substituted pyrrole ring.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3300-2500O-H stretch (carboxylic acid)BroadThe broadness is due to hydrogen bonding.[3]
~2950C-H stretch (aliphatic)MediumFrom the methyl and methylene groups.
~1700C=O stretch (carboxylic acid)StrongA strong, sharp peak characteristic of a carbonyl group.[3]
~1650C=C stretch (pyrrole ring)MediumAromatic ring stretching vibrations.
~1200C-O stretch (carboxylic acid & ether)StrongStretching vibrations from the C-O single bonds.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like the target compound.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole or time-of-flight) to determine their mass-to-charge ratio (m/z).

  • Data Acquisition: Record the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Predicted Mass Spectral Data

The mass spectrum will confirm the molecular weight of the compound.

m/z Value Ion Rationale
198.11[M+H]⁺The protonated molecular ion in positive ion mode.
196.09[M-H]⁻The deprotonated molecular ion in negative ion mode.
152.09[M-COOH]⁺A likely fragment resulting from the loss of the carboxylic acid group.

Fragmentation Pathway

fragmentation_pathway parent [C₁₀H₁₅NO₃ + H]⁺ m/z = 198.11 fragment [C₉H₁₄NO]⁺ m/z = 152.09 parent->fragment - COOH

Caption: A potential fragmentation pathway for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in positive ion ESI-MS.

Conclusion: A Unified Spectroscopic Signature

The combined analysis of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. The predicted data presented in this guide, based on fundamental principles and spectral data of analogous compounds, offers a robust framework for the identification and quality control of this novel molecule. This multi-technique approach ensures the highest level of scientific integrity and is an indispensable component of modern chemical research and drug development.

References

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 11). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]

Sources

Foundational

A Theoretical and Computational Guide to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Synthesis, Characterization, and In Silico Analysis

This technical guide provides a comprehensive theoretical and computational framework for the study of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and computational framework for the study of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore a plausible synthetic route, predict its spectroscopic characteristics, and delve into a detailed in silico analysis of its molecular properties, potential biological activity, and pharmacokinetic profile.

Introduction: The Significance of the Pyrrole Scaffold

Pyrrole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules.[1][2] The pyrrole ring system is a versatile scaffold found in natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitutions on the pyrrole ring, such as the N-alkoxyethyl group and the carboxylic acid moiety in our target molecule, offer opportunities for fine-tuning its physicochemical and biological properties. This guide will provide a roadmap for the theoretical and computational investigation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a novel pyrrole derivative with potential therapeutic applications.

Part 1: Proposed Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway: A Modified Paal-Knorr Approach

The Paal-Knorr pyrrole synthesis is a robust and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][6] A proposed synthesis for our target molecule would involve the condensation of a suitable 1,4-dicarbonyl precursor with 2-methoxyethylamine.

Protocol for Proposed Synthesis:

  • Synthesis of the 1,4-Dicarbonyl Precursor: The synthesis would commence with the preparation of ethyl 2,5-dioxohexanoate. This can be achieved through various established organic synthesis methods.

  • Paal-Knorr Cyclization:

    • In a round-bottom flask, dissolve ethyl 2,5-dioxohexanoate and a slight excess of 2-methoxyethylamine in a suitable solvent such as ethanol or acetic acid.

    • The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

    • Upon completion, the solvent is removed under reduced pressure.

  • Hydrolysis of the Ester:

    • The resulting crude ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is then subjected to hydrolysis.

    • This can be achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The final product, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, can be purified by recrystallization from an appropriate solvent system.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Proposed Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid start Ethyl 2,5-dioxohexanoate + 2-Methoxyethylamine paal_knorr Paal-Knorr Cyclization (Ethanol/Acetic Acid, Reflux) start->paal_knorr Condensation hydrolysis Ester Hydrolysis (1. NaOH, H2O, Heat 2. HCl) paal_knorr->hydrolysis Intermediate Ester purification Purification (Recrystallization) hydrolysis->purification product 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid purification->product

Caption: Proposed Paal-Knorr synthesis workflow.

Predicted Spectroscopic Data

Based on the analysis of similar pyrrole derivatives, the following spectroscopic characteristics are predicted for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.[1][7]

Spectroscopic Technique Predicted Chemical Shifts / Frequencies Rationale
¹H NMR * Pyrrole H-4: ~6.5-7.0 ppm (singlet) * N-CH₂: ~4.0-4.5 ppm (triplet) * O-CH₂: ~3.5-3.8 ppm (triplet) * O-CH₃: ~3.3 ppm (singlet) * Pyrrole C2-CH₃ & C5-CH₃: ~2.2-2.5 ppm (singlets) * COOH: ~10-12 ppm (broad singlet)The chemical shifts are estimated based on the electronic environment of the protons. The pyrrole proton will be in the aromatic region. The protons of the methoxyethyl group will show characteristic triplet splitting patterns. The methyl groups on the pyrrole ring will appear as singlets. The acidic proton of the carboxylic acid will be significantly downfield.[1][8]
¹³C NMR * C=O (Carboxylic Acid): ~165-175 ppm * Pyrrole C-2, C-5, C-3: ~120-140 ppm * Pyrrole C-4: ~110-120 ppm * N-CH₂: ~45-55 ppm * O-CH₂: ~65-75 ppm * O-CH₃: ~58-62 ppm * Pyrrole C2-CH₃ & C5-CH₃: ~10-15 ppmThe carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the pyrrole ring will resonate in the aromatic region. The aliphatic carbons of the methoxyethyl group and the methyl substituents will appear at higher field.[1]
IR Spectroscopy * O-H stretch (Carboxylic Acid): ~2500-3300 cm⁻¹ (broad) * C=O stretch (Carboxylic Acid): ~1680-1710 cm⁻¹ * C-N stretch: ~1300-1400 cm⁻¹ * C-O stretch (Ether): ~1050-1150 cm⁻¹The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch will be a strong, sharp peak. The C-N and C-O stretching vibrations will appear in the fingerprint region.[1][7]

Part 2: Theoretical and Computational Studies

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. This section outlines a comprehensive computational workflow to study 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9][10] It is a valuable tool for predicting molecular geometries, vibrational frequencies, and other electronic properties.

Protocol for DFT Calculations:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan will be utilized.

  • Method and Basis Set: The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and reliable combination for organic molecules and will be employed for initial geometry optimizations and frequency calculations.[10]

  • Geometry Optimization: The 3D structure of the molecule will be built and its geometry will be optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will be visualized to understand the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Diagram of the DFT Calculation Workflow:

DFT_Workflow cluster_dft DFT Calculation Workflow mol_build Build 3D Structure of the Molecule geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) freq_calc->mo_analysis results Predicted Geometry, IR Spectrum, Electronic Properties mo_analysis->results

Caption: A typical workflow for DFT calculations.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.

Protocol for Molecular Docking:

  • Target Selection: Based on the known biological activities of similar pyrrole derivatives, a relevant protein target will be selected. For example, pyrrole derivatives have shown activity against targets like VEGFR-2 in cancer.[13] The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB).

  • Ligand and Protein Preparation:

    • The 3D structure of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid will be prepared (e.g., by energy minimization using a force field like MMFF94).

    • The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • A docking program such as AutoDock Vina or Glide will be used.

    • A grid box will be defined around the active site of the protein.

    • The docking simulation will be run to generate multiple binding poses of the ligand in the protein's active site.

  • Analysis of Results: The binding poses will be analyzed based on their docking scores (binding affinity) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.[14][15][16] In silico ADMET prediction tools can provide early insights into the pharmacokinetic and safety profile of a molecule.

Protocol for ADMET Prediction:

  • Software: Several online and standalone software tools are available for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab.[15][17]

  • Input: The SMILES string or the 3D structure of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid will be used as input.

  • Prediction of Properties: A range of ADMET properties will be calculated, including:

    • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

    • Pharmacokinetics: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

    • Drug-likeness: Lipinski's rule of five, Ghose filter, Veber's rule.

    • Toxicity: AMES toxicity, hepatotoxicity, skin sensitization.

  • Analysis: The predicted ADMET properties will be analyzed to assess the potential of the molecule as a drug candidate and to identify any potential liabilities.

Part 3: Potential Biological Applications

Based on the structural features of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and the known activities of related compounds, several potential biological applications can be hypothesized. The pyrrole core is associated with a broad spectrum of activities, and the specific substituents can modulate this activity.[2] For instance, pyrrole-3-carboxylic acid derivatives have been investigated for their antimicrobial and anticancer properties.[13] The methoxyethyl group at the N-1 position may influence the molecule's solubility and ability to interact with biological targets. Further experimental validation would be required to confirm these potential applications.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational approach for the investigation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. By combining a plausible synthetic strategy with in-depth in silico analysis, researchers can gain valuable insights into the physicochemical properties, potential biological activity, and drug-likeness of this novel pyrrole derivative. The methodologies described herein provide a solid foundation for future experimental studies and the rational design of new therapeutic agents based on the versatile pyrrole scaffold.

References

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • 2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | CID 292957. PubChem. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. National Institutes of Health. [Link]

  • Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer. National Institutes of Health. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. [Link]

  • Hantzsch pyrrole synthesis. Wikipedia. [Link]

  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ACS Publications. [Link]

  • Docking studies of pyrrole derivatives using Hex. ResearchGate. [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Computational study about the derivatives of pyrrole as high-energy-density compounds. ResearchGate. [Link]

  • A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. ResearchGate. [Link]

  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Investigation of spectroscopic and electrical properties of doped poly(pyrrole-3-carboxylic acid). PubMed. [Link]

  • Computational study of the synthesis of pyrrole-pyrazines. Hilaris Publisher. [Link]

  • Hantzsch pyrrole synthesis. Grokipedia. [Link]

  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. PubMed Central. [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][7]diazepine derivatives as potent EGFR/CDK2 inhibitors. Taylor & Francis Online. [Link]

  • The Paal–Knorr Pyrroles Synthesis: A Green Perspective. Taylor & Francis Online. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]

  • Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars Middle East Publishers. [Link]

  • (S)-1-((S)-2- -3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an Orally Available Selective Interleukin (IL)-Converting Enzyme/. ResearchGate. [Link]

  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]

  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Computational study about the derivatives of pyrrole as high-energy-density compounds. Taylor & Francis Online. [Link]

  • 1H NMR spectra of compound 3a. ResearchGate. [Link]

  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. ACS Publications. [Link]

  • Molecular docking analysis of pyrrole derivatives with different breast cancer targets. PubMed Central. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

  • 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. [Link]

  • (S)-1-((S)-2- -3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an Orally Available Selective Interleukin (IL)-Converting Enzyme/. ResearchGate. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Computational Note on the Chemical Reactivity of Pyrrole Derivatives. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Foreword: Charting the Course for a Novel Pyrrole Carboxylic Acid Derivative For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical e...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Pyrrole Carboxylic Acid Derivative

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is paramount. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. As direct experimental data for this specific molecule is not extensively published, this document outlines a robust, scientifically-grounded framework for its characterization. The methodologies described herein are based on established principles and best practices in pharmaceutical development, ensuring a self-validating and reliable approach to data generation. By explaining the causality behind experimental choices, this guide empowers researchers to not only execute protocols but also to interpret the resulting data with confidence.

Understanding the Molecule: A Structural Perspective

The structure of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid reveals key functional groups that will govern its solubility and stability profile. The presence of a carboxylic acid moiety suggests a pH-dependent aqueous solubility. The pyrrole ring, an aromatic heterocyclic system, can be susceptible to oxidative and photolytic degradation. The ether linkage in the N-substituent introduces a potential site for hydrolysis under extreme pH conditions. A thorough understanding of these structural features is crucial for designing meaningful and efficient characterization studies.

Solubility Profiling: A Cornerstone of Preformulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a dosage form.[1] A comprehensive solubility profile in various aqueous and organic media is essential.

pH-Dependent Aqueous Solubility

Given the carboxylic acid group, the aqueous solubility of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is expected to be significantly influenced by pH. At pH values below its pKa, the compound will exist predominantly in its less soluble, neutral form. Conversely, at pH values above its pKa, it will be in its more soluble, ionized (carboxylate) form.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability.[2][3]

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3]

  • Sample Preparation: Add an excess amount of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid to vials containing each buffer. The presence of undissolved solid is essential to ensure saturation.[2]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[3]

  • Sample Collection and Phase Separation: At each time point, withdraw an aliquot of the supernatant. Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Table 1: Hypothetical pH-Solubility Profile

pHTemperature (°C)Expected SolubilityRationale
1.225LowCompound is protonated and in its free acid form.
4.525ModerateApproaching the pKa, a mixture of ionized and unionized forms exists.
6.825HighAbove the pKa, the compound is predominantly in its ionized, more soluble form.
7.425HighWell above the pKa, solubility is expected to be at its maximum.
Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for developing purification methods and for the formulation of non-aqueous dosage forms.

Experimental Protocol: Screening in Common Organic Solvents

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO)).

  • Sample Preparation: Add a known amount of the compound to a fixed volume of each solvent.

  • Observation: Visually assess the dissolution at room temperature. If the compound dissolves, add more until saturation is reached.

  • Quantification: If necessary, quantify the solubility using an appropriate analytical method.

Stability Assessment: Ensuring Product Quality and Shelf-Life

Forced degradation studies are essential to understand the chemical stability of a drug substance. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[6] The goal is to achieve a target degradation of 5-20%.[7]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Expose the compound to 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Expose the compound to 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photostability: Expose the solid compound and a solution of the compound to light, as per ICH Q1B guidelines.

Causality Behind Conditions:

  • Acid/Base Hydrolysis: These conditions challenge the stability of the ether linkage and the pyrrole ring itself.[5]

  • Oxidation: Hydrogen peroxide is used to assess the susceptibility of the electron-rich pyrrole ring to oxidation.

  • Thermal Stress: This evaluates the intrinsic thermal stability of the molecule in the solid state.[6]

  • Photostability: Aromatic and heterocyclic systems can be prone to degradation upon exposure to UV or visible light.[6]

Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Profiling cluster_stability Stability Assessment (Forced Degradation) prep_buffers Prepare Buffers (pH 1.2-7.4) add_excess Add Excess Compound prep_buffers->add_excess equilibrate Equilibrate (Shake-Flask) add_excess->equilibrate separate Separate Solid/Liquid equilibrate->separate quantify_sol Quantify by HPLC separate->quantify_sol ph_profile Generate pH-Solubility Profile quantify_sol->ph_profile stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) analyze_stressed Analyze by Stability-Indicating HPLC stress_conditions->analyze_stressed identify_degradants Identify Degradation Products (LC-MS/MS, NMR) analyze_stressed->identify_degradants pathway_elucidation Elucidate Degradation Pathways identify_degradants->pathway_elucidation

Caption: Workflow for the characterization of solubility and stability.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.

Key Characteristics of the Analytical Method:

  • Specificity: The method must be able to resolve the parent compound from any degradation products or impurities.

  • Linearity: The response of the detector should be linear over a defined concentration range.

  • Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

  • Robustness: The method should be insensitive to small variations in experimental parameters.

Conclusion: A Pathway to Comprehensive Understanding

This guide provides a detailed framework for the comprehensive evaluation of the solubility and stability of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. By following these scientifically sound and well-established protocols, researchers can generate the critical data necessary for informed decision-making in the drug development process. The insights gained from these studies will be invaluable for formulation development, shelf-life prediction, and ensuring the overall quality and safety of any potential therapeutic agent.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available from: [Link]

  • Annex 4. World Health Organization (WHO). Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Paal-Knorr Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Abstract The Paal-Knorr synthesis is a foundational and highly efficient chemical reaction for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2][3] This application not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Paal-Knorr synthesis is a foundational and highly efficient chemical reaction for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a functionalized pyrrole derivative with potential applications in medicinal chemistry and materials science. We delve into the underlying mechanism, explain the causality behind critical experimental choices, and present a detailed, step-by-step procedure designed for reproducibility and success. This guide is intended for researchers, chemists, and drug development professionals seeking a robust methodology for accessing this class of heterocyclic compounds.

Introduction: The Strategic Importance of the Paal-Knorr Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the reaction has become a cornerstone of heterocyclic chemistry due to its operational simplicity and the general accessibility of its precursors.[3][4][5] The synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield the corresponding pyrrole.[6]

While the classic Paal-Knorr reaction is straightforward, the synthesis of highly functionalized pyrroles, such as those bearing a carboxylic acid moiety, requires a strategic selection of starting materials. Direct carboxylation of a pre-formed pyrrole ring can be challenging. Therefore, this protocol employs a substituted 1,4-dicarbonyl precursor—an ethyl ketoester—that incorporates the carboxyl functionality from the outset. The subsequent cyclization with the primary amine and final ester hydrolysis provides a clean and efficient route to the target acid.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: (1) The acid-catalyzed Paal-Knorr cyclization to form the pyrrole ethyl ester intermediate, and (2) The saponification (base-catalyzed hydrolysis) of the ester to yield the final carboxylic acid product.

Overall Reaction:

Mechanistic Pathway: The mechanism for the Paal-Knorr pyrrole synthesis has been a subject of study, with the currently accepted pathway proceeding through a hemiaminal intermediate.[1][5] This mechanism was investigated in detail by V. Amarnath and his colleagues in the 1990s.[1][5][6]

The key steps are:

  • Acid Catalysis: Protonation of one carbonyl group of the 1,4-dicarbonyl compound activates it for nucleophilic attack.

  • Hemiaminal Formation: The primary amine (2-methoxyethylamine) attacks the activated carbonyl, forming a hemiaminal intermediate.

  • Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often rate-determining.[4][5][7]

  • Dehydration & Aromatization: A two-step dehydration of the cyclic intermediate occurs, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[7]

G cluster_0 Paal-Knorr Cyclization Mechanism Start 1,4-Dicarbonyl Precursor + Primary Amine Protonation Carbonyl Protonation (Acid Catalyst) Start->Protonation H⁺ Hemiaminal Hemiaminal Formation (Nucleophilic Attack) Protonation->Hemiaminal R-NH₂ Cyclization Intramolecular Cyclization (Ring Formation) Hemiaminal->Cyclization Rate-Determining Step Dehydration Sequential Dehydration (-2 H₂O) Cyclization->Dehydration Product Substituted Pyrrole Product Dehydration->Product Aromatization

Caption: The accepted hemiaminal pathway for the Paal-Knorr pyrrole synthesis.

Experimental Protocol

This protocol is designed for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid on a 10 mmol scale.

Materials and Equipment
  • Reagents:

    • Ethyl 3-acetyl-2,5-dioxohexanoate (or a similar 1,4-dicarbonyl precursor containing an ester at the 3-position)

    • 2-Methoxyethylamine

    • Glacial Acetic Acid (Solvent and Catalyst)

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl), concentrated and 1M

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel (250 mL)

    • Beakers and Erlenmeyer flasks

    • Büchner funnel and filter paper

    • Rotary evaporator

    • pH paper or pH meter

    • Standard laboratory glassware

Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 3-acetyl-2,5-dioxohexanoate~214.212.14 g10.01.0
2-Methoxyethylamine75.110.83 g (0.92 mL)11.01.1
Glacial Acetic Acid60.0525 mL-Solvent
Sodium Hydroxide40.001.20 g30.03.0
Step-by-Step Procedure

The overall workflow involves reaction, workup, hydrolysis, and final product isolation.

Caption: Experimental workflow from reactants to purified final product.

Part A: Synthesis of Ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-acetyl-2,5-dioxohexanoate (2.14 g, 10.0 mmol).

  • Addition of Reagents: Add glacial acetic acid (25 mL) to dissolve the dicarbonyl. Begin stirring. Slowly add 2-methoxyethylamine (0.83 g, 11.0 mmol, 1.1 eq).

    • Causality Note: Glacial acetic acid serves as both the solvent and a weak acid catalyst, which is sufficient to promote the condensation without causing degradation of sensitive functional groups.[6] A slight excess of the amine (1.1 eq) ensures the complete consumption of the limiting dicarbonyl precursor.

  • Cyclization Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 118 °C) using a heating mantle. Maintain reflux for 2-4 hours.

    • Process Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting dicarbonyl spot indicates reaction completion.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

    • Carefully neutralize the solution by slowly adding solid sodium bicarbonate or a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

    • Causality Note: The aqueous quench and neutralization remove the acetic acid solvent. Extraction into ethyl acetate isolates the relatively non-polar pyrrole ester from water-soluble byproducts.

  • Isolation of Intermediate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. This will yield the crude ethyl ester intermediate, which can be used directly in the next step without further purification.

Part B: Hydrolysis to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

  • Saponification: Dissolve the crude ethyl ester from the previous step in ethanol (30 mL) in a round-bottom flask. Add a solution of sodium hydroxide (1.20 g, 30.0 mmol) in water (10 mL).

  • Reaction: Heat the mixture to reflux for 1-2 hours. The reaction is complete when the ester spot on TLC has been fully converted to a new, more polar spot at the baseline.

  • Acidification and Precipitation:

    • Cool the reaction mixture to room temperature and concentrate it on a rotary evaporator to remove the ethanol.

    • Dilute the remaining aqueous residue with 50 mL of water and cool in an ice bath.

    • While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to pH 2-3. A precipitate of the carboxylic acid should form.

    • Causality Note: The strong base (NaOH) hydrolyzes the ethyl ester to a sodium carboxylate salt, which is water-soluble. Subsequent acidification with a strong acid (HCl) protonates the carboxylate, forming the neutral carboxylic acid, which is significantly less soluble in water and precipitates out.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold water (2 x 10 mL) to remove any remaining salts.

    • Dry the crude product in a vacuum oven.

    • For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid and concentrated hydrochloric acid are corrosive. Handle with care.

  • 2-Methoxyethylamine is a flammable and corrosive liquid.

  • Use caution when heating flammable organic solvents.

Characterization

The identity and purity of the final product, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • FT-IR Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Keefer, C. E., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Retrieved from [Link]

  • Rohit Suthar. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Rapoport, H., & Willson, C. D. (1960). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]

  • Taylor & Francis Online. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Organic Preparations and Procedures International. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hexane-2,5-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2,5-hexanedione (2,5-HD, (A)) and 1,2-diacetylbenzene.... Retrieved from [Link]

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Application

Application Notes and Protocols: A Framework for Characterizing Novel Pyrrole-3-Carboxylic Acid Derivatives as Kinase Inhibitors

For: Researchers, scientists, and drug development professionals. Topic: Characterization of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and related pyrrole derivatives as potential kinase inhibitors. In...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Topic: Characterization of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and related pyrrole derivatives as potential kinase inhibitors.

Introduction: The Pyrrole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrrole ring is a versatile aromatic heterocycle that serves as a core structural motif in a multitude of biologically active compounds.[2] In medicinal chemistry, such scaffolds, capable of interacting with multiple biological targets with high affinity, are often referred to as "privileged structures".[3] The pyrrole scaffold, particularly in the form of pyrrole-3-carboxylic acid and its derivatives, has demonstrated significant potential in the development of potent kinase inhibitors.[4] These compounds have been successfully developed to target a range of kinases, including Janus Kinase 2 (JAK2), Lymphocyte-specific kinase (Lck), and key mediators of angiogenesis like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).

While extensive research has been conducted on various pyrrole derivatives, the specific compound 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is not yet characterized in publicly available literature as a kinase inhibitor. This document, therefore, provides a comprehensive framework and a series of detailed protocols for the systematic evaluation of this and other novel pyrrole-3-carboxylic acid derivatives as potential kinase inhibitors. This guide will use "Compound P" as a designation for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid to illustrate the experimental workflow.

Part 1: Initial Characterization and In Vitro Kinase Profiling

The first step in evaluating a novel compound is to determine its direct inhibitory activity against a panel of purified kinases. This provides a preliminary understanding of its potency and selectivity.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

Protocol 1: Preparation of Stock Solutions

  • Molarity Calculation: Determine the molecular weight of Compound P (C₁₀H₁₅NO₃: 197.23 g/mol ).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the accurately weighed compound in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution by gentle vortexing or sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the stock solution in the appropriate assay buffer. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions (typically ≤ 1%) to minimize solvent effects on kinase activity.[5]

In Vitro Kinase Activity Assay (Luminescence-Based)

Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are robust, sensitive, and amenable to high-throughput screening.[1][5] They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is a general guideline and should be optimized for each specific kinase.

Materials:

  • Recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Compound P (serially diluted)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: In a 96-well plate, add 2.5 µL of the serially diluted Compound P or DMSO as a vehicle control to each well.

  • Kinase Addition: Add 2.5 µL of the kinase solution to each well.

  • Inhibitor Binding: Incubate for 10 minutes at room temperature to allow for the binding of Compound P to the kinase.[1]

  • Initiation of Kinase Reaction: Start the reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should ideally be at or near the Km for each specific kinase to accurately determine the IC50 value for ATP-competitive inhibitors.[6]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[1]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical Kinase Selectivity Panel for Compound P

Kinase TargetCompound P IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A505
Kinase B80010
Kinase C>10,00020
Kinase D252
Kinase E1,50015

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1]

Part 2: Elucidating the Mechanism of Action

Understanding how a compound inhibits its target kinase is crucial for lead optimization. Most small molecule kinase inhibitors are ATP-competitive.

ATP Competition Assay

This assay determines if the inhibitor binds to the ATP-binding pocket of the kinase. The IC50 of an ATP-competitive inhibitor will increase with increasing ATP concentrations.[7]

Protocol 3: Determining ATP-Competitive Inhibition

  • Follow the general procedure outlined in Protocol 2 .

  • Perform the kinase assay with a fixed concentration of Compound P and varying concentrations of ATP (e.g., from 0.1x to 10x the Km of ATP for the specific kinase).

  • Alternatively, determine the IC50 of Compound P at two or more different ATP concentrations (e.g., at Km and at 10x Km).

  • Data Analysis:

    • If Compound P is ATP-competitive, its apparent IC50 value will increase as the ATP concentration increases.[7]

    • The data can be further analyzed using the Cheng-Prusoff equation to calculate the inhibitor constant (Ki).[6]

Part 3: Cellular Activity and Target Validation

Demonstrating that a compound can inhibit a kinase within a cellular context is a critical step in the drug discovery process.[8]

Analysis of Downstream Signaling Pathways

Western blotting is a widely used technique to assess the phosphorylation status of downstream substrates of a target kinase, providing a direct measure of the inhibitor's cellular activity.[9][10]

Protocol 4: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to 70-80% confluency.

    • Treat the cells with various concentrations of Compound P for a predetermined time (e.g., 1-4 hours). Include a vehicle (DMSO) control.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or mitogen before or during inhibitor treatment.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or casein in TBST) to prevent non-specific antibody binding.[11]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization:

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.

Cell Viability and Proliferation Assays

These assays determine the effect of the compound on cell survival and growth, providing a functional readout of its kinase inhibitory activity in cancer cell lines.

Protocol 5: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound P for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and read the absorbance.

    • For a CellTiter-Glo® assay, add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

Experimental Workflow for Characterizing a Novel Kinase Inhibitor

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular Validation Compound Novel Compound (Compound P) Stock Stock Solution Preparation Compound->Stock Screening In Vitro Kinase Panel Screening (e.g., ADP-Glo™) Stock->Screening IC50 Determine IC50 Values Screening->IC50 ATP_Comp ATP Competition Assay IC50->ATP_Comp Kinetics Determine Ki and Mode of Inhibition ATP_Comp->Kinetics Cell_Culture Select & Culture Relevant Cell Line Kinetics->Cell_Culture Western Western Blot for Downstream Signaling Cell_Culture->Western Viability Cell Viability/Proliferation Assay Cell_Culture->Viability Lead_Opt Lead Optimization Western->Lead_Opt Cell_IC50 Determine Cellular IC50/GI50 Viability->Cell_IC50 Cell_IC50->Lead_Opt

Caption: A generalized workflow for the characterization of a novel kinase inhibitor.

Representative Kinase Signaling Pathway (MAPK Pathway)

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription P Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Compound P (Hypothetical Inhibitor) Inhibitor->Raf

Caption: A simplified diagram of the MAPK signaling cascade.

References

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. J Chem Inf Model. 2021 Oct 25;61(10):4900-4912. [Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). J Med Chem.[Link]

  • Privileged Structures. OpenOChem Learn.[Link]

  • Privileged structures: applications in drug discovery. PubMed.[Link]

  • The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Pharmaceuticals (Basel). 2024 Jan; 17(1): 113. [Link]

  • Privileged Structures. Cambridge MedChem Consulting.[Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.[Link]

  • Privileged Structures as Leads in Medicinal Chemistry. Bentham Science Publishers.[Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Mol Divers. 2024. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. 2017 May; 22(5): 733. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery.[Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.[Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. 2017 Jul; 77(13 Supplement): 4186. [Link]

  • In vitro kinase assay. Protocols.io.[Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods Mol Biol. 2009; 571: 199–211. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.[Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Int J Mol Sci. 2021 Sep; 22(18): 9741. [Link]

  • How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? ResearchGate.[Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems.[Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PubMed.[Link]

  • Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. J Vis Exp. 2011; (51): 2785. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Semantic Scholar.[Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Front Chem. 2020; 8: 31. [Link]

  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Arch Pharm (Weinheim). 2021 Feb;354(2):e2000267. [Link]

  • 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. PubChem.[Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.[Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Adv. 2015;5:15233-15266. [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules. 2024 Sep; 29(17): 4094. [Link]

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Method

Application Notes and Protocols: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in Cancer Research

A comprehensive guide for researchers, scientists, and drug development professionals. Foreword: Navigating the Landscape of Novel Pyrrole Derivatives The pyrrole scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Foreword: Navigating the Landscape of Novel Pyrrole Derivatives

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer agents.[1][2][3] The inherent versatility of the pyrrole ring allows for extensive chemical modification, leading to the generation of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. This document aims to provide a detailed guide on the application of a specific, novel pyrrole derivative, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, in the context of cancer research.

However, a comprehensive search of the current scientific literature and chemical databases reveals a significant information gap regarding 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . At present, there are no published studies detailing its synthesis, biological evaluation, or specific mechanism of action in cancer models.

Therefore, this guide will take a predictive and methodological approach. Drawing from established principles of cancer drug discovery and the known activities of structurally related pyrrole-3-carboxylic acid derivatives, we will outline a strategic framework for the initial investigation of this compound. This document will serve as a foundational roadmap for researchers venturing into the study of this novel molecule, providing detailed, field-proven protocols and the scientific rationale behind them.

Part 1: Foundational Understanding and Rationale

The Pyrrole-3-Carboxylic Acid Moiety: A Promising Pharmacophore

The pyrrole-3-carboxylic acid core is a recurring motif in compounds with demonstrated anticancer activity.[4] Its derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][5] The carboxylic acid group can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the pyrrole ring itself provides a scaffold for diverse substitutions that can modulate activity and selectivity.

Structural Hypothesis for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

The introduction of a 1-(2-methoxyethyl) substituent and 2,5-dimethyl groups to the pyrrole-3-carboxylic acid core introduces specific physicochemical properties that may influence its biological activity:

  • Lipophilicity and Membrane Permeability: The methoxyethyl group is expected to increase the lipophilicity of the parent molecule, potentially enhancing its ability to cross cellular membranes and reach intracellular targets.

  • Metabolic Stability: The ether linkage in the methoxyethyl group may offer a degree of metabolic stability compared to more labile functional groups.

  • Steric Influence: The dimethyl substituents at positions 2 and 5 can influence the planarity of the pyrrole ring and sterically guide the orientation of the molecule within a target's binding pocket.

Based on these structural features and the known pharmacology of related compounds, a primary hypothesis is that 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid may function as an inhibitor of key signaling pathways implicated in cancer cell growth and survival.

Part 2: Experimental Protocols for Initial Investigation

This section provides a step-by-step guide for the initial in vitro evaluation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. The described protocols are designed to be self-validating by including appropriate controls and orthogonal assays.

Synthesis and Characterization

As no commercial source is readily available, the first step is the chemical synthesis of the target compound. A plausible synthetic route could involve the Paal-Knorr pyrrole synthesis, a robust method for constructing pyrrole rings.[6]

Workflow for Synthesis and Characterization:

Caption: Synthetic and analytical workflow for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Protocol 2.1.1: Synthesis via Paal-Knorr Reaction

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol.

  • Amine Addition: Add 2-methoxyethylamine (1.1 equivalents) to the solution.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Analysis: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC); purity should be >95% for biological assays.

In Vitro Antiproliferative Activity

The initial biological assessment should focus on evaluating the compound's ability to inhibit the growth of cancer cell lines. A panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) is recommended to identify potential tissue-specific activity.

Protocol 2.2.1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (e.g., from 0.01 µM to 100 µM) in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Table 1: Hypothetical IC₅₀ Values for Initial Screening

Cell LineCancer TypePredicted IC₅₀ (µM)
MCF-7Breast Cancer5 - 20
A549Lung Cancer10 - 50
HCT116Colon Cancer2 - 15
K562Leukemia> 50

Note: These are hypothetical values to guide expectation. Actual values must be determined experimentally.

Mechanism of Action: Preliminary Insights

Should the compound exhibit significant antiproliferative activity, the next logical step is to investigate its mechanism of action. A common mechanism for anticancer compounds is the induction of apoptosis (programmed cell death) and/or cell cycle arrest.

Workflow for Preliminary Mechanism of Action Studies:

Sources

Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Activity of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial potential of a novel class of synthetic compounds: 1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial potential of a novel class of synthetic compounds: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. This document outlines the scientific rationale, synthesis strategies, and detailed protocols for assessing their efficacy against a range of microbial pathogens.

The pyrrole ring is a fundamental structural motif found in numerous natural products and synthetic compounds with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The inherent versatility of the pyrrole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1] This guide focuses on a specific subclass characterized by a 1-(2-methoxyethyl) substituent, a feature that may influence the compound's solubility, cell permeability, and interaction with biological targets.

The protocols described herein are grounded in established methodologies for antimicrobial susceptibility testing, ensuring robust and reproducible data generation for research and preliminary drug development purposes.

Part 1: Synthesis and Characterization

A plausible synthetic route to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives is based on the classical Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][4]

Protocol 1: Synthesis of Ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

This protocol describes the synthesis of the core ester, which can be further modified to create a library of derivatives (e.g., amides, hydrazides).

Rationale: The Paal-Knorr reaction is a reliable and high-yielding method for constructing the pyrrole ring.[1] The use of ethyl acetoacetate in a Hantzsch-type reaction variant provides the necessary carbon framework for the 3-carboxylic acid ester functionality.

Materials:

  • 2,5-Hexanedione

  • 2-Methoxyethylamine

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and 2-methoxyethylamine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • To this mixture, add ethyl acetoacetate (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product, ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Hydrolysis to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Rationale: The ester can be hydrolyzed to the corresponding carboxylic acid, a key intermediate for creating further derivatives, such as amides, which often exhibit biological activity.

Materials:

  • Ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

  • Lithium hydroxide (or Sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

  • Characterize the product to confirm its identity and purity.

Part 2: In Vitro Antimicrobial Susceptibility Testing

Standardized methods are crucial for obtaining reliable and comparable data on the antimicrobial activity of novel compounds.[5] The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] It is a widely accepted standard for susceptibility testing.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[10]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Plate Preparation:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 50 µL before adding the inoculum.

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[12]

Protocol 4: Agar Disk Diffusion Assay

Rationale: The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.[8][9] It is simple to perform and is useful for screening a large number of compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compounds

  • Bacterial or fungal strains

  • Sterile swabs

Procedure:

  • Inoculum Preparation:

    • Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[11]

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.[11] A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

Quantitative data from the MIC assays should be summarized in a table for clear comparison of the activity of different derivatives against various microbial strains.

CompoundMIC (µg/mL)
S. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
Derivative 1
Derivative 2
Control Drug

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_testing Antimicrobial Susceptibility Testing start Starting Materials (2,5-Hexanedione, 2-Methoxyethylamine) synthesis Paal-Knorr Synthesis (Protocol 1) start->synthesis hydrolysis Ester Hydrolysis (Protocol 2) synthesis->hydrolysis characterization Spectroscopic Analysis (NMR, MS, IR) hydrolysis->characterization mic MIC Determination (Broth Microdilution - Protocol 3) characterization->mic disk Disk Diffusion Assay (Protocol 4) characterization->disk data Data Analysis & Interpretation mic->data disk->data

Caption: Overview of the experimental workflow from synthesis to antimicrobial evaluation.

mic_protocol prep_inoculum Prepare 0.5 McFarland Inoculum Suspension dilute_inoculum Dilute Inoculum to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Diluted Suspension dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.
  • Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate.
  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. NIH.
  • In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues. MDPI.
  • Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate.
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Method

Application Note: Comprehensive Analytical Characterization of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Abstract This document provides a detailed guide to the analytical techniques and protocols for the comprehensive structural elucidation and physicochemical characterization of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical techniques and protocols for the comprehensive structural elucidation and physicochemical characterization of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a novel substituted pyrrole derivative. Pyrrole scaffolds are significant structural motifs in medicinal chemistry and materials science.[1] Therefore, rigorous and unambiguous characterization is paramount for drug development, quality control, and regulatory submission. This guide presents an integrated analytical workflow, detailing methodologies for chromatography, mass spectrometry, NMR spectroscopy, infrared spectroscopy, and thermal analysis. Each protocol is designed to be a self-validating system, with explanations grounded in established scientific principles to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Multi-Technique Approach

The target molecule, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, possesses several key structural features: a substituted pyrrole ring, a carboxylic acid moiety, and an N-alkoxyethyl side chain. A single analytical technique is insufficient to confirm the identity, purity, and properties of such a molecule. An orthogonal, multi-technique approach is essential for a complete and reliable characterization. This workflow is designed to systematically confirm the molecule's covalent structure, determine its purity, and establish its key physicochemical properties like thermal stability.

cluster_workflow Integrated Characterization Workflow A Synthesis Output (Crude Product) B Purity & Quantification (HPLC-UV) A->B Purification Step C Molecular Mass Confirmation (LC-MS) B->C Identity Check G Confirmed Structure & Purity Report B->G D Structural Elucidation (NMR: ¹H, ¹³C, 2D) C->D Definitive Structure D->G E Functional Group ID (FT-IR) E->D Functional Group Confirmation F Physicochemical Properties (DSC/TGA) F->G Stability & Melting Point

Figure 1: Integrated workflow for the characterization of the target molecule.

Chromatographic Analysis: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of the synthesized compound.[2] For a polar molecule containing a carboxylic acid, reversed-phase chromatography is the method of choice.

Causality of Method Design: The carboxylic acid group (pKa typically ~4-5) can exist in both ionized and non-ionized forms depending on the mobile phase pH. This can lead to poor peak shape (tailing) and shifting retention times. To ensure a single, sharp, and reproducible peak, the mobile phase pH must be suppressed to at least 2 pH units below the analyte's pKa.[3] The addition of an acid like formic acid or trifluoroacetic acid (TFA) ensures the carboxyl group remains protonated and behaves as a less polar entity, leading to consistent retention on a nonpolar stationary phase (e.g., C18).

Protocol 2.1: Reversed-Phase HPLC Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of mobile phase B (Acetonitrile) to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of mobile phase A and B.

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in Water.

    • B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Elution Program: Gradient elution is recommended to ensure separation from potential impurities with different polarities.

  • Detection: The pyrrole ring provides strong UV absorbance. Monitor at a wavelength of approximately 265 nm for optimal sensitivity and selectivity. The carboxyl group also absorbs around 200-210 nm, but this region has higher interference.[4]

  • Data Analysis: Integrate the peak area of the main component and all impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar phase for good retention of moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; formic acid suppresses carboxylate ionization.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier; acetonitrile offers good selectivity and low viscosity.[5]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Gradient 10% to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Detector UV @ 265 nmWavelength of maximum absorbance for the substituted pyrrole chromophore, providing high sensitivity.
Column Temp. 30 °CEnsures reproducible retention times by controlling mobile phase viscosity.

Table 1: Recommended HPLC Method Parameters.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry (MS) provides the exact mass of the molecule, which is a critical piece of evidence for its identity.[6] When coupled with HPLC (LC-MS), it can confirm that the peak observed in the chromatogram corresponds to the compound of interest.

Causality of Method Design: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like carboxylic acids.[1][6] It typically generates a protonated molecular ion [M+H]⁺ in positive ion mode, allowing for straightforward determination of the molecular weight. High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) can provide a mass measurement with high accuracy (<5 ppm), enabling the unambiguous determination of the elemental formula.

cluster_lcms LC-MS Analysis Pathway HPLC HPLC Effluent ESI Electrospray Ionization (ESI) HPLC->ESI Analyte Introduction MS High-Resolution Mass Analyzer (e.g., Q-TOF) ESI->MS Ion Transfer Detector Detector MS->Detector m/z Separation Data Mass Spectrum ([M+H]⁺) Detector->Data

Figure 2: Workflow for LC-MS analysis.

Protocol 3.1: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Chromatography: Use the same HPLC method as described in Protocol 2.1. This allows for direct correlation of the UV peak with the mass signal.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: ESI, Positive Mode

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): 8 - 12 L/min

    • Gas Temperature: 300 - 350 °C

    • Mass Range: 50 - 500 m/z

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main HPLC peak.

    • Identify the [M+H]⁺ ion. For 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (C₁₀H₁₅NO₃), the monoisotopic mass is 197.1052 u. The expected [M+H]⁺ ion will be at m/z 198.1125.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 198.11) to induce fragmentation. The fragmentation pattern provides structural confirmation.[1][7]

IonCalculated m/zDescription
[M+H]⁺ 198.1125 Parent Ion
[M+H - H₂O]⁺180.1019Loss of water from the carboxylic acid group.
[M+H - CO₂]⁺154.1226Decarboxylation of the parent ion.
[M+H - CH₂O₂]⁺152.1070Loss of formic acid.
[M+H - C₂H₅O]⁺153.0757Cleavage of the methoxyethyl side chain.
[M+H - C₃H₇O]⁺139.0600Fragmentation within the N-methoxyethyl side chain.

Table 2: Predicted Major Ions in ESI+ Mass Spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous elucidation of a molecule's covalent structure. Both ¹H and ¹³C NMR are required.

Causality of Method Design: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. However, if the compound has limited solubility, or if the carboxylic acid proton signal is too broad, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it can form hydrogen bonds, often resulting in a sharper -COOH signal.[8] The chemical shifts, integration, and coupling patterns of the protons provide direct evidence for the connectivity of the atoms in the molecule.

Protocol 4.1: ¹H and ¹³C NMR
  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Acquire 2D NMR spectra like COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation) to definitively assign all signals.

Expected NMR Data (in CDCl₃, estimated shifts)
  • ¹H NMR:

    • ~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid.[9][10]

    • ~6.5 ppm (singlet, 1H): The proton at the C4 position of the pyrrole ring.

    • ~4.1 ppm (triplet, 2H): The -N-CH₂ - group, coupled to the adjacent methylene.

    • ~3.6 ppm (triplet, 2H): The -CH₂ -O- group, coupled to the N-methylene.

    • ~3.3 ppm (singlet, 3H): The methoxy (-OCH₃ ) group protons.

    • ~2.4 ppm (singlet, 3H): The methyl group at the C2 position (adjacent to the carboxylic acid).

    • ~2.2 ppm (singlet, 3H): The methyl group at the C5 position.

  • ¹³C NMR:

    • ~170-175 ppm: The carbonyl carbon of the carboxylic acid.[10][11]

    • ~135-145 ppm: Quaternary carbons of the pyrrole ring (C2, C5).

    • ~110-125 ppm: Protonated (C4) and quaternary (C3) carbons of the pyrrole ring.

    • ~70 ppm: The -C H₂-O- carbon.

    • ~59 ppm: The methoxy (-OC H₃) carbon.

    • ~45 ppm: The -N-C H₂- carbon.

    • ~12-15 ppm: The two methyl carbons on the pyrrole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Causality of Method Design: The presence of both a carboxylic acid and a pyrrole ring will result in a highly characteristic spectrum. The carboxylic acid O-H bond, when involved in hydrogen bonding (as is typical in the solid state), produces an extremely broad absorption that is a hallmark of this functional group.[12][13] The carbonyl (C=O) stretch is also a very strong and sharp indicator.

Protocol 5.1: Attenuated Total Reflectance (ATR) FT-IR
  • Instrumentation: FT-IR spectrometer equipped with an ATR accessory. ATR is preferred for solid samples as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500 Broad, StrongO-H stretch of the hydrogen-bonded carboxylic acid dimer.[13]
2950 - 2850 MediumC-H stretch of methyl and methylene groups.
~1690 Strong, SharpC=O stretch of the conjugated carboxylic acid.[12]
~1550 MediumC=C stretch of the pyrrole ring.[14]
~1420 MediumIn-plane O-H bend coupled with C-O stretch.
~1250 StrongC-O stretch of the carboxylic acid.
~1100 StrongC-O-C stretch of the ether in the methoxyethyl group.

Table 3: Key FT-IR Absorption Bands for the Target Molecule.

Thermal Analysis

Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information on the material's melting point, purity, and thermal stability.

Causality of Method Design: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point, which is a key physical property.[15] TGA measures the change in mass as a function of temperature, indicating the temperature at which the compound begins to decompose.

Protocol 6.1: DSC and TGA Analysis
  • Instrumentation: A DSC instrument and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • The peak of the endotherm corresponds to the melting point (Tₘ).

  • TGA Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • The temperature at which significant mass loss begins is the decomposition temperature (Tₔ).

Summary and Conclusion

The combination of these orthogonal analytical techniques provides a robust and comprehensive characterization of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. HPLC confirms the purity, high-resolution mass spectrometry validates the elemental composition and molecular weight, NMR spectroscopy provides definitive proof of the covalent structure, FT-IR confirms the presence of key functional groups, and thermal analysis establishes its melting point and decomposition temperature. This integrated workflow ensures a high degree of confidence in the identity and quality of the material, which is essential for its application in research and development.

References

  • Benchchem. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
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Application

Application Notes and Protocols: Derivatization of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid for Bioassays

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous naturally occurring and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous naturally occurring and synthetic molecules with profound biological activities.[1] From the life-sustaining pigments of heme and chlorophyll to potent antibiotics and anticancer agents, the pyrrole scaffold has consistently proven to be a "privileged structure" in medicinal chemistry.[2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an ideal framework for designing novel therapeutic agents. This versatility has driven extensive research into the synthesis and biological evaluation of substituted pyrroles.[3][4]

This guide focuses on the derivatization of a specific pyrrole compound, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid , a molecule designed to explore new chemical space. The presence of a carboxylic acid group at the 3-position offers a convenient handle for chemical modification, allowing for the generation of a library of derivatives, such as amides and esters. By systematically altering the substituents at this position, researchers can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity) and, consequently, its biological activity.

These application notes provide a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. We will detail a plausible synthetic route for the parent compound, provide step-by-step protocols for its derivatization, and outline robust bioassay procedures to evaluate the anticancer and antimicrobial potential of the resulting derivatives. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Part 1: Synthesis of the Core Scaffold: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

The synthesis of the title compound can be efficiently achieved through the Hantzsch pyrrole synthesis, a classic multicomponent reaction that reliably forms highly substituted pyrroles.[5][6] This reaction involves the condensation of a β-ketoester, an α-haloketone, and a primary amine.

Conceptual Synthetic Pathway

The retrosynthetic analysis points to three key starting materials: ethyl acetoacetate (a β-ketoester), 3-chloro-2,4-pentanedione (an α-haloketone), and 2-methoxyethylamine (the primary amine). The reaction proceeds through the formation of an enamine intermediate, followed by nucleophilic attack and subsequent cyclization and dehydration to yield the pyrrole ring. The final step involves the hydrolysis of the ester to the desired carboxylic acid.

Hantzsch Synthesis cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Ethyl acetoacetate Ethyl acetoacetate Enamine Formation Enamine Formation Ethyl acetoacetate->Enamine Formation 2-Methoxyethylamine 2-Methoxyethylamine 2-Methoxyethylamine->Enamine Formation 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione Nucleophilic Attack & Cyclization Nucleophilic Attack & Cyclization 3-Chloro-2,4-pentanedione->Nucleophilic Attack & Cyclization Enamine Formation->Nucleophilic Attack & Cyclization Ester Hydrolysis Ester Hydrolysis Nucleophilic Attack & Cyclization->Ester Hydrolysis Target Molecule 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid Ester Hydrolysis->Target Molecule

Caption: Hantzsch synthesis workflow for the target molecule.

Protocol 1: Synthesis of Ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

This protocol describes the initial formation of the pyrrole ester.

Materials:

  • Ethyl acetoacetate

  • 2-Methoxyethylamine

  • 3-Chloro-2,4-pentanedione

  • Ethanol, anhydrous

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Enamine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) and 2-methoxyethylamine (1.0 eq) in anhydrous ethanol (100 mL). Stir the mixture at room temperature for 30 minutes. The formation of the enamine intermediate is crucial for the subsequent cyclization.[5]

  • Cyclization: To the stirred solution, add 3-chloro-2,4-pentanedione (1.0 eq) dropwise over 15 minutes.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Hydrolysis to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

Materials:

  • Ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Saponification: Dissolve the purified pyrrole ester (1.0 eq) in a mixture of ethanol and water (3:1 v/v). Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 3 hours.

  • Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, as a solid.

Part 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile starting point for creating a diverse library of compounds for structure-activity relationship (SAR) studies. Here, we present protocols for the synthesis of amides and esters.

Protocol 3: Amide Synthesis via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[7] Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate this reaction under mild conditions by activating the carboxylic acid.[4]

Materials:

  • 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

  • A selection of primary and secondary amines (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Activation: In a dry flask under a nitrogen atmosphere, dissolve the pyrrole carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.

  • Amine Addition: Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acidic byproducts.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by column chromatography (silica gel, hexane-ethyl acetate gradient).

Parameter Value Rationale
Coupling Reagent EDC/HOBtHigh efficiency, mild conditions, water-soluble byproducts for easy removal.
Base DIPEANon-nucleophilic, prevents unwanted side reactions with the activated acid.
Solvent Anhydrous DCMGood solubility for reactants, inert under reaction conditions.
Temperature Room TemperatureSufficient for most amide couplings, minimizes thermal degradation.
Protocol 4: Ester Synthesis via Fischer Esterification

Fischer esterification is a classic acid-catalyzed method for producing esters from carboxylic acids and alcohols.

Materials:

  • 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

  • A selection of alcohols (e.g., methanol, ethanol, isopropanol)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate solution, saturated

Procedure:

  • Reaction Setup: Dissolve the pyrrole carboxylic acid (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reflux: Heat the mixture to reflux for 6-12 hours. The reaction is an equilibrium, and using excess alcohol drives it towards the product.

  • Neutralization: Cool the reaction mixture and neutralize the excess acid with saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Part 3: Bioassay Protocols

Based on the known biological activities of pyrrole derivatives, we will focus on two key areas: antimicrobial and anticancer (cytotoxicity) screening.[1][8][9]

Antimicrobial Susceptibility Testing

The following protocols are designed to determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria.[10]

Antimicrobial Workflow Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate 96-well Plate Inoculate 96-well Plate Prepare Bacterial Inoculum->Inoculate 96-well Plate Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Inoculate 96-well Plate Incubate Plate Incubate Plate Inoculate 96-well Plate->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC Data Analysis Data Analysis Determine MIC->Data Analysis

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 5: Broth Microdilution Assay for MIC Determination

This method is a standard for quantitative assessment of antimicrobial activity.[11]

Materials:

  • Synthesized pyrrole derivatives (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Procedure:

  • Inoculum Preparation: Grow bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each derivative in DMSO. In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Microorganism Gram Stain Compound ID MIC (µg/mL) Positive Control (Ciprofloxacin) MIC (µg/mL)
S. aureusPositiveDerivative 1A
E. coliNegativeDerivative 1A
S. aureusPositiveDerivative 1B
E. coliNegativeDerivative 1B
Cytotoxicity Screening Against Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Protocol 6: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrrole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Cell Line Compound ID IC₅₀ (µM) Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7Derivative 1A
A549Derivative 1A
MCF-7Derivative 1B
A549Derivative 1B

Conclusion and Future Directions

This guide provides a robust framework for the synthesis, derivatization, and biological evaluation of novel compounds based on the 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid scaffold. The protocols are designed to be adaptable, allowing for the exploration of a wide range of chemical diversity and biological targets. The data generated from these assays will be instrumental in establishing structure-activity relationships and identifying lead compounds for further optimization in drug discovery programs. Future work could involve expanding the derivative library, exploring other biological assays such as enzyme inhibition or anti-inflammatory screens, and conducting in vivo studies for the most promising candidates.

References

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2023). MDPI. [Link]

  • Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. (2018). PubMed. [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2023). MDPI. [Link]

  • Synthesis and Cytotoxic Studies of Pyrrole and Pyrrolidine Derivatives in Human Tumor Cell Lines. (2024). ResearchGate. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. (2022). Semantic Scholar. [Link]

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  • Hantzsch pyrrole synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2011). Journal of the Mexican Chemical Society. [Link]

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  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2024). Taylor & Francis Online. [Link]

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  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed Central. [Link]

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  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.).
  • Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. (2019). ResearchGate. [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2022). MDPI. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2020). SciSpace. [Link]

  • Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. (2015). ResearchGate. [Link]

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Method

Application Notes and Protocols for In Vitro Evaluation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Introduction: Unveiling the Bioactive Potential of a Novel Pyrrole-Carboxylic Acid Derivative Pyrrole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Novel Pyrrole-Carboxylic Acid Derivative

Pyrrole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pyrrole scaffold is a key component in many natural products and synthetic drugs. The introduction of a carboxylic acid moiety can enhance the pharmacological profile of these molecules, potentially by increasing their interaction with biological targets or improving their pharmacokinetic properties.

This document provides a comprehensive guide for the in vitro evaluation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 876294-73-4), a novel synthetic compound with potential therapeutic applications. Given the lack of specific biological data for this molecule, a tiered screening approach is recommended to systematically assess its cytotoxic and potential anti-inflammatory effects. These protocols are designed for researchers in drug discovery and development to generate robust and reproducible data.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any new compound is to determine its effect on cell viability. This information is crucial for identifying a non-toxic concentration range for subsequent bioactivity assays. The MTT assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3][5] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

  • Mammalian cell line (e.g., RAW 264.7 murine macrophages, HEK293 human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (solubilized in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Prepare cell suspension (e.g., 1x10^5 cells/mL) seed_cells Seed cells in 96-well plate (100 µL/well) and incubate for 24 hours cell_prep->seed_cells compound_prep Prepare serial dilutions of 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid treat_cells Treat cells with compound (100 µL/well) and incubate for 24-72 hours compound_prep->treat_cells seed_cells->treat_cells add_mtt Add MTT solution (20 µL/well) and incubate for 2-4 hours treat_cells->add_mtt solubilize Add solubilization solution (150 µL/well) and incubate add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and determine IC50 read_absorbance->calculate_viability

Caption: Workflow for MTT Cell Viability Assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells, then prepare a cell suspension at the desired density (e.g., 1 x 10^5 cells/mL) in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

ParameterExample Value
Cell LineRAW 264.7
Seeding Density1 x 10^4 cells/well
Compound Concentrations0.1, 1, 10, 50, 100 µM
Incubation Time24 hours
MTT Incubation3 hours
Absorbance Wavelength570 nm

Tier 2: Screening for Anti-Inflammatory Activity

Inflammation is a key pathological process in many diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest.[8] In vitro assays for anti-inflammatory activity often involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of inflammatory mediators.[9]

Protocol 2: Nitric Oxide (NO) Production Assay

Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction is associated with various inflammatory conditions.[10][11] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12]

Materials:

  • RAW 264.7 murine macrophage cell line[13]

  • Complete cell culture medium

  • 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Experimental Workflow:

NO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Seed RAW 264.7 cells in 96-well plate and incubate for 24 hours treat_cells Pre-treat cells with compound for 1-2 hours cell_prep->treat_cells compound_prep Prepare compound dilutions compound_prep->treat_cells stimulate_cells Stimulate cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours treat_cells->stimulate_cells collect_supernatant Collect cell culture supernatant stimulate_cells->collect_supernatant griess_reaction Mix supernatant with Griess reagent and incubate collect_supernatant->griess_reaction read_absorbance Read absorbance at 540 nm griess_reaction->read_absorbance calculate_nitrite Calculate nitrite concentration using a standard curve read_absorbance->calculate_nitrite

Caption: Workflow for Nitric Oxide Production Assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[14]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

ParameterExample Value
Cell LineRAW 264.7
Seeding Density5 x 10^4 cells/well
Pre-treatment Time2 hours
LPS Concentration1 µg/mL
Incubation Time24 hours
Absorbance Wavelength540 nm
Protocol 3: Cytokine Quantification by ELISA

Cytokines are small proteins that play a crucial role in cell signaling, particularly in the immune response.[15] The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[16]

Materials:

  • Cell culture supernatants from the nitric oxide assay

  • ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α, IL-6, IL-10)

  • Wash buffer

  • Assay diluent

  • Microplate reader

Step-by-Step Procedure (General):

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[17]

  • Blocking: Block the plate with a blocking buffer to prevent non-specific binding.[16]

  • Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add the biotinylated detection antibody and incubate.[17]

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate.

  • Substrate Addition: Add a TMB substrate solution to develop the color.[18]

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).[18]

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Tier 3: Exploratory Mechanistic Studies

Based on the results from the primary and secondary screening, further assays can be designed to elucidate the mechanism of action of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Enzyme Inhibition Assays

Carboxylic acid-containing compounds are known to inhibit various enzymes.[19][20] Depending on the observed biological activity, specific enzyme inhibition assays could be considered. For example, if the compound shows significant anti-inflammatory activity, assays for cyclooxygenase (COX) or lipoxygenase (LOX) inhibition could be relevant.[8] If anticancer activity is observed, assays for enzymes involved in cancer cell proliferation or survival, such as carbonic anhydrases, could be explored.[21]

Conclusion

The protocols outlined in these application notes provide a systematic approach to characterizing the in vitro biological activities of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This tiered strategy, starting with a fundamental assessment of cytotoxicity and progressing to more specific bioactivity and mechanistic assays, will enable researchers to efficiently and effectively evaluate the therapeutic potential of this novel compound.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]

  • National Center for Biotechnology Information. Detection and Quantification of Cytokines and Other Biomarkers. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • National Center for Biotechnology Information. Nitric oxide detection methods in vitro and in vivo. [Link]

  • National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Preprints.org. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. [Link]

  • Cell Biolabs, Inc. Nitric Oxide Assays. [Link]

  • Cell Biolabs, Inc. In Vitro Nitric Oxide Assays. [Link]

  • Biocompare. Using ELISA to Detect Cytokines and Chemokines. [Link]

  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. [Link]

  • ResearchGate. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. [Link]

  • National Center for Biotechnology Information. Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. [Link]

  • Taylor & Francis Online. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. [Link]

  • National Center for Biotechnology Information. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. [Link]

  • ChemRxiv. Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. [Link]

  • Frontiers. (2013). Understanding biocatalyst inhibition by carboxylic acids. [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • PubChem. 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. [Link]

  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. [Link]

  • MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

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Application

High-Throughput Screening Assays for Pyrrole-3-Carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Pyrrole-3-Carboxylic Acid Scaffold The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrole-3-Carboxylic Acid Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds.[1] Its unique electronic properties and ability to participate in various chemical reactions make it a versatile building block in drug design.[2] Specifically, pyrrole-3-carboxylic acid analogs have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3] The carboxylic acid moiety at the 3-position provides a key interaction point for biological targets and a handle for further chemical modification, making this class of compounds a rich source for the discovery of novel therapeutics.[4]

This guide provides detailed application notes and protocols for high-throughput screening (HTS) assays tailored to identify and characterize bioactive pyrrole-3-carboxylic acid analogs. We will delve into the rationale behind assay selection for specific biological targets and provide step-by-step methodologies to empower researchers in their drug discovery endeavors.

I. Foundational Principles of High-Throughput Screening for Pyrrole Analogs

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. For pyrrole-3-carboxylic acid analogs, several physicochemical properties should be considered during HTS campaign design. These compounds are generally planar, aromatic structures, and their solubility can be influenced by the nature of substituents on the pyrrole ring.[2] The carboxylic acid group imparts some polarity, but overall lipophilicity can vary significantly.[4] Therefore, careful selection of assay buffers and consideration of potential compound precipitation are crucial.

Furthermore, the pyrrole scaffold itself is not without its challenges. Some pyrrole-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in HTS assays through various mechanisms such as aggregation, redox activity, or covalent modification of target proteins. Therefore, robust secondary and counter-screening strategies are essential to eliminate misleading hits.

II. Application Note & Protocol: Identifying DNA Gyrase Inhibitors

Target Rationale: Bacterial DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[5] Its absence in eukaryotes makes it an attractive and validated target for antibacterial drug discovery.[6] Pyrrolamides, a class of compounds that includes pyrrole-3-carboxamides, have shown potent inhibitory activity against DNA gyrase, making this a primary target for screening pyrrole-3-carboxylic acid libraries.[2]

Assay Principle: Fluorescence Polarization (FP)

This assay is based on the principle that a small, fluorescently labeled DNA probe will tumble rapidly in solution, resulting in low fluorescence polarization. When the DNA gyrase enzyme binds to this probe, the resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization.[7] Test compounds that inhibit the gyrase-DNA interaction will prevent the formation of this complex, resulting in a decrease in fluorescence polarization.[8]

Experimental Workflow:

HTS_Workflow_DNA_Gyrase cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (Pyrrole-3-Carboxylic Acid Analogs) Dispensing Dispense Compounds & Reagents into 384-well Plate Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (DNA Gyrase, Fluorescent DNA Probe) Reagent_Prep->Dispensing Incubation Incubation (Binding Equilibrium) Dispensing->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading Data_Processing Calculate % Inhibition FP_Reading->Data_Processing Hit_ID Identify 'Hits' Data_Processing->Hit_ID

Caption: Workflow for the DNA Gyrase FP HTS Assay.

Detailed Protocol:

Materials and Reagents:

  • Enzyme: Recombinant E. coli DNA Gyrase (holoenzyme)

  • Fluorescent Probe: 5'-fluorescein labeled 30-bp double-stranded DNA oligo containing a gyrase binding site.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 75 mM KCl, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA, 0.01% Tween-20.

  • Positive Control: Novobiocin.

  • Negative Control: DMSO.

  • Assay Plates: Black, low-volume 384-well plates.

  • Plate Reader: Capable of fluorescence polarization measurements.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of pyrrole-3-carboxylic acid analogs in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the assay plate.

    • Dispense 50 nL of Novobiocin (positive control) and DMSO (negative control) into designated wells.

  • Reagent Preparation:

    • Prepare a 2X solution of DNA Gyrase in assay buffer.

    • Prepare a 2X solution of the fluorescent DNA probe in assay buffer.

  • Assay Execution:

    • Add 5 µL of the 2X DNA Gyrase solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure mixing.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent DNA probe solution to all wells.

    • Centrifuge the plate again.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Percent Inhibition 100 * [1 - (mP_sample - mP_min) / (mP_max - mP_min)]Quantifies the inhibitory effect of the test compound.
Z'-factor 1 - [3 * (SD_max + SD_min) /Mean_max - Mean_min
IC₅₀ Concentration of inhibitor that causes 50% inhibitionDetermined from a dose-response curve of confirmed hits.

mP = millipolarization units

Troubleshooting:

IssuePotential CauseSuggested Solution
Low Z'-factor (<0.5) Suboptimal reagent concentrations, buffer conditions, or high variability in dispensing.Re-optimize enzyme and probe concentrations. Check buffer components and pH. Validate liquid handling performance.
High number of false positives Compound autofluorescence or aggregation.Perform counter-screens without the enzyme to identify fluorescent compounds. Use dynamic light scattering to check for aggregation.
Inconsistent results Reagent instability.Prepare fresh reagents daily. Ensure proper storage of enzyme and probe.

Secondary Assays for Hit Confirmation:

  • DNA Supercoiling Assay: A gel-based assay to visually confirm the inhibition of gyrase's enzymatic activity.[9]

  • ATPase Activity Assay: Measure the inhibition of the ATPase activity of the GyrB subunit.

III. Application Note & Protocol: Screening for IRAK4 Kinase Inhibitors

Target Rationale: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Dysregulation of IRAK4 activity is implicated in various inflammatory diseases and cancers. Pyrrolotriazines, structurally related to pyrroles, have been developed as potent IRAK4 inhibitors.

Assay Principle: LanthaScreen™ TR-FRET Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase.[10] When both are bound, FRET occurs between the Eu donor and the tracer acceptor. Test compounds that bind to the ATP-binding site of IRAK4 will displace the tracer, leading to a loss of the FRET signal.

Experimental Workflow:

HTS_Workflow_IRAK4 cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (Pyrrole-3-Carboxylic Acid Analogs) Dispensing Dispense Compounds & Reagents into 384-well Plate Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (IRAK4, Eu-Ab, Tracer) Reagent_Prep->Dispensing Incubation Incubation (Binding Equilibrium) Dispensing->Incubation TRF_Reading Read TR-FRET Signal Incubation->TRF_Reading Data_Processing Calculate Emission Ratio & % Inhibition TRF_Reading->Data_Processing Hit_ID Identify 'Hits' Data_Processing->Hit_ID

Caption: Workflow for the IRAK4 TR-FRET HTS Assay.

Detailed Protocol:

Materials and Reagents:

  • Enzyme: Recombinant GST-tagged IRAK4.

  • Antibody: LanthaScreen™ Eu-anti-GST Antibody.

  • Tracer: LanthaScreen™ Kinase Tracer.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Positive Control: A known IRAK4 inhibitor.

  • Negative Control: DMSO.

  • Assay Plates: White, low-volume 384-well plates.

  • Plate Reader: TR-FRET capable plate reader.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of pyrrole-3-carboxylic acid analogs in 100% DMSO.

    • Dispense 50 nL of each compound solution into the assay plate.

    • Dispense 50 nL of the positive control and DMSO into appropriate wells.

  • Reagent Preparation:

    • Prepare a 4X solution of IRAK4 in assay buffer.

    • Prepare a 4X solution of Eu-anti-GST antibody in assay buffer.

    • Prepare a 4X solution of the kinase tracer in assay buffer.

  • Assay Execution:

    • Add 2.5 µL of the 4X IRAK4 solution to each well.

    • Add 2.5 µL of the 4X Eu-anti-GST antibody solution to each well.

    • Centrifuge the plate briefly.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the 4X kinase tracer solution to all wells.

    • Centrifuge the plate.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the TR-FRET signal on a compatible plate reader (e.g., Excitation: 340 nm, Emission: 615 nm and 665 nm).

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Emission Ratio (665 nm Emission / 615 nm Emission) * 1000Normalizes for well-to-well variations.
Percent Inhibition 100 * [1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)]Quantifies the inhibitory effect.
Z'-factor 1 - [3 * (SD_max + SD_min) /Mean_max - Mean_min
IC₅₀ Concentration of inhibitor causing 50% inhibitionDetermined from dose-response curves.

Troubleshooting:

IssuePotential CauseSuggested Solution
High background signal Non-specific binding of reagents.Optimize antibody and tracer concentrations. Increase detergent concentration in the assay buffer.
Low signal window Inefficient FRET.Ensure kinase is active and properly tagged. Verify the correct tracer is being used for the kinase.
Compound interference Autofluorescence or quenching.Read the plates at an additional wavelength to identify interfering compounds.

IV. Application Note & Protocol: Cell-Based Screening for NF-κB Signaling Inhibitors

Target Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[11] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. The diverse biological activities of pyrrole derivatives suggest their potential to modulate this key pathway.

Assay Principle: Luciferase Reporter Gene Assay

This cell-based assay utilizes a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements.[12] When the NF-κB pathway is activated (e.g., by TNF-α), the NF-κB transcription factor translocates to the nucleus and drives the expression of luciferase.[13] The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity. Pyrrole-3-carboxylic acid analogs that inhibit this pathway will reduce luciferase expression and the resulting luminescent signal.

Experimental Workflow:

HTS_Workflow_NFkB cluster_prep Cell Culture & Plating cluster_assay HTS Assay cluster_analysis Data Analysis Cell_Culture Culture NF-κB Reporter Cells Cell_Plating Seed Cells into 384-well Plate Cell_Culture->Cell_Plating Compound_Addition Add Compounds Cell_Plating->Compound_Addition Stimulation Add TNF-α Compound_Addition->Stimulation Incubation Incubate Stimulation->Incubation Lysis_Substrate Add Lysis Buffer & Luciferase Substrate Incubation->Lysis_Substrate Lumi_Reading Read Luminescence Lysis_Substrate->Lumi_Reading Data_Processing Calculate % Inhibition Lumi_Reading->Data_Processing Hit_ID Identify 'Hits' Data_Processing->Hit_ID

Caption: Workflow for the NF-κB Luciferase Reporter HTS Assay.

Detailed Protocol:

Materials and Reagents:

  • Cell Line: HEK293T or THP-1 cells stably expressing an NF-κB-luciferase reporter construct.[14]

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Stimulant: Human Tumor Necrosis Factor-alpha (TNF-α).

  • Luciferase Assay Reagent: Commercially available one-step luciferase assay system.

  • Positive Control: A known NF-κB inhibitor (e.g., IKK-16).

  • Negative Control: DMSO.

  • Assay Plates: White, solid-bottom 384-well cell culture plates.

  • Plate Reader: Luminometer.

Procedure:

  • Cell Plating:

    • Harvest and resuspend NF-κB reporter cells in culture medium.

    • Seed 20 µL of the cell suspension into each well of the 384-well plate at a pre-determined optimal density.

    • Incubate for 4-6 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of pyrrole-3-carboxylic acid analogs in culture medium.

    • Remove the seeding medium and add 20 µL of the compound dilutions to the cells.

    • Add controls to the appropriate wells.

    • Incubate for 1 hour.

  • Cell Stimulation:

    • Prepare a 2X solution of TNF-α in culture medium at a concentration that induces 80-90% of the maximal luciferase signal.

    • Add 20 µL of the 2X TNF-α solution to all wells except the unstimulated controls.

    • Incubate for 6 hours.[12]

  • Data Acquisition:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 40 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Percent Inhibition 100 * [1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min)]Quantifies the inhibitory effect on NF-κB signaling.
Z'-factor 1 - [3 * (SD_max + SD_min) /Mean_max - Mean_min
IC₅₀ Concentration of inhibitor causing 50% inhibitionDetermined from dose-response curves of confirmed hits.

RLU = Relative Light Units

Troubleshooting:

IssuePotential CauseSuggested Solution
High variability Uneven cell plating, edge effects.Optimize cell seeding protocol. Use outer wells for media only.
Low signal Low luciferase expression, inactive TNF-α.Check the stability of the cell line. Use a fresh aliquot of TNF-α.
Compound cytotoxicity Compounds are killing the cells.Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo) to identify cytotoxic compounds.

V. Conclusion and Future Directions

The pyrrole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics targeting a wide range of diseases. The high-throughput screening assays detailed in this guide provide robust and reliable methods for identifying and characterizing bioactive analogs from large compound libraries. By carefully selecting the appropriate assay for the biological target of interest and adhering to rigorous validation and hit confirmation procedures, researchers can significantly increase the probability of success in their drug discovery campaigns. Future efforts should focus on expanding the repertoire of HTS assays for other emerging targets of pyrrole-3-carboxylic acid analogs and leveraging technologies such as high-content imaging to gain deeper insights into their mechanisms of action.

VI. References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing. [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). PubMed. [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed. [Link]

  • High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. (2004). PubMed. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PubMed Central. [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). National Institutes of Health. [Link]

  • (A) Examples of the set of pyrrole-3-carboxylic acid 21 and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B. (2011). PubMed Central. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved January 22, 2026, from [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). PubMed Central. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2012). PubMed Central. [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Publications. [Link]

  • Accelerating Drug Discovery With ATPase Activity Assays. (2025). BellBrook Labs. Retrieved January 22, 2026, from [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Retrieved January 22, 2026, from [Link]

  • Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. (2018). RSC Publishing. [Link]

  • Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved January 22, 2026, from [Link]

  • High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. (2010). National Institutes of Health. [Link]

  • H+K+-ATPase Activity Assay Kit (E-BC-K122-S). (n.d.). Elabscience. Retrieved January 22, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved January 22, 2026, from [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). National Institutes of Health. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). JUIT. Retrieved January 22, 2026, from [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (2021). BMG Labtech. Retrieved January 22, 2026, from [Link]

  • Measuring In Vitro ATPase Activity for Enzymatic Characterization. (2016). PubMed Central. [Link]

  • Discovery of Novel Bacterial DNA Gyrase Inhibitors. (2023). FIU Digital Commons. [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2001). PubMed. [Link]

  • Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling. (2016). RSC Publishing. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • What are the current updated methods to perform in-vitro assay of gastric h+/k+ atpase activity? (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Heterocyclic Compounds. (n.d.). Retrieved January 22, 2026, from [Link]

  • THP-1 Cell Line - NF- κB Reporter (Luc). (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in mechanistic principles and field-proven methodologies to ensure robust and reproducible results.

Synthetic Overview & Core Strategy

The most reliable and common route to synthesizing 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves a two-step process. This strategy leverages the classic Paal-Knorr pyrrole synthesis followed by a saponification (ester hydrolysis) step.

  • Step 1: Paal-Knorr Pyrrole Condensation. This step involves the reaction of a 1,4-dicarbonyl compound, specifically ethyl 2-acetyl-4-oxopentanoate, with a primary amine, 2-methoxyethylamine. This acid-catalyzed condensation reaction forms the pyrrole ring and yields the intermediate, ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate.[1][2]

  • Step 2: Saponification (Ester Hydrolysis). The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final target, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

The overall workflow is visualized below.

Synthetic_Workflow SM Starting Materials (Ethyl 2-acetyl-4-oxopentanoate & 2-Methoxyethylamine) PK Step 1: Paal-Knorr Condensation SM->PK Intermediate Pyrrole Ester Intermediate (Ethyl 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylate) PK->Intermediate Acid Catalyst (e.g., Acetic Acid) Sapon Step 2: Saponification Intermediate->Sapon FP Final Product (1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carboxylic acid) Sapon->FP Base (e.g., NaOH, KOH) Purify Purification & Isolation (Acidification & Recrystallization) FP->Purify

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on causality and providing actionable solutions.

Section A: Paal-Knorr Condensation (Step 1)

Q1: My yield of the pyrrole ester intermediate is disappointingly low (<40%). What are the most likely causes?

Low yields in the Paal-Knorr synthesis are common and typically trace back to three critical parameters: pH control, starting material purity, and reaction conditions.[3]

  • Causality 1: Incorrect pH. The Paal-Knorr reaction is acid-catalyzed, but excessively acidic conditions (pH < 3) strongly favor the formation of a furan byproduct through an intramolecular cyclization of the dicarbonyl starting material.[3][4] The reaction requires a delicate balance—enough acid to protonate a carbonyl group and facilitate cyclization, but not so much that the amine nucleophile is fully protonated and non-reactive, or that furan formation dominates.

  • Solution: The reaction should be conducted under neutral or weakly acidic conditions.[4] The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is highly recommended to accelerate the reaction without creating an overly acidic environment.[3] Avoid strong mineral acids like HCl or H₂SO₄.

  • Causality 2: Impure Starting Materials. The purity of the 1,4-dicarbonyl compound (ethyl 2-acetyl-4-oxopentanoate) is paramount. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[3]

  • Solution: Ensure the 1,4-dicarbonyl compound is pure. If its purity is questionable, consider purification by vacuum distillation before use. Similarly, use a high-purity source of 2-methoxyethylamine.

  • Causality 3: Suboptimal Temperature or Reaction Time. While heating is often required, prolonged exposure to high temperatures can degrade sensitive functional groups on both the starting materials and the pyrrole product.[2][3] Conversely, insufficient time or temperature will lead to an incomplete reaction.

  • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate temperature (e.g., 60-80 °C in a solvent like ethanol) is a good starting point.[3] For faster and often cleaner reactions, microwave-assisted heating can be an excellent alternative, significantly reducing reaction times.[5]

Q2: I'm seeing a significant byproduct spot on my TLC analysis. How do I identify and prevent it?

The most common byproduct in this synthesis is the corresponding furan.

  • Identification: The furan byproduct, ethyl 2,5-dimethylfuran-3-carboxylate, will likely have a different polarity and thus a different Rf value on a TLC plate compared to your desired pyrrole. It can be definitively identified using GC-MS or by isolating the spot and analyzing it via ¹H NMR.

  • Prevention: As discussed in Q1, furan formation is a direct consequence of overly acidic conditions.[4] The key to prevention is maintaining a weakly acidic or neutral pH. If you are using an acid catalyst, ensure it is a weak acid like acetic acid and use it in catalytic, not stoichiometric, amounts.

Troubleshooting_Low_Yield Start Low Yield in Step 1 Check_pH Is pH weakly acidic (4-6)? Start->Check_pH Check_Purity Are starting materials pure? Check_pH->Check_Purity Yes pH_Low Furan byproduct is forming. Reduce acid or use a weaker acid. Check_pH->pH_Low No (pH < 3) Check_Conditions Is temp/time optimized? Check_Purity->Check_Conditions Yes Impure_SM Purify 1,4-dicarbonyl (e.g., vacuum distillation). Check_Purity->Impure_SM No Bad_Conditions Monitor by TLC. Consider microwave heating. Check_Conditions->Bad_Conditions No Success Yield Optimized Check_Conditions->Success Yes pH_High Reaction is too slow. Add catalytic weak acid (AcOH). pH_Low->Start Impure_SM->Start Bad_Conditions->Start

Caption: Logic chart for troubleshooting low yields in the Paal-Knorr step.

Section B: Ester Hydrolysis (Step 2)

Q4: My hydrolysis is incomplete, and TLC/NMR shows remaining starting ester. How can I drive the reaction to completion?

Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or reagent concentration. The ester at the 3-position of the pyrrole is somewhat sterically hindered and electronically stabilized, which can make it resistant to hydrolysis.

  • Solution 1: Increase Temperature. Refluxing the reaction mixture is often necessary. Using a higher-boiling solvent like propanol or a mixture of ethanol and water can help achieve the required temperature.

  • Solution 2: Increase Reagent Concentration. Use a more concentrated solution of the base (e.g., 2-4 M NaOH or KOH). An excess of the base (3-5 equivalents) is recommended to ensure the reaction goes to completion.

  • Solution 3: Extend Reaction Time. Monitor the reaction by TLC until the starting ester spot has completely disappeared. This may take several hours.

  • Solution 4: Consider Acidic Hydrolysis. While basic hydrolysis is generally preferred to avoid pyrrole degradation, acidic hydrolysis (e.g., with 6 M HCl or H₂SO₄) can also be effective.[6] However, this must be done cautiously at moderate temperatures to prevent polymerization or other side reactions.[7]

Q5: My reaction mixture turns dark red/brown during hydrolysis, and the final product is difficult to purify. What is happening?

Pyrroles are known to be unstable in the presence of strong acids and can easily polymerize to form highly colored products, often referred to as "pyrrole-red".[7] This is a sign of product degradation.

  • Causality: This is most common during acidic hydrolysis but can also occur under harsh basic conditions over prolonged periods at high temperatures.

  • Solution:

    • If using basic hydrolysis, avoid excessively high temperatures for extended periods. Once the reaction is complete (as determined by TLC), proceed with the workup immediately.

    • If acidic hydrolysis is necessary, use the mildest conditions possible (lower acid concentration and temperature) that still afford a reasonable reaction rate.

    • During the workup, when acidifying the reaction mixture to precipitate the carboxylic acid, add the acid slowly while cooling the solution in an ice bath to dissipate heat and minimize local areas of high acid concentration.

Frequently Asked Questions (FAQs)

What is the accepted mechanism for the Paal-Knorr pyrrole synthesis?

The mechanism involves the initial formation of a hemiaminal, followed by cyclization and dehydration. The amine first attacks one of the protonated carbonyl groups to form a hemiaminal. This intermediate then undergoes an intramolecular attack on the second carbonyl group. The resulting cyclic intermediate then eliminates two molecules of water to form the aromatic pyrrole ring.[1][2] The ring-formation step is generally considered the rate-determining step.[5]

Paal_Knorr_Mechanism Paal-Knorr Pyrrole Synthesis Mechanism cluster_0 1,4-Dicarbonyl + Amine cluster_1 Cyclization (Rate-Determining Step) cluster_2 Dehydration A R'-NH₂ attacks protonated carbonyl B Hemiaminal Intermediate A->B C Intramolecular attack on second carbonyl B->C D Cyclic Intermediate C->D E Elimination of 2x H₂O D->E F Aromatic Pyrrole Product E->F

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Which catalysts are most effective for the Paal-Knorr step?

While the reaction can proceed without a catalyst, various acids can improve the rate and yield. The choice depends on the substrate's sensitivity and the desired reaction conditions.

CatalystTypical ConditionsAdvantagesDisadvantagesReference(s)
Acetic Acid Catalytic amount, reflux in EtOHInexpensive, effective, mild conditions.Can be slow for less reactive amines.[4]
p-Toluenesulfonic acid (p-TsOH) Catalytic amount, refluxMore acidic than acetic acid, faster rates.Higher risk of furan formation if not controlled.[2]
Lewis Acids (e.g., Sc(OTf)₃, InCl₃) Catalytic amount, often milder temp.High efficiency, can work for sensitive substrates.More expensive, may require anhydrous conditions.[3]
Microwave Irradiation Solvent-free or in high-boiling solventDrastically reduced reaction times (minutes vs. hours), often higher yields.Requires specialized equipment.[3][5]

What are the best analytical techniques to monitor the reaction progress?

  • Thin Layer Chromatography (TLC): This is the most convenient method for real-time monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting materials, the intermediate ester, and the final acid product. The carboxylic acid will typically have a much lower Rf value (or streak) unless a polar solvent like methanol or acetic acid is added to the eluent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the volatile ester intermediate and any volatile byproducts like the furan derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the isolated intermediate and the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

  • Reactant Preparation: Ensure that ethyl 2-acetyl-4-oxopentanoate and 2-methoxyethylamine are of high purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-4-oxopentanoate (1.0 eq.).

  • Add ethanol (or glacial acetic acid as the solvent) to dissolve the dicarbonyl compound.

  • Add 2-methoxyethylamine (1.1 eq.) to the solution.

  • If using ethanol as the solvent, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 80 °C) and stir. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes as eluent) until the starting dicarbonyl spot is consumed (typically 2-4 hours).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oil in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude pyrrole ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Hydrolysis to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl pyrrole-3-carboxylate from the previous step in ethanol.

  • Add an aqueous solution of sodium hydroxide (3.0 eq., e.g., 2 M NaOH).

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting ester is no longer visible (typically 3-6 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH ~3-4 with cold 2 M HCl. A precipitate should form.

    • Stir the cold slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final carboxylic acid.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Yadav, J. S., et al. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. Available at: [Link]

  • Wikipedia. Pyrrole. Available at: [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

  • ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. Available at: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available at: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • University of Texas at Austin. N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones. Available at: [Link]

  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available at: [Link]

  • Wang, N.-C., Teo, K.-E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(23), 4112-4116. Available at: [Link]

  • ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available at: [Link]

  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9029-9034. Available at: [Link]

  • Google Patents. (1996). US5502213A - Purification of crude pyrroles.
  • Chemical Synthesis Database. (2025). ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link]

  • Google Patents. (1994). EP0608688A1 - Process for the purification of crude pyrroles.
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Available at: [Link]

  • D'Alessandro, M., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34538–34547. Available at: [Link]

  • Boston University. Purification and properties of pyrrole. Available at: [Link]

  • Naddeo, S., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. National Institutes of Health. Available at: [Link]

  • Google Patents. (2019). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
  • ResearchGate. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Available at: [Link]

  • MDPI. Synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid. Available at: [Link]

  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available at: [Link]

  • ResearchGate. (2001). A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Available at: [Link]

Sources

Optimization

Substituted Pyrrole Synthesis: A Technical Support Center for Researchers

Welcome to the technical support center for substituted pyrrole synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for substituted pyrrole synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the laboratory. This resource moves beyond simple protocols to explain the underlying principles of pyrrole synthesis, helping you to troubleshoot effectively and optimize your reactions.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of substituted pyrroles.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of pyrrole chemistry. However, its apparent simplicity can be deceptive, particularly when dealing with complex substrates.[1][2]

Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: This is a classic challenge in Paal-Knorr synthesis. Achieving high regioselectivity hinges on exploiting the inherent electronic and steric differences between the two carbonyl groups of your starting material.

  • Causality: The initial step of the Paal-Knorr synthesis is the nucleophilic attack of the amine on one of the carbonyl carbons. The selectivity of this initial attack dictates the final regiochemical outcome. Any factor that makes one carbonyl more susceptible to attack than the other will enhance regioselectivity.

  • Solutions & Protocols:

    • Steric Hindrance: A bulkier substituent adjacent to one carbonyl will disfavor amine attack at that position. If you have the flexibility to design your 1,4-dicarbonyl precursor, introducing a sterically demanding group (e.g., a tert-butyl or phenyl group) next to one of the carbonyls is an effective strategy.

    • Electronic Effects: An electron-withdrawing group (e.g., an ester or a trifluoromethyl group) will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, an electron-donating group will have the opposite effect.

    • pH Control: While the reaction is often run under acidic conditions to facilitate dehydration, excessively low pH (pH < 3) can promote the competing furan synthesis.[3] It is advisable to use a weak acid, such as acetic acid, or to perform the reaction under neutral conditions, to favor the pyrrole formation pathway.[2] The use of milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃ can also be beneficial.[4]

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Protocol for Optimizing Regioselectivity in Paal-Knorr Synthesis:

  • Initial Screening: Run the reaction under your standard conditions and determine the regioisomeric ratio using ¹H NMR or GC-MS.

  • Solvent and Catalyst Modification: If the selectivity is poor, switch to a milder catalyst. For example, if you are using a strong protic acid, try a Lewis acid like iron(III) chloride in water, which can provide excellent yields under mild conditions.[5]

  • Temperature Adjustment: Repeat the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the progress over a longer period.

  • Microwave-Assisted Synthesis: For rapid optimization, consider microwave-assisted Paal-Knorr synthesis. This technique can significantly reduce reaction times and sometimes improve yields and selectivity.[1][6]

Parameter Recommendation for Improved Regioselectivity Rationale
Substrate Design Introduce steric bulk or an electron-withdrawing group near one carbonyl.Directs the initial amine attack to the less hindered or more electrophilic carbonyl.
Catalyst Use a weak acid (e.g., acetic acid) or a mild Lewis acid (e.g., FeCl₃).Minimizes side reactions and avoids conditions that favor furan formation.
pH Maintain neutral to weakly acidic conditions.Favors the pyrrole formation pathway over the competing furan synthesis.[3]
Temperature Lower the reaction temperature.Can enhance kinetic selectivity.

Question: My Paal-Knorr reaction is sluggish and gives a low yield. What can I do?

Answer: Low yields in Paal-Knorr synthesis can often be attributed to incomplete reaction, side reactions, or degradation of starting materials or products.

  • Causality: The traditional Paal-Knorr synthesis often requires prolonged heating in acid, which can be detrimental to sensitive functional groups.[3][7] The reaction rate is also dependent on the nucleophilicity of the amine; less basic amines react more slowly.

  • Solutions & Protocols:

    • Catalyst Choice: The use of more modern catalysts can significantly improve reaction rates and yields. Heterogeneous catalysts, such as acidic resins (e.g., Amberlite IR 120), allow for easy product separation and catalyst recycling.[8]

    • Microwave Irradiation: As mentioned, microwave-assisted synthesis is an excellent method for accelerating the Paal-Knorr reaction, often leading to higher yields in a fraction of the time.[1][6]

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can increase the concentration of reactants and accelerate the reaction.

    • Activation of Carbonyls: The use of activating agents can facilitate the initial amine attack. For instance, silica sulfuric acid can activate the carbonyl groups, leading to very high yields in short reaction times under solvent-free conditions.[3]

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. While versatile, controlling chemoselectivity can be a challenge.[9][10]

Question: I am getting significant amounts of side products in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity?

Answer: Side product formation in the Hantzsch synthesis is common and often arises from competing reaction pathways.

  • Causality: The desired reaction pathway involves the formation of an enamine from the β-ketoester and the amine, followed by C-alkylation by the α-haloketone. However, side reactions such as N-alkylation of the enamine, self-condensation of the α-haloketone, or the formation of a furan via the Feist-Bénary synthesis can occur.[9]

  • Solutions & Protocols:

    • Pre-formation of the Enamine: To favor the desired reaction pathway, it is often beneficial to pre-form the enamine by reacting the β-ketoester with the amine before adding the α-haloketone.

    • Slow Addition of the α-Haloketone: Adding the α-haloketone slowly to the reaction mixture containing the enamine can minimize its self-condensation and other side reactions.

    • Solvent Choice: The choice of solvent can influence the N- versus C-alkylation ratio. Protic solvents are generally preferred as they can favor the desired C-alkylation pathway.

    • Temperature Control: Running the reaction at a moderate temperature (e.g., 60-85 °C) can help to control the reaction rate and minimize the formation of byproducts.[9]

Protocol for Improving Chemoselectivity in Hantzsch Synthesis:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.

  • Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.

  • Heat the reaction to a gentle reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the product by column chromatography.[8]

Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis, a reaction between a nitroalkene and an α-isocyanoacetate, is a powerful method for preparing pyrroles. However, it is sensitive to the choice of base and the stability of the nitroalkene.[11]

Question: I am struggling with low yields and side products in my Barton-Zard reaction. What are the common pitfalls?

Answer: The success of the Barton-Zard synthesis is highly dependent on carefully controlled reaction conditions.

  • Causality: The reaction is initiated by the deprotonation of the α-isocyanoacetate. The choice of base is critical; it must be strong enough to deprotonate the isocyanoacetate but not so strong as to promote polymerization or decomposition of the nitroalkene.[8] Nitroalkenes themselves can be unstable, particularly under strongly basic conditions or when heated.

  • Solutions & Protocols:

    • Base Selection: A moderately strong, non-nucleophilic base is generally preferred. While strong bases like DBU or hindered alkoxides are often used, in some cases, a milder base like potassium carbonate (K₂CO₃) in ethanol can provide excellent yields.[11]

    • Nitroalkene Stability: It is highly recommended to use freshly prepared nitroalkenes, as they can degrade upon storage.

    • Reaction Temperature: The reaction is typically performed at or below room temperature to minimize side reactions.

    • Solvent Effects: The choice of solvent can influence the reaction outcome. A study on the synthesis of chromeno[3,4-c]pyrroles found that ethanol was superior to THF or MeCN when using K₂CO₃ as the base.[11]

Table of Common Bases for the Barton-Zard Synthesis:

Base Solvent Typical Conditions Comments
DBUTHFRoom TemperatureA common choice, but can sometimes lead to side reactions with sensitive substrates.
K₂CO₃EthanolRefluxA greener and often highly effective option, particularly for certain classes of nitroalkenes.[11]
NaHTHF/DMF0 °C to RTA strong base, use with caution to avoid nitroalkene decomposition.

Barton_Zard_Troubleshooting start Low Yield in Barton-Zard Synthesis base_issue base_issue start->base_issue nitro_issue nitro_issue start->nitro_issue temp_issue temp_issue start->temp_issue solvent_issue solvent_issue start->solvent_issue

Caption: Decision workflow for purifying substituted pyrroles.

References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 22, 2026, from [Link]

  • Palve Academy, Dr. Anil. (2015, July 4). Paal Knorr Synthesis of Furan - Mechanism [Video]. YouTube. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Corrosion, Channel. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. [Link]

  • ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters.
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Organic Reactions. (2003). The van Leusen Reaction.
  • MDPI. (2022).
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 22, 2026, from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved January 22, 2026, from [Link]

  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (n.d.).
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes.
  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved January 22, 2026, from [Link]

  • Thieme. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.
  • ResearchGate. (2014). The Hantzsch pyrrole synthesis.
  • Chem-Station. (2009). Barton-Zard Pyrrole Synthesis.
  • Harvard Apparatus. (n.d.).
  • ALL ABOUT CHEMISTRY. (2020, June 26). Barton-Zard Pyrrole Synthesis.
  • Biotage. (2023, January 23).
  • National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
  • National Institutes of Health. (n.d.).
  • Varsal Chemical. (n.d.). TosMIC Whitepaper.
  • PubMed. (2020, March 13).
  • Chemospecific, Channel. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. [Link]

  • Pharmacia. (n.d.). Microwave-assisted organic synthesis of pyrroles (Review).
  • ResearchGate. (2016).
  • SlideShare. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Center: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

A Guide to Achieving High Purity for Research and Development Welcome to the technical support guide for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 876294-73-4). This document is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Achieving High Purity for Research and Development

Welcome to the technical support guide for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 876294-73-4). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental choices.

The purity of this pyrrole derivative is paramount for its successful application in pharmaceutical development and materials science, where even minor impurities can significantly impact biological activity, reaction kinetics, and final product specifications. This guide addresses the most frequently asked questions regarding its purification.

Frequently Asked Questions & Troubleshooting

Question 1: My crude product after synthesis is only 85-90% pure. What are the most likely impurities and what is the best initial purification strategy?

Answer:

Following a typical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (like hexane-2,5-dione) with 2-methoxyethylamine, the most common impurities are unreacted starting materials and neutral organic byproducts.[1][2][3] The carboxylic acid functionality of your target molecule is the key to an effective initial purification.

Expert Insight: The most robust and scalable first-line purification method is an acid-base extraction . This technique leverages the difference in solubility between the acidic product and neutral or basic impurities.[4][5] By treating an ethereal solution of your crude product with an aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral impurities, such as unreacted dione, will remain in the organic layer and can be physically separated.

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (in Ether/EtOAc) Wash Wash with aq. NaHCO₃ (Separatory Funnel) Crude->Wash Organic_Layer Organic Layer: Neutral Impurities Wash->Organic_Layer Separate Aqueous_Layer Aqueous Layer: Product as Sodium Salt Wash->Aqueous_Layer Separate Acidify Acidify with 2M HCl (to pH ~2-3) Aqueous_Layer->Acidify Precipitate Precipitate Forms (Pure Carboxylic Acid) Acidify->Precipitate Filter Filter & Wash (with cold water) Precipitate->Filter Dry Dry Under Vacuum Filter->Dry

Caption: Acid-Base Extraction Workflow.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like diethyl ether or ethyl acetate (EtOAc). Use approximately 10-15 mL of solvent per gram of crude material.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous extracts.

  • Re-precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (pH 2-3, check with litmus paper). Your product will precipitate as a solid.[5][7]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. This procedure typically elevates purity to the 90-95% range.[8]

Question 2: After acid-base extraction, my product is still off-white/yellowish and HPLC shows a persistent impurity. How can I achieve >98% purity?

Answer:

For removing closely related organic impurities and residual color, recrystallization is the gold standard. The principle is to dissolve your compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly.[9] As the solution cools, the solubility decreases, and pure crystals of your product will form, leaving impurities behind in the "mother liquor."

Expert Insight: The choice of solvent is critical.[10] A good solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below. For carboxylic acids like this one, polar protic solvents or mixtures often work well. If your product has a persistent color, it's likely due to high molecular weight, conjugated impurities or trace oxidation products. These can be effectively removed by adding activated carbon during the recrystallization process.[11][12]

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol/Water ~78-100Primary Choice. The compound dissolves well in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling. Provides high purity crystals.[13]
Isopropanol (IPA) 82Good single-solvent option. Less volatile than ethanol, allowing for more controlled crystal growth.
Toluene 111A non-polar option effective for removing different types of impurities. Can lead to very well-defined crystals.
Ethyl Acetate/Hexanes ~69-77A versatile mixed-solvent system. Dissolve in hot EtOAc and add hexanes until turbidity appears, then cool.
  • Solvent Selection: Place a small amount of your compound in a test tube and add a few drops of your chosen solvent (e.g., ethanol). Heat to boiling. If it dissolves, it is a potential solvent. Cool to see if crystals form.

  • Dissolution: Place the bulk of your material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source to let the boiling subside. Add a very small amount of activated carbon (a spatula tip, ~1-2% by weight).[12] Caution: Adding carbon to a boiling solution will cause it to boil over violently.

  • Hot Filtration: Re-heat the solution to boiling for a few minutes.[10] To remove the activated carbon and any insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[10][12]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Rapid cooling can trap impurities, so patience is key.[9]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Question 3: My product "oiled out" instead of crystallizing during the cooling phase. What went wrong and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often caused by a solution that is too concentrated or cools too quickly, or by the presence of impurities that depress the melting point.

Expert Insight: This is a common issue that can almost always be resolved. The key is to ensure the solution is not supersaturated at a temperature above the compound's melting point.

Start Product 'Oils Out' (Liquid Droplets Form) Heat Re-heat solution until clear Start->Heat AddSolvent Add more of the primary 'good' solvent (10-20%) Heat->AddSolvent CoolSlow Cool slowly again AddSolvent->CoolSlow StillOils Still Oils Out CoolSlow->StillOils Success Crystals Form StillOils->Success No Scratch Try scratching flask inner wall with glass rod StillOils->Scratch Yes Seed Add a 'seed' crystal (if available) Scratch->Seed Chrom Consider Column Chromatography Seed->Chrom

Caption: Troubleshooting steps for when a product oils out.

  • Re-heat and Dilute: Place the flask back on the heat source and re-heat until the oil dissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[14]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • Scratching: If crystals are slow to form, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[14]

  • Seeding: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.

If these methods fail, it may indicate significant impurities are present, and purification by column chromatography may be necessary as a final step.[15]

References

  • Recrystallization Steps. Labster. [Link]

  • Why is activated carbon useful during recrystallization? Homework.Study.com. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry. [Link]

  • Acid-Base Extraction. University of California, Davis - Chemistry. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Purification of crude pyrroles.
  • Troubleshooting Flash Column Chromatography. University of Rochester - Chemistry. [Link]

  • The Role Of Activated Carbon In Organic Synthesis. Xingyuan Industry. [Link]

  • Process for the purification of crude pyrroles.
  • Solvents for Recrystallization. University of Rochester - Chemistry. [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • Isolation and Purification of Organic Compounds Extraction. University of Massachusetts Lowell - Chemistry. [Link]

  • Common Solvents for Crystallization. University of California, Los Angeles - Chemistry. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]

  • 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. PubChem. [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. [Link]

Sources

Optimization

Technical Support Center: Stability of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in Solution

Welcome to the technical support guide for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 876294-73-4). This resource is designed for researchers, scientists, and drug development professionals to addr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 876294-73-4). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

The pyrrole framework is a fundamental structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Compounds within this heterocyclic class exhibit a wide spectrum of pharmacological activities.[1] Given the importance of this scaffold, understanding the stability of its derivatives is paramount for reproducible and reliable experimental outcomes.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent Assay Results or Loss of Potency Over Time

Symptoms:

  • Decreasing analytical signal (e.g., HPLC peak area) in repeat injections of the same solution.

  • Variable results in biological assays performed at different time points.

  • Appearance of new, unidentified peaks in chromatograms.

Potential Cause: The compound is likely degrading in your experimental solution. The stability of pyrrole derivatives can be significantly influenced by factors such as pH, solvent, temperature, and light exposure.[3] Pyrrole itself is a weak base, and protonation can lead to a loss of aromaticity, making it susceptible to degradation.[4][5]

Solutions & Experimental Causality:

Solution Scientific Rationale
pH Control Pyrrole derivatives can be unstable in strongly acidic or alkaline conditions.[3] The aromaticity of the pyrrole ring, a major contributor to its stability, can be disrupted by protonation or deprotonation events.[4][6] It is recommended to maintain the solution pH in the neutral range (pH 6-8) using a suitable buffer system.
Solvent Selection Avoid highly reactive solvents. While many pyrrole derivatives are soluble in common organic solvents like DMF and DMSO, the long-term stability in these should be verified. Consider less reactive solvents like acetonitrile or ethanol if compatible with your experimental design.
Temperature Management Elevated temperatures can accelerate degradation reactions.[3][7] Prepare solutions fresh and store them at recommended temperatures (typically 2-8°C for short-term and ≤ -20°C for long-term storage). Avoid repeated freeze-thaw cycles.
Light Protection Pyrrole compounds can be photolabile.[3] Exposure to UV or even ambient light can induce degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Inert Atmosphere Some pyrrole derivatives are sensitive to oxidation.[3] If you suspect oxidative degradation (often indicated by color change), consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Color Change in Solution

Symptoms:

  • A freshly prepared colorless or pale-yellow solution gradually darkens to yellow, brown, or even black upon standing.

Potential Cause: Color change is a common indicator of chemical degradation, often due to oxidation and subsequent polymerization. Pyrroles can be easily oxidized, leading to the formation of highly colored polypyrrole species, especially under acidic conditions.[4]

Solutions & Experimental Causality:

Solution Scientific Rationale
Use of Antioxidants The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to mitigate oxidative degradation. These agents act as radical scavengers, preventing the initiation of polymerization.
Degas Solvents Dissolved oxygen in solvents can contribute to oxidation.[7] Degassing solvents prior to use by sparging with an inert gas (N₂ or Ar) or by sonication under vacuum can minimize this risk.
Strict pH Control As oxidation can be acid-catalyzed, maintaining a neutral pH is crucial to prevent the formation of reactive intermediates that lead to colored products.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?

A1: For short-term storage (up to one week), it is recommended to store solutions at 2-8°C, protected from light. For long-term storage, aliquot the solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or below. The choice of solvent is critical; DMSO, ethanol, or DMF are common choices, but stability should be verified for your specific concentration and storage duration.

Q2: How can I quickly assess the stability of my compound in a new buffer or formulation?

A2: A preliminary stability assessment can be performed by preparing the solution and monitoring its appearance (color, precipitation) and analytical profile (e.g., by HPLC) over a short period (e.g., 0, 4, 8, and 24 hours) under your experimental conditions (temperature, light). The appearance of new peaks or a decrease in the main peak area would indicate instability.

Q3: Are there any known incompatibilities for this compound?

A3: Avoid strong oxidizing agents, strong acids, and strong bases.[5][8] The pyrrole ring is susceptible to electrophilic attack and oxidation. Additionally, the carboxylic acid moiety can react with bases.

Q4: My compound appears to be degrading. How can I identify the degradation products?

A4: Identifying degradation products typically requires more advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose.[9][10] It allows for the separation of the parent compound from its degradants and provides mass information that can help in structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of isolated degradation products.[9]

Q5: What is the general stability of the pyrrole ring itself?

A5: The pyrrole ring is an aromatic system due to the delocalization of the nitrogen lone pair electrons into the ring, which confers a degree of stability.[4][6][11] However, this aromaticity also makes the ring electron-rich and thus highly reactive towards electrophiles.[12] Its stability is generally lower than that of thiophene but greater than that of furan.[11] Factors like pH and the presence of oxidizing agents can compromise this stability.[3][4]

III. Experimental Protocols & Methodologies

To provide a self-validating system for your experiments, it is crucial to perform stability-indicating studies. Forced degradation studies are an essential tool in drug development for understanding degradation pathways.[13][14][15]

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule.[13]

Objective: To evaluate the stability of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable buffer (e.g., phosphate buffer, pH 7.0)

  • HPLC system with a UV or DAD detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix stock solution with HPLC grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette or other transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of the unstressed control.

    • Calculate the percentage degradation.

    • Assess peak purity of the parent compound to ensure no co-eluting degradants.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow A Prepare Stock Solution (1 mg/mL in ACN) B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 Expose to Stress Conditions B2 Base Hydrolysis (0.1M NaOH, 60°C) A->B2 Expose to Stress Conditions B3 Neutral Hydrolysis (Water, 60°C) A->B3 Expose to Stress Conditions B4 Oxidative Stress (3% H₂O₂, RT) A->B4 Expose to Stress Conditions B5 Photolytic Stress (ICH Q1B) A->B5 Expose to Stress Conditions C Sample at T=0, 4, 8, 24h B1->C B2->C B3->C B4->C B5->C D Neutralize (if needed) C->D E Analyze via Stability-Indicating HPLC D->E F Evaluate Data: - % Degradation - Peak Purity - Identify Degradants E->F

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.

Objective: To develop an HPLC method capable of separating 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid from its potential degradation products.

Typical HPLC Parameters:

ParameterRecommended Starting Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute degradants, then re-equilibrate. (e.g., 5-95% B over 20 min)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at a wavelength of maximum absorbance (e.g., determined by UV scan) or Diode Array Detector (DAD) for peak purity analysis.
Injection Vol. 10 µL

Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key is to prove that the method can separate the active pharmaceutical ingredient (API) from all degradation products.[16]

Logical Relationship of Stability Assessment

Stability_Assessment Compound Test Compound in Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Compound->Stress Degradation Degradation Occurs? Stress->Degradation Stable Compound is Stable (Under Tested Conditions) Degradation->Stable No Unstable Compound is Unstable Degradation->Unstable Yes Analyze Analyze via Stability- Indicating Method (HPLC) Unstable->Analyze Identify Identify Degradation Products (LC-MS, NMR) Analyze->Identify Optimize Optimize Formulation/ Storage Conditions Identify->Optimize Optimize->Compound Re-test

Caption: Logical workflow for assessing compound stability.

IV. References

  • Grembecka, J., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. Available from: [Link]

  • Filo. (n.d.). Explain why the stabilities of furan, pyrrole and thiophene are different. Retrieved from [Link]

  • StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Quora. (2016). Reactivity order is pyrrole>furan >thiophene . What is the reason? Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

  • YouTube. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available from: [Link]

  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]

  • ResearchGate. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • PubMed. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Retrieved from [Link]

  • Henderson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]

  • ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

  • MDPI. (2023). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. Retrieved from [Link]

  • OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Paal-Knorr Pyrrole Synthesis

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this fundamental reaction, with a primary focus on addressing the pervasive issue of low product yield. Here, we provide in-depth, evidence-based solutions in a user-friendly question-and-answer format, moving from frequently asked questions to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis, and how does it inform troubleshooting?

The Paal-Knorr synthesis is a robust method for forming a pyrrole ring by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] The reaction proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3][4] Understanding this mechanism is crucial for troubleshooting. For instance, since the cyclization is often the rate-determining step, factors that hinder the nucleophilic attack of the amine or the stability of the intermediates will directly impact the yield.[1][5]

Q2: I'm experiencing a very low yield in my Paal-Knorr reaction. What are the most common culprits?

Low yields in the Paal-Knorr synthesis can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: Harsh conditions, such as prolonged heating in the presence of strong acids, can lead to the degradation of starting materials or the desired pyrrole product.[6][7][8][9][10][11]

  • Furan Byproduct Formation: A significant competing reaction is the acid-catalyzed cyclization of the 1,4-dicarbonyl compound to form a furan derivative, especially at a pH below 3.[1][6][10][12]

  • Poorly Reactive Starting Materials: Amines with potent electron-withdrawing groups are less nucleophilic and may react sluggishly.[8] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[12]

  • Impurity of Starting Materials: The presence of impurities in the 1,4-dicarbonyl compound, such as mono-carbonyl compounds, can lead to the formation of undesired side products.[6]

Q3: How critical is the choice of catalyst, and what are my options?

The catalyst plays a pivotal role in the Paal-Knorr synthesis.[6] While traditional methods often employ Brønsted acids, a diverse array of milder and more efficient catalysts have been developed.[6][9] Lewis acids and heterogeneous catalysts are often superior for achieving high yields under milder conditions.[6] The choice of catalyst can also influence the necessary reaction time and temperature.[6]

In-Depth Troubleshooting Guides

Issue 1: Low or No Product Yield with Significant Starting Material Remaining

This scenario suggests that the reaction is not proceeding to completion. Here’s a systematic approach to troubleshoot this issue:

Potential Cause 1: Suboptimal Reaction Conditions

  • Rationale: Insufficient temperature or reaction time can result in an incomplete reaction.[8] Conversely, excessively high temperatures can lead to degradation.[8]

  • Solution:

    • Monitor the Reaction: Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.

    • Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can often provide higher yields in significantly shorter reaction times.[3][13][14][15]

Potential Cause 2: Poorly Reactive Starting Materials

  • Rationale: The nucleophilicity of the amine is a key factor. Electron-withdrawing groups on the amine can decrease its reactivity. Steric hindrance around the carbonyl groups or the amine can also slow down the reaction.

  • Solution:

    • More Forcing Conditions: For less reactive amines, consider increasing the reaction temperature and/or extending the reaction time.[8]

    • Alternative Catalysts: Employing a more active catalyst can help overcome the activation energy barrier.

    • Structural Modification: If possible, consider using starting materials with less steric hindrance.

Issue 2: Low Yield with the Presence of a Major Byproduct

The most common byproduct in the Paal-Knorr synthesis is a furan derivative.

Potential Cause: Furan Formation

  • Rationale: The acid-catalyzed self-cyclization of the 1,4-dicarbonyl compound to form a furan is a major competitive pathway, especially under highly acidic conditions (pH < 3).[1][6][10][12]

  • Solution:

    • pH Control: Maintain a neutral or weakly acidic reaction medium. Acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[1][6][12]

    • Milder Catalysts: Switch from strong Brønsted acids (like sulfuric or hydrochloric acid) to milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts.[5][12]

Issue 3: Inconsistent Yields or Formation of Tarry/Polymeric Material

This often points to issues with starting material purity or overly harsh reaction conditions.

Potential Cause 1: Impure 1,4-Dicarbonyl Compound

  • Rationale: Impurities in the starting 1,4-dicarbonyl compound can lead to the formation of various side products and polymers, reducing the overall yield of the desired pyrrole.[6]

  • Solution:

    • Purify Starting Material: Purify the 1,4-dicarbonyl compound using standard techniques such as distillation or recrystallization before use.[6]

Potential Cause 2: Polymerization

  • Rationale: Excessively high temperatures or highly acidic conditions can promote unwanted polymerization pathways.[8]

  • Solution:

    • Lower Reaction Temperature: Reduce the reaction temperature and monitor the reaction over a longer period.[8]

    • Use Milder Acidic Conditions: Avoid strong, non-volatile acids. A weak acid like acetic acid is often a better choice.[8]

Data-Driven Optimization

To aid in your experimental design, the following tables summarize the effects of various catalysts and solvents on the Paal-Knorr synthesis.

Table 1: Comparison of Catalysts for Paal-Knorr Pyrrole Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids Acetic Acid, p-TsOHReadily available, inexpensive.Can lead to furan formation and degradation of sensitive substrates.[7][9]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, I₂Milder conditions, higher yields, shorter reaction times.[5][12]May be more expensive and require anhydrous conditions.
Heterogeneous Catalysts Silica Sulfuric Acid, Montmorillonite ClayEasy to remove from the reaction mixture, recyclable, often environmentally friendly.[5][9][10]May have lower activity compared to homogeneous catalysts.

Table 2: Influence of Solvents on Paal-Knorr Pyrrole Synthesis

SolventConditionsAdvantagesDisadvantages
Protic Solvents Ethanol, Acetic AcidGood solubility for many starting materials.[3]May require higher temperatures and longer reaction times.
Aprotic Solvents Toluene, DioxaneCan be used for azeotropic removal of water.May require higher temperatures.
Solvent-Free Neat reactionEnvironmentally friendly, can lead to faster reactions and higher yields.[10][16]Only applicable if starting materials are liquids at the reaction temperature.
Water Elevated temperatures"Green" solvent, can be effective in some cases.[12][17]Limited solubility of organic reactants.
Ionic Liquids [BMIm]BF₄Can act as both solvent and catalyst, allowing for reactions at room temperature.[5]Can be expensive and require specific workup procedures.

Experimental Protocols

General Protocol for a Trial Optimization of Paal-Knorr Synthesis

This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.

1. Reactant Preparation:

  • Ensure the 1,4-dicarbonyl compound is of high purity. If necessary, purify by distillation or recrystallization.[6]

  • Use a fresh, high-purity primary amine.

2. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).

  • Add the primary amine (1.1 - 1.5 eq).

  • Add the chosen solvent (e.g., ethanol, acetic acid, or under solvent-free conditions).

  • Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).

3. Reaction Conditions:

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

4. Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[6]

Microwave-Assisted Paal-Knorr Synthesis Protocol

This method often provides improved yields and reduced reaction times.[18]

1. Reaction Setup:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv).

  • Add the chosen solvent (e.g., ethanol, acetic acid) or proceed solvent-free.

  • Add the catalyst if required.

  • Seal the vial and place it in the microwave reactor.

2. Microwave Irradiation:

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[18]

3. Work-up and Purification:

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.[18]

Visualizing the Process

To further aid in understanding and troubleshooting, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + Amine Amine Primary Amine or Ammonia Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.

Troubleshooting_Workflow Start Low Yield in Paal-Knorr Synthesis Check_Purity Are Starting Materials Pure? Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify No Check_Conditions Are Reaction Conditions Too Harsh? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Milder_Conditions Use Milder Acid, Lower Temperature Check_Conditions->Milder_Conditions Yes Check_Byproduct Is Furan a Major Byproduct? Check_Conditions->Check_Byproduct No Milder_Conditions->Check_Byproduct Adjust_pH Adjust to Neutral/ Weakly Acidic pH Check_Byproduct->Adjust_pH Yes Optimize Systematically Optimize: - Catalyst - Solvent - Temperature - Time Check_Byproduct->Optimize No Adjust_pH->Optimize End Improved Yield Optimize->End

Caption: A troubleshooting workflow for low yield in Paal-Knorr synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Minetto, G., et al. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. Retrieved from [Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Retrieved from [Link]

  • Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(4), 535-581. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles.
  • BenchChem. (n.d.). Technical Support Center: Paal-Knorr Pyrrole Synthesis.
  • BenchChem. (n.d.). Optimization of reaction conditions for pyrrole synthesis.
  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ElectronicsAndBooks.
  • Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Minetto, G., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. PubMed. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in tetrasubstituted pyrrole synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 450-469.
  • ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]

  • Wang, Y., et al. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • BenchChem. (n.d.). Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes.
  • YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]

  • YouTube. (2026, January 18). Paal-Knorr Synthesis of Pyrrole | Heterocyclic compounds part 9. Retrieved from [Link]

  • YouTube. (2019, August 16). Paal knorr synthesis of pyrrol with Mechanism || Very Easy Method. Retrieved from [Link]

  • YouTube. (2018, December 8). Knorr pyrrole synthesis with important question from csir-net. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of Polar Pyrrole Derivatives

Welcome to the Technical Support Center dedicated to navigating the complexities of purifying polar pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of purifying polar pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. The inherent polarity of many pyrrole derivatives, crucial for their biological activity, often presents significant purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to empower you to overcome these obstacles and achieve high-purity compounds.

The Unique Purification Challenge of Polar Pyrroles

Polar pyrrole derivatives, a cornerstone of many pharmaceuticals and functional materials, possess a unique set of characteristics that complicate their purification. Their polarity, arising from substituent groups such as hydroxyls, carboxyls, and amines, leads to strong interactions with polar stationary phases and high solubility in polar solvents. This can result in issues like poor retention in reversed-phase chromatography, irreversible adsorption or streaking in normal-phase chromatography, and difficulties in achieving crystallinity. Furthermore, the electron-rich pyrrole ring can be sensitive to acidic conditions, leading to degradation or polymerization during purification.[1][2] This guide will address these challenges systematically, providing you with the expertise to select and optimize the appropriate purification strategy.

Troubleshooting Guide: Chromatography

Chromatography is the workhorse of purification in organic synthesis. However, the unique properties of polar pyrrole derivatives often lead to common issues. This section provides troubleshooting advice for various chromatographic techniques.

Normal-Phase Chromatography (NPC)

Q1: My polar pyrrole derivative is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. What's happening and how can I fix it?

A1: Streaking is a common issue when purifying polar compounds, especially those with acidic or basic functional groups, on standard silica gel.[3][4] This is often due to strong, non-ideal interactions between the analyte and the acidic silanol groups on the silica surface.[3]

Causality & Solution:

  • Analyte-Stationary Phase Interaction: The acidic nature of silica gel can lead to strong adsorption of basic pyrrole derivatives, causing streaking. Conversely, acidic pyrroles can also exhibit non-ideal behavior.

  • Solution 1: Mobile Phase Modifiers: To mitigate these interactions, you can add a small amount of a modifier to your eluent.

    • For basic compounds , add a few drops of a volatile base like triethylamine (TEA) or ammonia to the solvent system.[3][5] This will compete with your compound for the active sites on the silica, leading to sharper peaks.

    • For acidic compounds , a small amount of a volatile acid like formic acid or acetic acid can improve peak shape.[3]

  • Solution 2: Deactivating the Silica Gel: If mobile phase modifiers are not sufficient, you can deactivate the silica gel itself. This involves pre-treating the silica with a base to neutralize the acidic silanol groups.[5][6]

Experimental Protocol: Deactivating Silica Gel for Flash Chromatography [6]

  • Prepare the Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent, but with the addition of 1-3% triethylamine.[6]

  • Pack the Column: Dry pack your column with silica gel.

  • Flush the Column: Pass 2-3 column volumes of the deactivating solvent through the column.

  • Equilibrate: Equilibrate the column with your starting mobile phase before loading the sample.

Q2: My pyrrole derivative seems to be decomposing on the silica gel column. How can I purify it without degradation?

A2: The acidic surface of silica gel can catalyze the degradation or polymerization of sensitive pyrrole derivatives.[1][2][7]

Causality & Solution:

  • Acid Sensitivity: The electron-rich pyrrole ring can be susceptible to acid-catalyzed reactions.[1][2]

  • Solution 1: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as diol or amine.[5][8]

  • Solution 2: Deactivate the Silica Gel: As described in the previous question, deactivating the silica with a base like triethylamine can prevent compound degradation.[6][8]

  • Solution 3: Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography is an excellent alternative as it avoids the acidic silica surface.[7]

Reversed-Phase Chromatography (RPC)

Q3: My highly polar pyrrole derivative is not retained on my C18 column and elutes in the solvent front. What can I do to achieve retention and separation?

A3: This is a classic problem for highly polar compounds in reversed-phase chromatography. The non-polar C18 stationary phase has little affinity for very polar molecules, leading to poor retention.

Causality & Solution:

  • Lack of Hydrophobic Interaction: Highly polar analytes do not interact strongly with the hydrophobic stationary phase.

  • Solution 1: Use a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar stationary phase, such as a C8, C4, or a phenyl-hexyl column. These offer a different selectivity and may provide better retention for polar compounds.

  • Solution 2: Use a Highly Aqueous Mobile Phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases. This can increase the retention of very polar compounds.

  • Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the best solution for compounds that are too polar for reversed-phase.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q4: I'm new to HILIC. How does it work and what are the key parameters to consider for purifying my polar pyrrole derivative?

A4: HILIC is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.

Mechanism & Key Parameters:

  • Mechanism: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more it is retained.

  • Stationary Phase Selection: Standard silica is a common choice. Amide- and diol-bonded phases are also popular and offer different selectivities.

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile is the most common organic solvent.

    • Aqueous Component: Water is the strong solvent in HILIC. The water content is typically varied between 3% and 40%.

    • Buffers: Buffers are crucial for controlling the pH and improving peak shape. Ammonium formate and ammonium acetate are common choices as they are volatile and MS-compatible.

  • Injection Solvent: It is critical to dissolve the sample in a solvent that is similar in composition to the mobile phase to avoid peak distortion.

Experimental Protocol: HILIC Method Development for a Polar Pyrrole Derivative

  • Column Selection: Start with a silica or amide column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate.

  • Gradient Elution: Start with a shallow gradient, for example, 0-50% B over 15 minutes, to scout for the optimal elution conditions.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation.

Ion-Exchange Chromatography (IEC)

Q5: My pyrrole derivative has a permanent charge (e.g., a quaternary ammonium salt) or is ionizable (e.g., contains a carboxylic acid or a basic amine). How can I use ion-exchange chromatography for purification?

A5: Ion-exchange chromatography is an excellent choice for separating charged or ionizable molecules.[9][10] It separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.

Principle & Protocol:

  • Principle: The stationary phase contains charged groups that are accompanied by counter-ions. Charged molecules in the sample displace these counter-ions and bind to the stationary phase. Elution is typically achieved by increasing the salt concentration of the mobile phase or by changing the pH to alter the charge of the analyte.[9]

  • Types of Ion Exchangers:

    • Cation Exchange: Negatively charged stationary phase; binds positively charged molecules (cations).

    • Anion Exchange: Positively charged stationary phase; binds negatively charged molecules (anions).

Experimental Protocol: Step-by-Step Ion-Exchange Chromatography [10][11]

  • Column Preparation: Pack the column with the appropriate ion-exchange resin and equilibrate it with a starting buffer at a low ionic strength.[10]

  • Sample Loading: Dissolve your sample in the starting buffer and load it onto the column.[10]

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.[10]

  • Elution: Elute the bound compound by applying a gradient of increasing salt concentration (e.g., 0-1 M NaCl) or by changing the pH of the buffer to neutralize the charge on your compound.[10]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, HPLC, or another appropriate method.

Troubleshooting Guide: Crystallization

Crystallization is a powerful purification technique for solids, but achieving good quality crystals of polar compounds can be challenging.

Q6: I'm struggling to find a suitable solvent for crystallizing my polar pyrrole derivative. What are the key considerations?

A6: The choice of solvent is the most critical factor in a successful crystallization.[12] For polar compounds, a balance must be struck between solubility at high and low temperatures.

Solvent Selection Strategy:

  • "Like Dissolves Like": Polar compounds tend to be more soluble in polar solvents.[13]

  • Ideal Solubility Profile: The ideal solvent should dissolve your compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[13]

  • Solvent Pairs: A common strategy for polar compounds is to use a solvent pair. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[13]

    • Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution and then allow it to cool slowly.

  • Common Solvents for Polar Compounds: Ethanol, methanol, water, acetone, ethyl acetate, and mixtures thereof are good starting points.[14]

Q7: My compound either "oils out" or crystallizes too quickly, resulting in an impure solid. How can I promote the formation of high-quality crystals?

A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. Rapid crystallization traps impurities within the crystal lattice.[15] Both are indicative of a supersaturated solution that is cooling too quickly or an inappropriate solvent system.

Troubleshooting & Solutions:

  • Slowing Down Crystallization:

    • Increase the Amount of Solvent: Add a small amount of additional "good" solvent to the hot solution. This will keep the compound in solution for longer as it cools, allowing for slower crystal growth.[15]

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, and then transfer it to an ice bath. Insulating the flask can further slow the cooling rate.

  • Preventing Oiling Out:

    • Lower the Initial Temperature: If the compound oils out at a high temperature, try to induce crystallization at a lower temperature by adding more solvent.

    • Change the Solvent System: The boiling point of the solvent may be too high. Choose a solvent with a lower boiling point.

Troubleshooting Guide: Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[16][17] It is particularly useful for separating acidic or basic pyrrole derivatives from neutral impurities.

Q8: How do I perform an acid-base extraction to purify a pyrrole derivative containing a carboxylic acid group?

A8: This technique involves converting the acidic pyrrole into its water-soluble salt by treatment with a base, allowing it to be separated from neutral organic impurities.

Experimental Protocol: Acid-Base Extraction of an Acidic Pyrrole [16][17]

  • Dissolution: Dissolve the crude mixture in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated, water-soluble pyrrole carboxylate salt will be in the aqueous layer, while neutral impurities will remain in the organic layer. Drain the aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with the aqueous base to ensure complete removal of the acidic compound.

  • Acidification and Isolation: Combine the aqueous extracts and cool them in an ice bath. Acidify the solution by adding a strong acid (e.g., HCl) dropwise until the acidic pyrrole precipitates out of solution.

  • Collection: Collect the purified solid by suction filtration.[16] If no solid forms, extract the acidified aqueous solution with a fresh portion of organic solvent.[16]

Data and Workflow Summaries

Table 1: Chromatography Selection Guide for Polar Pyrrole Derivatives
Compound Polarity & Properties Primary Technique Stationary Phase Typical Mobile Phase Key Considerations
Moderately Polar, NeutralNormal-PhaseSilica GelHexane/Ethyl AcetateMay require mobile phase modifiers (TEA for basic compounds).[3][5]
Highly Polar, NeutralHILICSilica, Amide, DiolAcetonitrile/Water with bufferControl of water content is critical.
Polar, Acidic or Basic (Ionizable)Reversed-PhaseC18, C8, PhenylWater/Acetonitrile with pH modifierpH control is essential to ensure consistent ionization state.
Polar, ChargedIon-ExchangeAnion or Cation Exchange ResinAqueous buffer with salt gradientElution is controlled by ionic strength or pH.[9][10]
Diagram 1: Decision Workflow for Purifying Polar Pyrrole Derivatives

Purification_Workflow start Crude Polar Pyrrole Derivative is_ionizable Is the compound ionizable or charged? start->is_ionizable extraction Acid-Base Extraction (if applicable) start->extraction Consider as initial cleanup crystallization Crystallization start->crystallization If solid is_highly_polar Is the compound highly polar? is_ionizable->is_highly_polar No iec Ion-Exchange Chromatography is_ionizable->iec Yes is_acid_sensitive Is the compound acid-sensitive? is_highly_polar->is_acid_sensitive No hilic HILIC is_highly_polar->hilic Yes deactivated_silica Normal-Phase Chromatography (Deactivated Silica or Alumina) is_acid_sensitive->deactivated_silica Yes normal_phase Normal-Phase Chromatography (Silica Gel) is_acid_sensitive->normal_phase No

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in the Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this synthesis. The following FAQs address common issues and provide in-depth explanations and protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Scenario 1: Unexpected Peak in NMR/LC-MS Analysis

Question: I've performed the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, but my analytical data (¹H NMR, LC-MS) shows an unexpected peak. What could this be?

Answer: An unexpected peak often indicates the presence of a byproduct. The identity of this byproduct depends on the specific synthetic route employed. The most common methods for synthesizing substituted pyrroles are variations of the Paal-Knorr, Hantzsch, or Knorr syntheses.[1][2][3][4][5] Let's explore the likely byproducts based on these routes.

  • Plausible Cause: If your synthesis is based on the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, 2-methoxyethylamine), acidic conditions can lead to a competing reaction.[2][6][7] Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl precursor may undergo intramolecular cyclization and dehydration to form a furan derivative before it can react with the amine.[2][7]

  • Structure: 2,5-dimethylfuran-3-carboxylic acid (or its corresponding ester if the reaction starts with an ester).

  • Identification Protocol:

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the furan derivative.

    • ¹H NMR Spectroscopy: The furan ring proton will appear as a singlet, typically in the aromatic region, and you will observe the absence of signals corresponding to the 2-methoxyethyl group.

    • Infrared (IR) Spectroscopy: The spectrum will lack the characteristic N-H stretch if the starting material was an unsubstituted pyrrole, and will show bands indicative of a furan ring.

  • Plausible Cause: In the Knorr pyrrole synthesis, an α-amino-ketone reacts with a β-ketoester.[4][8] α-amino-ketones are known to be unstable and can undergo self-condensation, especially if not prepared in situ.[4] This can lead to the formation of a dihydropyrazine byproduct.

  • Structure: A substituted 2,5-dihydropyrazine.

  • Identification Protocol:

    • MS Analysis: Search for a molecular ion peak corresponding to the dimer of the α-amino-ketone intermediate.

    • ¹H and ¹³C NMR: The spectra will be more complex than that of the desired product and will lack the signals for the β-ketoester portion of the target molecule.

  • Plausible Cause: Incomplete reaction is a common issue. This could be due to insufficient reaction time, incorrect temperature, or suboptimal pH.[9] For instance, the Paal-Knorr synthesis can be slow under neutral conditions.[2]

  • Identification Protocol:

    • Thin Layer Chromatography (TLC): Compare the reaction mixture to the starting materials. The presence of a spot with the same Rf value as a starting material indicates an incomplete reaction.

    • LC-MS and NMR: Compare the spectra of your product mixture with the spectra of the starting materials to confirm their presence.

Scenario 2: Low Yield and Dark-Colored Reaction Mixture

Question: My reaction to synthesize 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid resulted in a low yield and a dark, tarry crude product. What could be the cause and how can I fix it?

Answer: Low yields and the formation of colored impurities often point to side reactions or decomposition of starting materials or products, which can be exacerbated by harsh reaction conditions.[7][9]

  • Plausible Cause: Pyrroles, being electron-rich aromatic compounds, are susceptible to oxidation, which can lead to polymerization and the formation of colored impurities, often referred to as "pyrrole black".[5] This is more likely to occur if the reaction is run in the presence of air for extended periods, especially at elevated temperatures.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[9]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Temperature Control: Avoid unnecessarily high temperatures, as this can accelerate oxidative decomposition.

  • Plausible Cause: Strong acids can catalyze the polymerization of pyrroles. If your synthesis requires acidic conditions, using a strong acid or not carefully controlling the pH can lead to significant byproduct formation.

  • Troubleshooting Protocol:

    • pH Optimization: If acid catalysis is necessary, use a weak acid like acetic acid.[2][7] The optimal pH should be determined experimentally to favor the desired reaction over polymerization.

    • Lewis Acid Catalysts: Consider using a milder Lewis acid catalyst, which can sometimes provide better selectivity and yields.[10]

  • Plausible Cause: The carboxylic acid group on the pyrrole ring can be susceptible to decarboxylation, especially under harsh acidic conditions and high temperatures.[11][12][13] This would lead to the formation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole.

  • Structure of Byproduct: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole.

  • Identification and Troubleshooting:

    • MS Analysis: Look for a molecular ion peak that is 44 Da less than the expected product, corresponding to the loss of CO₂.

    • ¹H NMR: The spectrum of the decarboxylated product will be missing the carboxylic acid proton signal and the proton on the carbon where the carboxylic acid was attached will likely show a different chemical shift and coupling pattern.

    • Reaction Conditions: To avoid this, use milder acidic conditions or protect the carboxylic acid group if the synthesis allows, followed by a deprotection step.

Data Summary and Visualization

Table 1: Spectroscopic Data for Target Product and Potential Byproducts
CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ ppm, solvent-dependent)Key MS (m/z)
Target Product: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acidC₁₀H₁₅NO₃197.23~11-12 (COOH), ~6.0-6.5 (pyrrole C4-H), ~3.5-4.0 (CH₂CH₂), ~3.3 (OCH₃), ~2.2-2.5 (pyrrole CH₃)198 [M+H]⁺
Byproduct A: 2,5-dimethylfuran-3-carboxylic acidC₇H₈O₃140.14~11-12 (COOH), ~6.0-6.5 (furan C4-H), ~2.2-2.5 (furan CH₃)141 [M+H]⁺
Byproduct C: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrroleC₉H₁₅NO153.22~5.7-6.0 (pyrrole C3/C4-H), ~3.5-4.0 (CH₂CH₂), ~3.3 (OCH₃), ~2.1-2.4 (pyrrole CH₃)154 [M+H]⁺
Diagrams

G cluster_0 Reactants R1 1,4-Dicarbonyl Precursor (e.g., Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate precursor) P 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (Target Product) R1->P Condensation R2 2-Methoxyethylamine R2->P

Caption: Paal-Knorr synthesis of the target molecule.

G cluster_main Main Reaction cluster_side1 Side Reaction 1 (Acidic Conditions) cluster_side2 Side Reaction 2 (Harsh Conditions) Start 1,4-Dicarbonyl Precursor Main_Reactant + 2-Methoxyethylamine Start->Main_Reactant Side1_Condition H⁺ (pH < 3) Start->Side1_Condition Product Target Pyrrole Product Main_Reactant->Product Side2_Condition Heat, Acid Product->Side2_Condition Byproduct1 Furan Derivative Side1_Condition->Byproduct1 Byproduct2 Decarboxylated Pyrrole Side2_Condition->Byproduct2

Caption: Competing side reactions in the synthesis.

References

  • Hantzsch pyrrole synthesis. Grokipedia.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Paal–Knorr synthesis. Wikipedia.
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Synthesis of Pyrrole-3-carboxylic Acids.
  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme.
  • Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. YouTube.
  • Troubleshooting Knorr pyrazole synthesis impurities. Benchchem.
  • Knorr pyrrole synthesis. Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
  • Knorr pyrrole synthesis. Grokipedia.
  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid.
  • Decarboxylation via addition of water to a carboxyl group: acid c

Sources

Optimization

Technical Support Center: Enhancing the Regioselectivity of Pyrrole Substitution Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of pyrrole fun...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of pyrrole functionalization. Pyrrole is a foundational heterocycle in countless natural products and pharmaceuticals, yet controlling the regioselectivity of its substitution reactions remains a significant synthetic challenge.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve predictable and high-yielding transformations.

Section 1: FAQs - Foundational Principles of Pyrrole Reactivity

This section addresses the fundamental electronic and structural properties of pyrrole that govern its reactivity. Understanding these core concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: Why does electrophilic substitution on unsubstituted pyrrole preferentially occur at the C2 (α) position?

A1: The pronounced preference for electrophilic attack at the C2 (α) and C5 (α') positions is a direct consequence of the stability of the cationic intermediate (also known as the Wheland intermediate or σ-complex) formed during the reaction.[2]

  • Causality: The pyrrole nitrogen atom's lone pair of electrons is delocalized into the aromatic system, making the ring highly electron-rich and significantly more reactive than benzene.[3][4] When an electrophile attacks, the stability of the resulting intermediate dictates the regiochemical outcome.

    • Attack at C2: The positive charge on the intermediate formed by attack at the C2 position can be delocalized over three atoms, resulting in three major resonance structures. This extensive delocalization provides significant stabilization.[5][6]

    • Attack at C3: In contrast, attack at the C3 (β) position yields an intermediate where the positive charge is delocalized over only two atoms, leading to just two principal resonance structures.[5][6]

Because the intermediate for α-attack is more stable, the activation energy required to reach it is lower, making this pathway kinetically favored.[7]

Caption: Resonance stabilization of intermediates in pyrrole electrophilic substitution.

Q2: What are the key factors that influence the regioselectivity of pyrrole substitution?

A2: While C2 substitution is the inherent electronic preference, the regiochemical outcome can be strategically manipulated by several factors:

  • N1-Substituents (Protecting Groups): This is the most powerful tool for controlling regioselectivity.

    • Steric Hindrance: Large, bulky groups on the nitrogen (e.g., tert-butyl, triisopropylsilyl) can physically block the C2/C5 positions, forcing electrophilic attack to the less hindered C3/C4 positions.[8]

    • Electronic Effects: Electron-withdrawing groups (EWGs) like sulfonyl (e.g., -SO₂Ph) or alkoxycarbonyl (e.g., -CO₂Et) decrease the nucleophilicity of the pyrrole ring.[9] This not only tempers its high reactivity, preventing polymerization, but can also alter the electronic bias to favor C3 substitution under certain conditions.[10][11]

  • C-Substituents: Existing substituents on the pyrrole ring exert their own directing effects.

    • Electron-Donating Groups (EDGs) at C2 direct incoming electrophiles to the C4 and C5 positions. Strongly activating groups can even direct to C3.[12]

    • Electron-Withdrawing Groups (EWGs) at C2 deactivate the ring but generally direct incoming electrophiles to the C4 and C5 positions.[12]

  • Nature of the Electrophile and Reaction Conditions:

    • Hard vs. Soft Electrophiles: The nature of the electrophile can play a role. For deprotonated pyrroles, nitrophilic metals like MgX₂ favor C-substitution, while more ionic metals (Na, K) favor N-substitution.[13]

    • Lewis Acids: Strong Lewis acids can coordinate to the N-substituent, increasing its steric bulk and influencing the outcome.

Q3: When does substitution at the C3 (β) or N1 position become favorable?

A3:

  • C3-Substitution: This is favored under specific circumstances that override the natural C2 preference. The primary strategies involve:

    • Blocking the C2/C5 positions: If both α-positions are already substituted, electrophilic attack will naturally occur at an available β-position.[14]

    • Steric Directing N-Groups: Employing a sterically demanding N-protecting group that physically shields the C2/C5 positions is a common and effective strategy.[8]

    • Electronic Control with N-Protecting Groups: Certain N-electron-withdrawing groups can electronically favor C3 acylation. For example, N-alkoxycarbonyl pyrroles can selectively yield 2-acyl products, while N-sulfonyl pyrroles under similar conditions can lead to 3-acyl products, often through an initial C2-acylation followed by an acid-catalyzed isomerization.[10][11]

  • N1-Substitution: This occurs when the N-H proton is removed. Pyrrole is weakly acidic (pKa ≈ 16.5-17.5).[13]

    • Protocol: Deprotonation with a sufficiently strong base (e.g., NaH, KH, Grignard reagents) generates the pyrrolide anion. This highly nucleophilic anion readily reacts with electrophiles like alkyl halides or acyl chlorides at the nitrogen position.[13]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides actionable solutions to specific problems encountered during pyrrole functionalization experiments.

Problem 1: Poor C2/C3 Selectivity in Electrophilic Substitution
  • Q: "My electrophilic substitution on an N-substituted pyrrole is giving me a mixture of C2 and C3 isomers. How can I improve the selectivity?"

A: Achieving high regioselectivity often requires fine-tuning the steric and electronic properties of your substrate and reagents.

Troubleshooting Steps & Solutions:

  • Analyze the N-Substituent: The group on the nitrogen is your primary control element.

    • To favor C2: Ensure your N-substituent is not overly bulky (e.g., N-methyl, N-phenyl). Use an N-alkoxycarbonyl protecting group for acylations, as they strongly favor C2 attack.[10][11]

    • To favor C3: Increase the steric bulk of the N-substituent. Groups like N-triisopropylsilyl (TIPS) or N-tert-butoxycarbonyl (Boc) are effective. For acylations, consider using an N-sulfonyl protecting group, which can promote isomerization to the thermodynamically more stable 3-acylpyrrole.[8][10][11]

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product (usually C2).

    • Lewis Acid: In Friedel-Crafts reactions, the choice and amount of Lewis acid can influence the steric environment around the nitrogen. Experiment with milder (e.g., ZnCl₂, Sc(OTf)₃) or bulkier Lewis acids.

G start Goal: Enhance C3-Selectivity q1 Are C2 and C5 positions blocked? start->q1 res1 Proceed with electrophilic substitution at C3/C4. q1->res1 Yes q2 Is the reaction an acylation? q1->q2 No a1_yes Yes a1_no No strat1 Strategy 1: Steric Hindrance Introduce a bulky N-protecting group (e.g., TIPS, t-Bu). q2->strat1 No strat2 Strategy 2: Electronic Control Use N-sulfonyl protecting group. Promotes isomerization to C3-acyl product. q2->strat2 Yes strat3 Strategy 3: Directed Metalation Use N-directing group (e.g., SEM). Deprotonate at C2, then use a halogen dance/transmetalation sequence to functionalize C3. q2->strat3 Advanced Control a2_yes Yes a2_no No

Caption: Decision flowchart for promoting C3-substitution on a pyrrole ring.

Problem 2: Unwanted N-Substitution vs. C-Substitution
  • Q: "I am trying to perform a C-alkylation, but I'm getting significant N-alkylation. How can I prevent this?"

A: This is a classic problem stemming from the acidity of the N-H proton. The pyrrolide anion, if formed, is a potent N-nucleophile.

Troubleshooting Steps & Solutions:

  • Protect the Nitrogen: The most straightforward solution is to install a protecting group on the nitrogen. This physically prevents N-alkylation.

    • Choice of Group: Sulfonyl groups (-SO₂R) are excellent as they are electron-withdrawing, reducing the ring's reactivity and preventing polymerization, while also being robust.[9] The SEM group (-CH₂OCH₂CH₂SiMe₃) is also widely used as it can be a directing group for lithiation.[15]

  • Control the Counterion: If you must use an N-H pyrrole, the choice of base is critical.

    • Mechanism: When you deprotonate pyrrole with a base like NaH, you form an ionic sodium pyrrolide. The "free" anion will preferentially attack at the nitrogen. If you use a Grignard reagent (RMgX), you form a more covalent pyrrolylmagnesium halide. The magnesium coordinates to the nitrogen, blocking it and directing the electrophile to attack a carbon atom (predominantly C2).[13][16]

Table 1: Influence of Conditions on N- vs. C-Alkylation of Pyrrole

Condition Predominant Product Rationale
1. Pyrrole + NaH2. RX N-Alkylpyrrole Forms an ionic pyrrolide anion; nitrogen is the most nucleophilic site.[13]
1. Pyrrole + EtMgBr2. RX C-Alkylpyrrole (mainly C2) Forms pyrrolylmagnesium bromide; Mg coordinates to N, blocking it and directing alkylation to the ring carbons.[13][16]

| 1. N-Protected Pyrrole2. Electrophile + (optional) Catalyst | C-Alkylpyrrole | Nitrogen is blocked by the protecting group, forcing reaction at the carbon positions.[9] |

Problem 3: Low Yields and Polymerization in Friedel-Crafts Reactions
  • Q: "My Friedel-Crafts acylation with AlCl₃ and an acyl chloride is giving a dark polymer and very little product. What is going wrong?"

A: This is a common outcome. The high reactivity that makes pyrrole a good nucleophile also makes it highly susceptible to polymerization under the harsh, acidic conditions of a traditional Friedel-Crafts reaction.[12][17] The strong Lewis acid (AlCl₃) can coordinate to the pyrrole ring, further activating it towards oligomerization.

Troubleshooting Steps & Solutions:

  • Deactivate the Pyrrole Ring: The best strategy is to protect the nitrogen with an electron-withdrawing group (e.g., tosyl, -SO₂Ph). This tempers the ring's nucleophilicity, preventing polymerization while still allowing acylation to occur.[9][18]

  • Use Milder Acylating Agents: Switch from highly reactive acyl chlorides to less reactive anhydrides (e.g., acetic anhydride).[4]

  • Use Milder Lewis Acids or Alternative Catalysts: Avoid strong Lewis acids like AlCl₃. Milder catalysts are often sufficient and more selective.

    • Examples: Zn(OTf)₂, Sc(OTf)₃, or even organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can effectively catalyze the reaction without causing degradation.[18][19]

  • Consider the Vilsmeier-Haack Reaction: For formylation (-CHO) or related acylations, the Vilsmeier-Haack reaction is a much milder and more reliable alternative to Friedel-Crafts. It uses a pre-formed Vilsmeier reagent (e.g., from DMF and POCl₃), which is a weaker, more selective electrophile.[20][21] This reaction is highly regioselective for the C2-position in most cases.[20]

Table 2: Troubleshooting Common Issues in Pyrrole Substitution

Issue Probable Cause(s) Recommended Solution(s)
Polymerization Ring is too activated; harsh acidic conditions (e.g., strong Lewis acid). Protect nitrogen with an EWG (e.g., -SO₂R); use milder catalysts (e.g., Zn(OTf)₂); use Vilsmeier-Haack for formylation.[9][20]
Low C3-Selectivity Inherent electronic preference for C2; insufficient steric hindrance at N1. Install a bulky N-protecting group (TIPS, Boc); use an N-sulfonyl group and promote isomerization for acylations.[8][10]
Unwanted N-Alkylation Presence of N-H proton; use of bases that form ionic pyrrolides (NaH, KH). Protect the nitrogen; use a Grignard reagent to form a covalent pyrrolylmagnesium species.[13]

| Lack of Reaction | Ring is over-deactivated by a strong EWG; poor electrophile. | Use a more reactive electrophile; switch to a more powerful activation method like directed lithiation.[22] |

Section 3: Protocols & Methodologies

Here we provide validated, step-by-step protocols for advanced regioselective functionalization.

Protocol 1: Regioselective C3-Acetylation via N-Sulfonyl Protection and Isomerization

This protocol, adapted from literature procedures, leverages an N-tosyl group to first facilitate a C2-acylation under mild conditions, followed by an in-situ isomerization to the thermodynamically favored C3-acetylpyrrole.[10][11]

Step 1: N-Protection

  • To a solution of pyrrole (1.0 eq) in THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (1.05 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aq. NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield N-tosylpyrrole.

Step 2: Acylation and Isomerization

  • Dissolve N-tosylpyrrole (1.0 eq) and acetic acid (1.5 eq) in dichloromethane.

  • Cool the solution to 0 °C and add triflic anhydride (Tf₂O) (1.2 eq) dropwise.

  • Monitor the reaction by TLC/LCMS. Initially, the C2-acylated product will form.

  • Allow the reaction to stir at room temperature. The strong Brønsted acid generated in situ (TfOH) will catalyze the isomerization from the C2 to the C3 position. The reaction can take several hours.[11]

  • Once the isomerization is complete, quench the reaction by pouring it into a cold, saturated solution of NaHCO₃.

  • Extract with dichloromethane, dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield 3-acetyl-1-tosylpyrrole.

Protocol 2: Regiospecific Functionalization via Directed Lithiation

This protocol uses a directing group on the nitrogen to achieve selective deprotonation at the C2 position, which can then be functionalized. This method provides absolute regiocontrol.[22]

G cluster_workflow Directed Lithiation Workflow start Start with N-Protected Pyrrole (e.g., N-SEM-pyrrole) step1 Deprotonation: Add strong base (e.g., s-BuLi) at low temp (-78 °C) start->step1 intermediate Formation of 2-lithio-pyrrole species (kinetically favored) step1->intermediate step2 Electrophilic Quench: Add electrophile (E+) (e.g., I₂, Me₃SiCl, R-CHO) intermediate->step2 product Regiospecific C2-Functionalized Pyrrole step2->product

Caption: Workflow for directed ortho-metalation (DoM) of pyrrole.

Step-by-Step Methodology:

  • Dissolve N-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole (N-SEM-pyrrole) (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).[15]

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add s-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

  • Add your desired electrophile (1.2 eq) dropwise at -78 °C. For example, a solution of iodine in THF for iodination, or an aldehyde for hydroxymethylation.

  • Stir for an additional 1-2 hours at -78 °C.

  • Quench the reaction at low temperature with saturated aq. NH₄Cl.

  • Allow the mixture to warm to room temperature, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the pure C2-functionalized pyrrole.

References
  • Regioselectivity in electrophilic substitution of pyrrole. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • The regioselective synthesis of aryl pyrroles. (n.d.). PubMed. Retrieved from [Link]

  • Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α-Substituent. (n.d.). Thieme E-Books & E-Journals. Retrieved from [Link]

  • Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α-Substituent. (2024). Kobe University Repository. Retrieved from [Link]

  • Directed Lithiation of N-Benzenesulfonyl-3-bromopyrrole. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. (n.d.). ACS Publications. Retrieved from [Link]

  • Pyrrole Protection. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (n.d.). PMC - NIH. Retrieved from [Link]

  • Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction? (2017). Quora. Retrieved from [Link]

  • Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. (2024). PubMed. Retrieved from [Link]

  • Pyrrole-Mannich-Electrophilic Substitution. (n.d.). ChemTube3D. Retrieved from [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. (2024). Pearson+. Retrieved from [Link]

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. (2023). ACS Publications. Retrieved from [Link]

  • Towards physical interpretation of substituent effects: the case of N- and C3-substituted pyrrole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. (n.d.). ACS Publications. Retrieved from [Link]

  • Mannich reaction of pyrrole. (n.d.). Química Organica.org. Retrieved from [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Pyrrole-The Mannich Reaction Overview. (n.d.). ChemTube3D. Retrieved from [Link]

  • Selective synthesis of functionalized pyrroles from 3-aza-1,5-enynes. (n.d.). RSC Publishing. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). IJPCBS. Retrieved from [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). ACS Publications. Retrieved from [Link]

  • Early examples of pyrrole functionalization by carbene incorporation... (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2021). PubMed. Retrieved from [Link]

  • Regioselective Formylation of Pyrrole-2-Carboxylate. (n.d.). ACS Publications. Retrieved from [Link]

  • Acid-Promoted Retro-Mannich Reaction of N-Protected Tropenones to 2-Substituted Pyrroles. (2025). ResearchGate. Retrieved from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides. (2026). ACS Publications. Retrieved from [Link]

  • Reactions of Pyrrole, Furan, and Thiophene. (2024). Pearson+. Retrieved from [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). SpringerLink. Retrieved from [Link]

  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Organocatalytic Enantioselective Friedel‐Crafts Alkylation Reactions of Pyrroles. (2021). ResearchGate. Retrieved from [Link]

  • Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Pearson+. Retrieved from [Link]

  • Pyrrole: Electrophilic Substitution Reactions Lecture 2. (2020). YouTube. Retrieved from [Link]

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. (2020). ACS Publications. Retrieved from [Link]

  • Reactions of five-membered rings. (n.d.). Retrieved from [Link]

  • Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction? (2018). Chemistry Stack Exchange. Retrieved from [Link]

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  • Why does electrophilic substitution in pyrrole occurs at carbon 2? (2018). Quora. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Confirmation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Introduction In the landscape of modern drug discovery and development, the pyrrole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules.[1] The synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the pyrrole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules.[1] The synthesis of novel pyrrole derivatives, such as 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, represents a critical step in the quest for new therapeutic agents. However, the synthesis of a molecule is merely the first chapter; the unequivocal confirmation of its chemical structure is paramount. An incorrect structural assignment can invalidate subsequent biological data, leading to wasted resources and significant delays in the development pipeline.

This guide provides an in-depth, technically-grounded comparison of the primary spectroscopic techniques used to confirm the structure of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. We will move beyond a simple listing of data to explain the causality behind the expected spectroscopic signals, offering field-proven insights into data interpretation. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

Molecular Structure Overview

The target molecule, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, possesses a unique combination of functional groups that yield a distinct spectroscopic fingerprint. Understanding the contribution of each component is key to its structural elucidation.

  • Core: A 2,3,5-trisubstituted pyrrole ring.

  • Key Functional Groups:

    • Carboxylic acid (-COOH) at the C3 position.

    • Two methyl groups (-CH₃) at the C2 and C5 positions.

    • A 2-methoxyethyl group (-CH₂CH₂OCH₃) at the N1 position.


(Image of the chemical structure would be placed here in a publication)

Workflow for Spectroscopic Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Confirmation Compound Synthesized Compound (C₁₀H₁₅NO₃) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Parallel Analysis IR IR Spectroscopy Compound->IR Parallel Analysis MS Mass Spectrometry Compound->MS Parallel Analysis Integration Integrated Data Analysis NMR->Integration IR->Integration MS->Integration Confirmation Unambiguous Structure Confirmed Integration->Confirmation Corroboration

Caption: General workflow for structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. By analyzing the spectra of both proton (¹H) and carbon-13 (¹³C), we can map out the complete carbon-hydrogen framework.

Expertise in Action: Predicting the NMR Signature

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule as its polarity ensures solubility, and its ability to form hydrogen bonds allows for the clear observation of the exchangeable carboxylic acid proton, which might otherwise be broadened or absent in other solvents.[2]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~11.9Broad Singlet1H-COOH The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[3]
~6.2Singlet1HPyrrole H-4 This is the sole proton on the pyrrole ring. Its chemical shift is influenced by the adjacent electron-donating methyl and electron-withdrawing carboxyl groups.[4]
~4.1Triplet2HN-CH₂ -CH₂OCH₃These protons are adjacent to the pyrrole nitrogen and a methylene group, resulting in a triplet. The nitrogen atom causes a significant downfield shift.
~3.6Triplet2HNCH₂-CH₂-O CH₃These protons are adjacent to an oxygen atom and a methylene group, appearing as a triplet shifted downfield by the electronegative oxygen.
~3.2Singlet3H-OCH₃ The methyl protons of the methoxy group appear as a sharp singlet, deshielded by the adjacent oxygen atom.
~2.2Singlet3HPyrrole C2-CH₃ The methyl group at the C2 position is deshielded by the adjacent nitrogen and the C3-carboxyl group.
~2.0Singlet3HPyrrole C5-CH₃ The methyl group at the C5 position is generally slightly upfield compared to the C2-methyl due to its proximity to the C4-H.[4]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Predicted δ (ppm)AssignmentRationale
~165-COOH The carbonyl carbon of a carboxylic acid is highly deshielded and appears at the low-field end of the spectrum.[3]
~135Pyrrole C2 A quaternary carbon attached to a methyl group and nitrogen, and adjacent to the carboxyl-substituted C3.
~128Pyrrole C5 A quaternary carbon attached to a methyl group and nitrogen.
~118Pyrrole C3 A quaternary carbon attached to the carboxylic acid group.
~108Pyrrole C4 The only protonated carbon on the pyrrole ring.
~69NCH₂-CH₂-O CH₃This carbon is directly attached to oxygen, causing a strong downfield shift.
~58-OCH₃ The methoxy carbon, also attached to oxygen.
~45N-CH₂ -CH₂OCH₃This carbon is attached to the pyrrole nitrogen, resulting in a moderate downfield shift.
~13Pyrrole C2-CH₃ Aliphatic methyl carbon.
~11Pyrrole C5-CH₃ Aliphatic methyl carbon, typically found at a slightly different shift from the C2-methyl due to the different electronic environment.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard. A sufficient number of scans (e.g., 1024 or more) should be collected to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ 39.52 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective method for identifying the presence of key functional groups. The covalent bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared light, absorption occurs.

Expertise in Action: Interpreting Vibrational Fingerprints

The most telling feature for this molecule in an IR spectrum is the carboxylic acid group, which presents two highly characteristic absorptions. The C=O stretch is a strong, sharp signal, while the O-H stretch is an unmistakable, extremely broad band that often spans a large portion of the spectrum.[3] The position of the C=O stretch for a 3-carboxy pyrrole is expected in the 1701-1711 cm⁻¹ range due to conjugation with the pyrrole ring.

Predicted Key IR Absorptions (ATR-FTIR)

Frequency Range (cm⁻¹)Bond VibrationFunctional GroupRationale
2500 - 3300 (very broad)O-H stretchCarboxylic Acid (-COOH)This exceptionally broad absorption is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][5]
2850 - 2960C-H stretch (aliphatic)-CH₃, -CH₂-These absorptions correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methoxyethyl groups.
~1705C=O stretchCarboxylic Acid (-COOH)A strong, sharp absorption characteristic of a conjugated carboxylic acid carbonyl group, typically observed as a hydrogen-bonded dimer.[3]
~1100C-O stretch (asymmetric)Ether (-O-)A strong absorption corresponding to the stretching of the C-O-C bond in the methoxyethyl substituent.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns. For a molecule of this nature, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it minimizes premature fragmentation and typically yields an intact molecular ion.[6]

Expertise in Action: Predicting Mass and Fragmentation

The first and most critical piece of information from MS is the confirmation of the molecular formula, C₁₀H₁₅NO₃, which has a monoisotopic mass of 197.1052. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing a high degree of confidence in the elemental composition. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can provide complementary fragmentation data.

Predicted Mass Spectrum (ESI-HRMS)

  • Molecular Formula: C₁₀H₁₅NO₃

  • Monoisotopic Mass: 197.1052 u

  • Positive Ion Mode ([M+H]⁺): Expected m/z = 198.1125

  • Negative Ion Mode ([M-H]⁻): Expected m/z = 196.0980

Plausible Fragmentation Pathways ([M+H]⁺)

G M_H [M+H]⁺ m/z 198.11 F2 m/z 139.08 (-CH₂CH₂OCH₃) M_H->F2 - •CH₂CH₂OCH₃ F3 m/z 153.07 (-COOH) M_H->F3 - •COOH F4 m/z 180.09 (-H₂O) M_H->F4 - H₂O F1 m/z 152.08 (-CH₂O, -H₂O) F2->F1 - CH₃ + H

Caption: Key fragmentation pathways for the protonated molecule.

  • Loss of Water (m/z 180.09): A common loss from the protonated carboxylic acid.

  • Loss of the N-substituent (m/z 139.08): Cleavage of the N-CH₂ bond to lose the 2-methoxyethyl radical (•C₃H₇O), a characteristic fragmentation for N-alkylated pyrroles.[6]

  • Loss of the Carboxyl Radical (m/z 153.07): Cleavage to lose the •COOH group.

Experimental Protocol: LC-MS with ESI
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).

  • Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography (Optional but Recommended): A short C18 column can be used to purify the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile (both with 0.1% formic acid).

  • MS Acquisition:

    • Ion Source: Electrospray Ionization (ESI).

    • Mode: Acquire data in both positive and negative ion modes in separate runs.

    • Mass Range: Scan from m/z 50 to 500.

    • Tandem MS (MS/MS): Isolate the parent ion (m/z 198.11) and fragment it using collision-induced dissociation (CID) to confirm the proposed fragmentation patterns.

Integrated Analysis: The Final Verdict

No single technique provides the complete picture. The power of this multi-faceted approach lies in the corroboration of data across different analytical platforms.

Consolidated Evidence for Structural Confirmation

FindingCorroborated byConclusion
Presence of a Carboxylic AcidIR: Broad O-H (2500-3300 cm⁻¹), Strong C=O (~1705 cm⁻¹).¹H NMR: Broad singlet at ~11.9 ppm.¹³C NMR: Signal at ~165 ppm.Confirms the -COOH functional group.
Molecular Formula C₁₀H₁₅NO₃HRMS: Accurate mass measurement of [M+H]⁺ at m/z 198.1125.NMR: Integration of all signals in ¹H and the count of unique signals in ¹³C match the formula.Confirms the elemental composition and molecular weight.
2,5-Dimethyl-1H-pyrrole Core¹H NMR: Two methyl singlets (~2.2, ~2.0 ppm) and one ring proton singlet (~6.2 ppm).¹³C NMR: Five signals in the aromatic/heterocyclic region.Confirms the substitution pattern on the pyrrole ring.
1-(2-methoxyethyl) Substituent¹H NMR: Two triplets (~4.1, ~3.6 ppm) and a singlet (~3.2 ppm) with 2:2:3 integration.MS/MS: Fragmentation showing loss of the C₃H₇O group (m/z 59).Confirms the identity and connectivity of the N-substituent.

This integrated analysis creates a self-validating system. The molecular formula determined by HRMS is confirmed by the sum of all components identified in the NMR. The functional groups identified by IR are consistent with the chemical environments observed in the NMR spectra. Finally, the fragmentation patterns in the MS/MS experiment confirm the connectivity of the larger structural units. This rigorous, multi-pronged approach provides the highest level of confidence in the structural assignment, a non-negotiable requirement for compounds intended for further development.

References

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Comparative

A Comparative Guide to the Biological Activity of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications.[1][2] This guide provides a comparative analysis of the biological activity of analogs of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, focusing on their potential as anticancer and antimicrobial agents. By examining the structure-activity relationships (SAR) of this class of compounds, we aim to provide valuable insights for researchers and drug development professionals.

Introduction to the 2,5-dimethyl-1H-pyrrole-3-carboxylic Acid Scaffold

The 2,5-dimethyl-1H-pyrrole-3-carboxylic acid core is a versatile platform for the development of novel therapeutic agents. The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in drug discovery due to its ability to engage in various biological interactions.[3] The substituents at the 1, 2, 3, and 5 positions of the pyrrole ring can be systematically modified to modulate the compound's physicochemical properties and biological activity. Specifically, the carboxylic acid group at the 3-position is a key feature, potentially involved in hydrogen bonding or salt bridge interactions with biological targets.[4] The methyl groups at the 2 and 5 positions contribute to the lipophilicity and steric profile of the molecule. The substituent at the 1-position, in our case the 2-methoxyethyl group, offers a key point of diversification to fine-tune the compound's properties.

Pyrrole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][6] Their mechanisms of action are diverse and can involve the inhibition of key enzymes, disruption of protein-protein interactions, and modulation of cellular signaling pathways.[7][8]

Comparative Analysis of Biological Activity

While specific biological data for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is not extensively available in the public domain, we can infer its potential activity by comparing it with structurally related analogs. The following sections present a comparative overview of the anticancer and antimicrobial activities of various substituted pyrrole-3-carboxylic acid derivatives.

Anticancer Activity

The anticancer potential of pyrrole derivatives is well-documented, with several analogs exhibiting potent cytotoxicity against various cancer cell lines.[8] The mechanism of action often involves the inhibition of protein kinases, such as vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[9]

Table 1: Comparative Anticancer Activity of Pyrrole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural Features & InsightsReference
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative Various (NCI-60 panel)Growth Inhibition: 50.21-108.37% at 10 µMHybridization of the pyrrole-3-carboxylic acid scaffold with a pyrazoline moiety can lead to significant anticancer activity. The pyrazoline ring is a known pharmacophore with anticancer properties.[9]
1,5-Diarylpyrrole-3-alkoxyethyl ether (Compound 8a) J774 (murine macrophage)IC50 for COX-2: 0.02 µMReplacement of the carboxylic acid with an alkoxyethyl ether and the presence of diaryl substituents can confer potent and selective COX-2 inhibitory activity, which is relevant in inflammation and some cancers.[7]
Pyrrole hydrazone (Compound 1C) SH-4 (human melanoma)44.63 ± 3.51The presence of a hydrazone linkage and additional pyrrole rings can result in good antiproliferative activity. This analog was found to induce apoptosis and cause cell cycle arrest.[10]
Dihydropyridine carboxylic acid (Compound 3a) HCT-15 (colorectal adenocarcinoma)7.94 ± 1.6While not a direct pyrrole analog, this related heterocyclic carboxylic acid demonstrates potent cytotoxicity, highlighting the importance of the carboxylic acid moiety in this class of compounds.[11]
Sunitinib (Competitor Drug) VariousVaries (potent)A multi-targeted receptor tyrosine kinase (RTK) inhibitor containing a pyrrole moiety (indolin-2-one). It serves as a benchmark for kinase-inhibiting anticancer drugs.[9]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution at the 1-position: The nature of the substituent on the nitrogen of the pyrrole ring significantly influences biological activity. Bulky and aromatic substituents can enhance interactions with target proteins.

  • The Carboxylic Acid Group: The carboxylic acid at the 3-position, or its bioisosteres, is often crucial for activity, likely participating in key binding interactions with the target.[4]

  • Hybrid Molecules: Combining the pyrrole core with other known pharmacophores, such as pyrazoline, can lead to synergistic effects and enhanced potency.[9]

Antimicrobial Activity

Pyrrole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[6][12] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Table 2: Comparative Antimicrobial Activity of Pyrrole Analogs

Compound/AnalogMicrobial StrainMIC (µg/mL)Key Structural Features & InsightsReference
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative Pseudomonas putida16The combination of pyrrole and pyrazoline moieties demonstrates notable antibacterial activity.[9][12]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate Mycobacterium tuberculosis H37Rv0.7This ester derivative with a hydrazono side chain exhibits potent antitubercular activity, comparable to the standard drug ethambutol.[12]
Pyrrolidine-2,5-dione derivative (Compound 8) Staphylococcus aureus16-256Fused pyrrolidine-2,5-dione structures can possess moderate antibacterial activity.[1]
Ciprofloxacin (Competitor Drug) Staphylococcus aureus, Escherichia coliVaries (potent)A broad-spectrum fluoroquinolone antibiotic that serves as a common benchmark for antibacterial activity.[12]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on the pyrrole ring, can affect its ability to penetrate bacterial cell walls.

  • Electron-withdrawing/donating groups: The presence of electron-withdrawing or -donating groups on the pyrrole ring or its substituents can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Specific Pharmacophores: The incorporation of specific functional groups, such as hydrazones or other heterocyclic rings, can confer activity against particular microbial species.[12]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial properties of novel compounds.

Synthesis of 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acid analogs

A common and efficient method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[13]

Protocol: Paal-Knorr Pyrrole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of the desired primary amine (e.g., 2-methoxyethylamine) and 1 equivalent of 2,5-hexanedione in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-substituted 2,5-dimethylpyrrole.

  • Carboxylation: The pyrrole-3-carboxylic acid can then be introduced through various carboxylation methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide.

Paal_Knorr_Synthesis Amine Primary Amine (R-NH2) Intermediate Diketone-Amine Adduct Amine->Intermediate + Hexanedione 2,5-Hexanedione Hexanedione->Intermediate Pyrrole 1-Substituted-2,5-dimethyl-1H-pyrrole Intermediate->Pyrrole Cyclization -2H2O Carboxylic_Acid 1-Substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Pyrrole->Carboxylic_Acid Carboxylation

Caption: Paal-Knorr synthesis of 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acids.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_PlatePrep Plate Preparation cluster_Treatment Compound Treatment cluster_Detection Detection Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance VEGFR_Signaling_Pathway cluster_Extracellular Extracellular cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAF RAF VEGFR->RAF Activates AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT->Proliferation AKT->Angiogenesis Pyrrole_Analog Pyrrole Analog (e.g., Sunitinib) Pyrrole_Analog->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and potential inhibition by pyrrole analogs.

Conclusion

The 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid scaffold and its analogs represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The available data on structurally related compounds indicate that modifications to the pyrrole core can significantly impact biological activity. The insights into structure-activity relationships presented in this guide, along with the detailed experimental protocols, provide a solid foundation for the further exploration and development of this versatile chemical scaffold. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid analogs to elucidate the specific contributions of the 2-methoxyethyl substituent and to identify lead compounds with optimized therapeutic potential.

References

  • Redzicka, A., et al. (2024). Structure-Activity Relationship of 5-butyl-4,6-dimethyl-2-{[4-(o-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione: an experimental and theoretical study. Request PDF on ResearchGate. [Link]

  • Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. [Link]

  • Rasal, N. K., Sonawane, R. B., & Jagtap, S. V. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). Journal of Molecular Structure. [Link]

  • IC50 values of the promising derivatives against the MCF-7 cell line. (n.d.). ResearchGate. [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024). Molecules, 29(1), 234. [Link]

  • Manetti, F., et al. (2005). Synthesis, biological evaluation, and enzyme docking simulations of 1,5-diarylpyrrole-3-alkoxyethyl ethers as selective cyclooxygenase-2 inhibitors endowed with anti-inflammatory and antinociceptive activity. Journal of Medicinal Chemistry, 48(26), 8062-8074. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(14), 5468. [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

  • Akbaşlar, D., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 39, 127911. [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. (2025). ResearchGate. [Link]

  • Jamal Abdul Nasser, A., et al. (2011). Synthesis and antimicrobial activity of some new pyrrole derivatives. Der Pharma Chemica, 3(4), 210-218. [Link]

  • Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities. (n.d.). National Institutes of Health. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. (n.d.). National Institutes of Health. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Substituted-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acids as Anti-Inflammatory Agents

Introduction: Unlocking the Therapeutic Potential of the Pyrrole Scaffold For researchers and drug development professionals, the pyrrole nucleus represents a privileged scaffold, forming the core of numerous biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Pyrrole Scaffold

For researchers and drug development professionals, the pyrrole nucleus represents a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its inherent aromaticity and the synthetic tractability of its derivatives make it a cornerstone in medicinal chemistry. Within this diverse family, the 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acid framework has emerged as a promising template for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs.

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[2] Pyrrole-based NSAIDs, such as tolmetin and ketorolac, are well-established therapeutics that underscore the potential of this heterocyclic system.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acids, with a focus on their anti-inflammatory activity. We will delve into the synthetic strategies, compare the biological performance of various derivatives, and provide detailed experimental protocols to empower your research endeavors.

Synthetic Strategy: The Paal-Knorr Synthesis as a Gateway to Pyrrole Derivatives

The cornerstone for the synthesis of the 1-substituted-2,5-dimethyl-1H-pyrrole core is the Paal-Knorr synthesis, a robust and versatile method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4][5] This reaction is prized for its simplicity and efficiency in constructing the pyrrole ring.

The general synthetic approach to 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acids involves a two-step process:

  • Paal-Knorr Cyclization: Reaction of a 1,4-dicarbonyl compound (e.g., an acetoacetic ester derivative) with a primary amine to form the substituted pyrrole ring.

  • Hydrolysis: Conversion of the ester group at the 3-position to the desired carboxylic acid.

cluster_synthesis Synthetic Pathway start 1,4-Dicarbonyl Compound + Primary Amine (R-NH2) intermediate 1-Substituted-2,5-dimethyl-1H-pyrrole-3-carboxylate start->intermediate Paal-Knorr Synthesis product 1-Substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acid intermediate->product Hydrolysis

Caption: General synthetic route to 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acids.

Structure-Activity Relationship (SAR) Analysis: The Critical Role of the 1-Substituent

The nature of the substituent at the 1-position of the 2,5-dimethyl-1H-pyrrole-3-carboxylic acid scaffold plays a pivotal role in modulating the compound's anti-inflammatory activity, particularly its potency and selectivity for COX-1 and COX-2 enzymes.

Key SAR Insights:
  • Influence of N-Substitution on COX Inhibition: Studies on related pyrrole-based structures have shown that the introduction of an acidic group at the 1-position can lead to potent COX inhibitors. For instance, compounds bearing an acetic acid moiety at this position have demonstrated significant activity against both COX-1 and COX-2.[2][6]

  • Aryl vs. Alkyl Substituents: The substitution of an aryl group at the 1-position generally leads to compounds with significant anti-inflammatory and analgesic properties.[7] The electronic properties of the aryl ring can be fine-tuned to optimize activity. For example, quantitative structure-activity relationship (QSAR) studies on related benzoylpyrrolopyrrolecarboxylic acids have shown that the steric and hydrogen-bonding properties of the benzoyl substituent are crucial for potency.[7]

  • Impact of Bulkiness: Increasing the bulkiness of the substituent at the 1-position can influence the selectivity towards COX-1.[6] This suggests that the active sites of the two COX isoforms have different steric tolerances in this region.

Comparative Performance of 1-Substituted-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid Derivatives
Compound 1-Substituent (R) Scaffold COX-1 IC50 (µM) COX-2 IC50 (µM) Reference
A -CH2COOH2-methyl-5-phenyl-1H-pyrrole-3-carboxylate>1000.43[2]
B -C6H4-4-COOH2-methyl-5-phenyl-1H-pyrrole-3-carboxylate1.281.95[2]
C -C6H52,5-dimethyl-1H-pyrrole-3-carboxylic acid--[7] (qualitative)
D -CH2C6H52,5-dimethyl-1H-pyrrole-3-carboxylic acid--Inferred

Data for compounds A and B are from a series of 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]alkanoates and their corresponding carboxylic acids. Compound C's activity is inferred from QSAR studies on related aroyl-pyrrole derivatives. Compound D is a hypothetical example for comparison.

cluster_sar SAR Insights N_substituent 1-Substituent Alkyl_acid Alkyl Carboxylic Acid (e.g., -CH2COOH) N_substituent->Alkyl_acid Potent COX-2 Inhibition Aryl_acid Aryl Carboxylic Acid (e.g., -C6H4COOH) N_substituent->Aryl_acid Dual COX-1/COX-2 Inhibition Aryl Aryl (e.g., -C6H5) N_substituent->Aryl Modulated by steric/electronic properties Activity Anti-inflammatory Activity (COX Inhibition) Alkyl_acid->Activity Aryl_acid->Activity Aryl->Activity

Caption: Influence of the 1-substituent on the anti-inflammatory activity of pyrrole derivatives.

Experimental Protocols

General Synthetic Procedure for 1-Substituted-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acids

This protocol outlines a general method for the synthesis of the title compounds via the Paal-Knorr reaction followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 1-Substituted-2,5-dimethyl-1H-pyrrole-3-carboxylate

  • To a solution of ethyl 2,5-dioxohexanoate (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is added the primary amine (R-NH2; 1.1 eq).

  • An acid catalyst (e.g., a catalytic amount of HCl or p-toluenesulfonic acid) can be added to accelerate the reaction.[3]

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis to 1-Substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

  • The ethyl ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., 10% NaOH or KOH).

  • The mixture is heated to reflux for 2-4 hours or until the reaction is complete as monitored by TLC.

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified to pH 3-4 with a suitable acid (e.g., 1 M HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following protocol provides a general framework for assessing the COX-1 and COX-2 inhibitory activity of the synthesized compounds. Commercially available COX inhibitor screening assay kits are a reliable alternative.

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid is used as the substrate.

  • Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the enzyme (either COX-1 or COX-2) and a cofactor (e.g., hematin) for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37 °C).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement: After a set incubation time, the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other suitable methods.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acid scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents. The structure-activity relationship is significantly influenced by the nature of the substituent at the 1-position. While the presence of an acidic group at this position appears to be beneficial for potent COX inhibition, the balance between potency and selectivity can be fine-tuned by varying the linker and the terminal group (aliphatic vs. aromatic).

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of 1-substituted derivatives to build a more comprehensive QSAR model. This will enable the rational design of compounds with optimized potency and selectivity profiles, ultimately leading to the development of safer and more effective anti-inflammatory therapeutics.

References

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.
  • Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry.
  • 3D-QSAR and preliminary evaluation of anti-inflammatory activity of series of N-pyrrolylcarboxylic acids. PubMed.
  • QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolo[1,2-a][2][7]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. Not specified.

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Not specified.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • IC 50 Values for COX-1 and COX-2 Enzymes.
  • Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b.
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • A class of pyrrole derivatives endowed with analgesic/anti-inflamm
  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
  • Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. PMC.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC.
  • Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Applic
  • A Comparative Guide to the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole: Knorr vs. Paal. Benchchem.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Synthesis of Pyrrole-3-carboxylic Acids. Scite.ai.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom

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Validation

A Comparative Guide to the Potency of Pyrrole-3-Carboxylic Acid Derivatives

Introduction: The Enduring Significance of the Pyrrole Scaffold The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of biologically active molecules. Its presence is widespread in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of biologically active molecules. Its presence is widespread in nature, forming the core of vital compounds like heme, chlorophyll, and vitamin B12.[1][2][3] This natural prevalence has inspired medicinal chemists to explore synthetic pyrrole derivatives, leading to the development of highly successful drugs.[1][4][5] Within this vast chemical space, pyrrole-3-carboxylic acid has emerged as a particularly valuable scaffold.[6][7] Its structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide provides a comparative analysis of the potency of various pyrrole-3-carboxylic acid derivatives against a range of biological targets. We will delve into their antimicrobial, anticancer, and enzyme-inhibiting activities, supported by experimental data. By examining the structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate and innovate within this promising class of compounds.

Comparative Analysis of Biological Potency

The versatility of the pyrrole-3-carboxylic acid scaffold allows its derivatives to exhibit a wide spectrum of biological activities. The potency and selectivity are critically dependent on the nature and position of substituents on the pyrrole ring.

Antimicrobial Potency: A New Frontier Against Resistance

Pyrrole derivatives have shown significant promise as antibacterial and antifungal agents, offering potential solutions to the growing challenge of antimicrobial resistance.[8]

Antibacterial Activity: Derivatives of pyrrole-3-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[8] For instance, studies have reported that 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues are effective against Staphylococcus species.[8] The potency is highly dependent on the substituents. Some derivatives achieve their effect by targeting essential bacterial enzymes. For example, specific pyrrolyl benzamides target the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis, while others act as inhibitors of DNA gyrase, a crucial enzyme for bacterial replication.[8] Halogenation of the pyrrole ring has been noted as a beneficial substitution for enhancing biological activity.[8]

Antifungal Activity: Several synthesized pyrrole compounds have been evaluated for their efficacy against fungal pathogens like Aspergillus niger and Candida albicans.[9][10] Structure-activity relationship studies have revealed that certain pharmacophoric features, such as the incorporation of a 4-hydroxyphenyl ring, appear to be responsible for potent activity against C. albicans.[9][10]

Table 1: Comparative Antimicrobial Potency of Selected Pyrrole Derivatives

Compound Class/DerivativeTarget OrganismPotency Metric (MIC/Inhibition Zone)Reference
Pyrrole-3-carboxaldehydesPseudomonas putidaMIC: 16 µg/mL[8]
1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsStaphylococcus sp.Active (qualitative)[8]
Pyrrole-thiazole hybrid (Compound 3d)E. coli, S. aureusEquipotent to Ciprofloxacin (100 µg/mL)[10]
Pyrrole-thiazole hybrid (Compound 3e)A. niger, C. albicansEquipotent to Clotrimazole (100 µg/mL)[10]
Pyrrole-thiazole hybrid (Compound 3c)C. albicansMore active than Clotrimazole (100 µg/mL)[10]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37RvMIC: 0.7 µg/mL[8]
Anticancer Potency: Targeting Malignant Cell Machinery

The pyrrole scaffold is a privileged structure in oncology, with derivatives demonstrating significant cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[4][5]

Mechanisms of Action:

  • Kinase Inhibition: Many pyrrole derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[11]

  • Cell Cycle Arrest & Apoptosis: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest and triggering programmed cell death (apoptosis).[4][11]

  • Enzyme Inhibition: Certain derivatives act as inhibitors of other key enzymes in cancer progression, such as histone deacetylases (HDACs).[4]

  • Microtubule Disruption: Some pyrrole-based molecules interfere with microtubule polymerization, a process essential for cell division.[4]

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the therapeutic potential of this scaffold.[12] Similarly, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid have shown promising antiproliferative activity against human cancer cell lines.[13]

Table 2: Comparative Anticancer Potency (IC₅₀) of Selected Pyrrole Derivatives

Compound DerivativeCancer Cell LinePotency (IC₅₀ in µM)Mechanism of ActionReference
MI-1 (Pyrrole-2,5-dione)Malignant CellsInduces apoptosisEGFR/VEGFR Inhibition[11]
D1 (Pyrrole-3-one)Malignant CellsInduces apoptosisEGFR/VEGFR Inhibition[11]
Pyrrolidone-hydrazone derivativeA549 (Lung)Data specific to studyViability Inhibition[12]
3,5-Diaryl-dihydropyrrole-2-carboxylic acid esters/amidesVariousVaries by compoundAntiproliferative[13]
Enzyme Inhibitory Potency: Precision Targeting for Therapeutic Effect

The structural tunability of pyrrole-3-carboxylic acid derivatives makes them ideal candidates for designing selective enzyme inhibitors for various therapeutic areas.

Cyclooxygenase (COX) Inhibition: Pyrrole derivatives have been designed as potent inhibitors of COX-1 and COX-2 enzymes, which are key players in the inflammatory response.[14] Guided by Quantitative Structure-Activity Relationship (QSAR) analyses, researchers have identified compounds with high efficacy.[14] Notably, small structural modifications can shift the selectivity between the two isoforms. For example, compounds bearing an acetic acid group at position 1 showed high activity against both COX-1 and COX-2.[14] This dual inhibition or selective COX-2 inhibition holds promise for developing novel anti-inflammatory drugs with potentially fewer side effects.[14][15]

Complex II Inhibition: In the agrochemical field, pyrrole carboxamides are known as potent fungicides.[16][17] Their mechanism of action involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, which disrupts their energy production.[16][17] The introduction of ortho-substituted heterocyclic amides led to a significant breakthrough in the activity level and spectrum of this class.[16][17]

Cholinesterase Inhibition: For neurodegenerative diseases like Alzheimer's, inhibiting cholinesterases is a key therapeutic strategy. Researchers have discovered pyrrole derivatives that act as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[18] Compounds with a 1,3-diaryl-pyrrole skeleton showed IC₅₀ values for BChE inhibition comparable to the approved drug donepezil, while displaying no significant inhibition of AChE.[18]

Metallo-β-Lactamase (MBL) Inhibition: To combat antibiotic resistance, inhibitors of bacterial resistance enzymes are crucial. A structure-activity relationship study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed their potential as broad-spectrum inhibitors of metallo-β-lactamases (MBLs).[19] The study identified that the 3-carbonitrile group and specific side chains on the pyrrole ring are critical for inhibitory potency against the main subclasses of MBLs.[19]

Table 3: Comparative Enzyme Inhibitory Potency of Selected Pyrrole Derivatives

Compound ClassTarget EnzymePotency Metric (IC₅₀)Selectivity/NoteReference
Pyrrole Acetic Acids (e.g., 4g, 4h)COX-1 / COX-2Low µM rangePotent dual inhibitors[14]
Pyrrolone-Cinnamic Hybrid (Compound 5)COX-20.55 µMPotent and selective[15]
1,3-Diaryl-pyrrole (Compound 3p)Butyrylcholinesterase (BChE)1.71 µMSelective over AChE (>50 µM)[18]
N-benzoyl-2-aminopyrrole-3-carbonitrileMetallo-β-Lactamases (IMP-1, CphA, AIM-1)Low µM rangeBroad-spectrum MBL inhibitor[19]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological potency of pyrrole-3-carboxylic acid derivatives is dictated by the interplay of substituents on the pyrrole core. Understanding these relationships is paramount for rational drug design.

Causality Behind Experimental Choices: The selection of specific substituents is often driven by hypotheses about their potential interactions with the biological target. For example, introducing lipophilic groups can enhance membrane permeability, while adding hydrogen bond donors/acceptors can improve binding affinity to an enzyme's active site. The use of QSAR helps to computationally predict the effect of these modifications before synthesis, streamlining the discovery process.[14]

Caption: Structure-Activity Relationship (SAR) map for pyrrole-3-carboxylic acid derivatives.

Experimental Protocols: A Guide to Potency Evaluation

To ensure trustworthiness and reproducibility, standardized, self-validating protocols are essential. The following are representative methodologies for assessing the potency of novel chemical entities.

Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • Validation: The positive control must show clear turbidity, and the negative control must remain clear. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control standard.

Broth_Microdilution_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24h C->D E Read plate visually or spectrophotometrically D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cancer cells in 96-well plate B Incubate overnight for cell adherence A->B C Treat cells with serial dilutions of compound B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at ~570 nm E->F G Calculate % viability and determine IC50 F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The pyrrole-3-carboxylic acid scaffold is undeniably a versatile and powerful platform in medicinal chemistry. The derivatives discussed in this guide demonstrate significant potency across a remarkable range of biological targets, from bacteria and fungi to cancer cells and specific enzymes. The key to unlocking this potential lies in the strategic modification of the pyrrole core, guided by a deep understanding of structure-activity relationships.

Future research should continue to focus on optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel hybrid molecules, combining the pyrrole-3-carboxylic acid core with other known pharmacophores, could lead to synergistic effects and the development of next-generation therapeutics. As our understanding of disease pathology deepens, this adaptable scaffold will undoubtedly continue to be a source of innovative solutions to pressing medical challenges.

References

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351–362. Available from: [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. (n.d.). ResearchGate. Available from: [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. Available from: [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). PubMed. Available from: [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PubMed Central. Available from: [Link]

  • Abou-Elmagd, W. S. I., Aziz, A. A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. Available from: [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2013). ResearchGate. Available from: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. Available from: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science Publishers. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2013). Redalyc. Available from: [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed. Available from: [Link]

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Ingenta Connect. Available from: [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2008). De Gruyter. Available from: [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. Available from: [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023). PubMed Central. Available from: [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. Available from: [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). Frontiers in Chemistry. Available from: [Link]

  • Pyrrole-3-carboxylic acid. (n.d.). PubChem. Available from: [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). MDPI. Available from: [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). Journal of Medicinal Chemistry. Available from: [Link]

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Sources

Comparative

A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study with 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Introduction: The Imperative for Rigorous Assay Validation The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic requires a meticulously planned series of validation steps. A crucial stag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Assay Validation

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic requires a meticulously planned series of validation steps. A crucial stage in this process is the robust characterization of the compound's activity and mechanism of action using in vitro assays. This guide focuses on establishing a rigorous validation framework for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid , a novel NCE, hereafter referred to as "Compound-X" .

Based on structural homology analysis, Compound-X is hypothesized to be an inhibitor of a critical oncology target, Serine/Threonine Kinase Y (STYKY). Protein kinases are a cornerstone of drug discovery, and quantifying their inhibition requires precise and reliable assays.[1][2] The keys to successful assay development are selecting the right technology, optimizing all reaction parameters, and establishing a self-validating system with appropriate controls.[3]

This guide provides a direct comparison of two powerful, industry-standard assay platforms for characterizing Compound-X:

  • Biochemical Activity Assay: A LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify direct inhibition of purified STYKY enzyme activity.

  • Cell-Based Target Engagement Assay: A NanoBRET™ assay to measure the binding of Compound-X to STYKY in a live-cell environment, confirming its ability to reach and interact with its intracellular target.

By comparing data from both a clean biochemical system and a complex cellular environment, we can build a comprehensive profile of Compound-X, understanding not just its potency but also its potential for cell permeability and target engagement in a physiological context.

Part 1: Biochemical Potency Assessment via TR-FRET Kinase Activity Assay

The first step in validating a new inhibitor is to confirm its direct impact on the purified target enzyme. The LanthaScreen™ TR-FRET platform is a robust, high-throughput method for measuring kinase activity.[4]

Principle of the LanthaScreen™ TR-FRET Assay

TR-FRET is a fluorescence-based technique that measures molecular interactions.[5] In this kinase assay, the STYKY enzyme phosphorylates a fluorescein-labeled substrate peptide. A terbium-labeled antibody that specifically recognizes the phosphorylated version of the substrate is then added. When the antibody binds to the phosphorylated substrate, the terbium (donor) and fluorescein (acceptor) are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation. The resulting TR-FRET signal is directly proportional to the amount of phosphorylated substrate and thus, the kinase activity.[4] An inhibitor like Compound-X will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

dot

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement

This protocol is for adherent cells (e.g., HEK293) in a 96-well plate format.

  • Cell Preparation and Transfection:

    • Co-transfect HEK293 cells with a vector expressing the STYKY-NanoLuc® fusion protein.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Dispense the cell suspension into a 96-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Compound-X and the control inhibitor in Opti-MEM.

    • Prepare the NanoBRET™ Tracer solution, diluted in Opti-MEM at 2X the final desired concentration.

    • Add the compound dilutions to the wells, followed immediately by the tracer solution. Include controls with tracer only (high BRET) and vehicle only (background).

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Detection:

    • Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol. This solution contains the furimazine substrate for NanoLuc® and an extracellular NanoLuc® inhibitor to ensure the signal is from intracellular fusion proteins. [6] * Add the substrate solution to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm) simultaneously.

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

Data Analysis and Comparative Insights

The cellular potency (IC50) is determined by plotting the BRET ratio against the compound concentration. This value reflects how effectively the compound engages its target in a living cell.

ParameterCompound-XStaurosporine (Control)Interpretation
Cellular IC50 185.5 nM55.3 nMPotency in a live-cell context
Biochemical IC50 45.2 nM8.7 nMPotency on a purified enzyme
Biochem/Cellular Shift 4.1-fold6.4-foldIndicates good cell permeability

Comparative Analysis and Discussion

The validation process, employing two distinct but complementary assays, provides a multi-faceted view of Compound-X's behavior.

  • Potency Confirmation: The LanthaScreen™ TR-FRET assay confirmed that Compound-X is a potent, direct inhibitor of STYKY, with a biochemical IC50 of 45.2 nM. The excellent Z'-factor of 0.82 demonstrates that the assay is highly robust and suitable for high-throughput screening. [7]

  • Cellular Efficacy: The NanoBRET™ assay demonstrated that Compound-X effectively enters live cells and engages its target, STYKY, with a cellular IC50 of 185.5 nM. This confirms that the compound is not merely a "test tube" inhibitor but has the necessary properties to be active in a physiological environment.

  • The Biochemical-to-Cellular Shift: It is common to observe a rightward shift in potency (a higher IC50 value) when moving from a biochemical to a cellular assay. This "shift" for Compound-X is a modest 4.1-fold. This is an encouraging result, suggesting that Compound-X has good cell membrane permeability and is not significantly affected by efflux pumps or high intracellular ATP concentrations, which are factors that can reduce apparent potency in cells.

The diagram below illustrates the hypothetical signaling pathway of STYKY. Compound-X acts by directly inhibiting the kinase, thereby preventing the phosphorylation of its downstream substrate and blocking the signal transduction cascade that could lead to undesired cell proliferation.

dot

Sources

Validation

A Researcher's Guide to De-risking Novel Compounds: Cross-Reactivity Profiling of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the identification of a potent "hit" compound is a moment of significant promise. 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is a moment of significant promise. 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (termed 'Compound X' for this guide) represents such a candidate. Its pyrrole carboxylic acid scaffold is a well-established pharmacophore found in a range of biologically active molecules, suggesting a high potential for therapeutic utility.[1][2] However, potency is but one side of the coin; the other, equally critical, is selectivity. A lack of selectivity, where a compound interacts with unintended biological targets, can lead to unforeseen side effects and potential toxicity, ultimately derailing a promising drug development program.[3][4]

This guide provides a comprehensive framework for systematically evaluating the cross-reactivity of Compound X. We will move beyond a simple checklist of assays, instead focusing on the strategic rationale behind a tiered approach to off-target profiling. The methodologies described herein are designed to build a robust, data-driven understanding of Compound X's specificity, thereby enabling informed decisions in its journey from a promising lead to a potential clinical candidate.

The Strategic Framework for Cross-Reactivity Assessment

A successful cross-reactivity study is not a single experiment but a multi-layered investigation. Our approach is designed to be both comprehensive and resource-efficient, beginning with a broad screen to identify potential liabilities and progressively narrowing the focus to functionally relevant interactions.

For the purpose of this guide, we will hypothesize that Compound X has been identified as a potent inhibitor of a specific protein kinase, "Kinase A," a common target class in oncology.[5] Our goal is to determine its selectivity against other kinases and a broader range of pharmacologically relevant targets.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Functional & Cellular Relevance cluster_3 Data Analysis & Decision Making T1_Broad Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) [10] Radioligand Binding Assays T2_IC50 IC50 Determination for Off-Target 'Hits' (Binding or Enzyme Assays) T1_Broad->T2_IC50 Identified 'Hits' (>50% inhibition @ 10µM) T1_Kinase Kinase Panel Screening (e.g., Reaction Biology KinomeScan) Enzyme Inhibition Assays T1_Kinase->T2_IC50 T3_Cellular Cell-Based Functional Assays (e.g., GPCR signaling, cellular kinase inhibition) T2_IC50->T3_Cellular Confirmed Off-Targets (Potency < 100x Primary Target) T3_Tissue Tissue Cross-Reactivity (TCR) Immunohistochemistry (if applicable) [16] T3_Cellular->T3_Tissue Functionally Active Off-Targets Analysis Selectivity Profiling & Risk Assessment - Quantify Selectivity Ratios [35] - Structure-Activity Relationship (SAR) T3_Cellular->Analysis T3_Tissue->Analysis

Caption: Tiered workflow for cross-reactivity profiling of a novel compound.

Tier 1: Casting a Wide Net - Broad Off-Target and Kinase Panel Screening

The initial step is to screen Compound X against a diverse panel of targets known to be frequently implicated in adverse drug reactions.[6] This provides a broad overview of potential liabilities.

1. Rationale for Broad Panel Screening: The goal of this initial screen is not to determine precise potency but to identify potential interactions that warrant further investigation. A standard concentration, typically 10 µM, is used to challenge a wide array of receptors, ion channels, transporters, and enzymes.[7] A common industry practice is to use a commercially available panel, such as the SafetyScreen44 panel, which covers a range of clinically relevant targets.[7]

2. Rationale for Kinase Panel Screening: Given our hypothesis that Compound X is a Kinase A inhibitor, it is crucial to assess its specificity across the human kinome. The high degree of structural similarity in the ATP-binding site of kinases makes cross-reactivity a common challenge.[8] A comprehensive kinase panel screen will reveal the selectivity of Compound X within this target family.

Data Presentation: Example Tier 1 Results

The data from these screens are typically presented as the percent inhibition at a fixed concentration.

Table 1: Hypothetical Results from Broad Off-Target Panel (Selected Targets) (Compound X screened at 10 µM)

Target ClassSpecific Target% Inhibition
GPCR5-HT2B Receptor85%
GPCRM1 Muscarinic Receptor12%
Ion ChannelhERG5%
EnzymePDE462%
TransporterSERT8%

Table 2: Hypothetical Results from Kinase Panel (Selected Kinases) (Compound X screened at 1 µM)

Kinase% Inhibition
Kinase A (Primary Target) 98%
Kinase B75%
Kinase C15%
Kinase D88%

Tier 2: Confirming Hits and Quantifying Potency

Any target showing significant inhibition (typically >50%) in the Tier 1 screen is considered a "hit" and requires further characterization. The next step is to determine the potency (IC50 or Ki) of Compound X against these identified off-targets.[9]

1. Rationale for Potency Determination: A single-point inhibition value is insufficient to gauge the risk of an off-target interaction. A full dose-response curve provides the IC50 value, which is essential for calculating a selectivity ratio—the ratio of the off-target potency to the on-target potency. A large selectivity ratio (e.g., >100-fold) suggests a lower risk of off-target effects at therapeutic concentrations.[10]

Data Presentation: Example Tier 2 Results

Table 3: Comparative Potency of Compound X and a Reference Compound

TargetCompound X IC50 (nM)Reference Compound Y IC50 (nM)Selectivity Ratio (Off-Target/On-Target) for Compound X
Kinase A (Primary Target) 15 25 -
5-HT2B Receptor850>10,00056.7
PDE41,2005,00080.0
Kinase B45080030.0
Kinase D2501,50016.7

Tier 3: Assessing Functional and Cellular Activity

Demonstrating that a compound can bind to an off-target in a biochemical assay is only part of the story. It is crucial to determine if this binding translates into a functional effect in a cellular context.

1. Rationale for Cell-Based Functional Assays: Cell-based assays provide a more physiologically relevant system to assess the impact of off-target binding.[11] For a GPCR hit like the 5-HT2B receptor, a functional assay would measure downstream signaling events such as calcium flux or IP1 accumulation.[12][13] For the off-target kinases, a cellular assay could measure the phosphorylation of a known substrate within the cell.

Data Presentation: Example Tier 3 Results

Table 4: Functional Activity of Compound X in Cellular Assays

Off-TargetAssay TypeCompound X EC50/IC50 (nM)Functional Effect
5-HT2B ReceptorCalcium Flux Assay2,500Agonist
Kinase DCellular Phospho-Substrate Assay980Inhibition

2. Rationale for Tissue Cross-Reactivity (TCR) Studies: For biologic drugs, TCR studies using immunohistochemistry on a panel of human tissues are a regulatory expectation to identify unexpected binding.[14] While less common for small molecules, if a significant and potent off-target effect is confirmed in functional assays, understanding the tissue distribution of that off-target can be critical for predicting potential organ-specific toxicities.[4]

Experimental Protocols

The following are generalized protocols for the key assay types discussed. Specific conditions will need to be optimized for each target.

Protocol 1: Radioligand Binding Assay (for GPCRs)

This protocol is a competitive binding assay to determine the affinity (Ki) of a test compound.[15]

  • Preparation of Cell Membranes: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer.[16]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-LSD for the 5-HT2B receptor), and a range of concentrations of Compound X.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[16]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.[15]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[17]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[18]

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in kinase assay buffer.

  • Assay Setup: To a 96-well plate, add Compound X across a range of concentrations.

  • Kinase Reaction: Add the kinase and substrate solution to each well. Initiate the reaction by adding ATP and incubate at 30°C for 60 minutes.[19]

  • Detection: Stop the kinase reaction and measure the amount of ATP remaining by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).[18]

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal (or percent inhibition) against the log concentration of Compound X to determine the IC50 value.

Protocol 3: Cellular Calcium Flux Assay (for Gq-coupled GPCRs)

This assay measures the increase in intracellular calcium following the activation of a Gq-coupled receptor like 5-HT2B.[20]

  • Cell Preparation: Plate cells expressing the target receptor in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR®). Add varying concentrations of Compound X to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of Compound X to determine the EC50 for agonism.

Conclusion: A Data-Driven Path to a Safer Candidate

The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. By employing a tiered approach—beginning with broad screening, followed by quantitative confirmation, and culminating in functional cellular assessment—researchers can build a comprehensive selectivity profile for promising molecules like 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This data-driven process not only satisfies regulatory expectations but, more importantly, provides the critical insights needed to identify and mitigate potential safety liabilities early, ultimately increasing the probability of developing a safe and effective therapeutic.

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  • MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Retrieved from [Link]

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Comparative

A Comparative Analysis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid Against Known Anti-Inflammatory Agents

Introduction The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory properties.[1][2] This guide intr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory properties.[1][2] This guide introduces a novel pyrrole derivative, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (hereafter referred to as "Compound X"), and benchmarks its potential anti-inflammatory efficacy against a panel of well-characterized inhibitors. Given the prevalence of the pyrrole motif in anti-inflammatory agents, we hypothesize that Compound X may modulate key inflammatory pathways.[3][4][5]

This document provides a comprehensive framework for evaluating the anti-inflammatory profile of Compound X. We will delve into the mechanistic rationale for selecting our benchmark inhibitors, provide detailed experimental protocols for a robust comparative analysis, and present a template for data interpretation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-inflammatory therapeutics.

The Benchmark Inhibitors: A Rationale for Selection

To establish a comprehensive performance baseline for Compound X, we have selected three benchmark inhibitors, each representing a distinct and well-characterized mechanism of anti-inflammatory action.

  • Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone serves as a gold-standard anti-inflammatory agent.[6] Its mechanism is multifaceted, primarily involving the activation of the glucocorticoid receptor (GR).[7] The Dexamethasone-GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and suppresses the expression of pro-inflammatory cytokines and chemokines by inhibiting transcription factors such as NF-κB and AP-1.[7][8]

  • Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10][11] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[9][12]

  • PIM-1 Kinase Inhibitor (SMI-4a): The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, have emerged as important regulators of inflammatory signaling pathways.[13][14] PIM-1 is involved in cytokine-mediated cell proliferation and survival and can activate the NF-κB pathway.[13][15] Inhibitors of PIM-1, such as SMI-4a, have been shown to suppress inflammatory responses in macrophages, making them a relevant benchmark for novel compounds targeting inflammation.[15][16][17]

Experimental Design and Methodologies

To comprehensively evaluate the anti-inflammatory potential of Compound X relative to our benchmark inhibitors, a series of in vitro assays will be conducted using the murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Experimental Workflow Diagram

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation start Culture RAW 264.7 Cells seed Seed cells in 96-well plates start->seed treat Treat with Compound X or Benchmark Inhibitors stimulate Stimulate with LPS (1 µg/mL) treat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay Nitric Oxide Assay (Griess Reagent) stimulate->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6) stimulate->cytokine_assay nfkb_assay NF-κB Reporter Assay stimulate->nfkb_assay end Data Analysis & Comparison viability->end no_assay->end cytokine_assay->end nfkb_assay->end kinase_assay PIM-1 Kinase Assay kinase_assay->end

Caption: Experimental workflow for comparative analysis.

Inflammatory Signaling Pathway Diagram

G cluster_proinflammatory Pro-inflammatory Signaling Cascade cluster_kinases Kinase Pathways cluster_outputs Inflammatory Outputs LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK MyD88->IKK NFkB_complex IκBα-NF-κB IKK->NFkB_complex Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_complex->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation COX2_node COX-2 Nucleus->COX2_node Cytokines TNF-α, IL-6 Nucleus->Cytokines NO Nitric Oxide (iNOS) Nucleus->NO PIM1 PIM-1 PIM1->NFkB Activates Prostaglandins Prostaglandins COX2_node->Prostaglandins Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Transrepression Ibuprofen Ibuprofen Ibuprofen->COX2_node PIM1_Inhibitor PIM-1 Inhibitor PIM1_Inhibitor->PIM1 CompoundX Compound X (Hypothesized Targets) CompoundX->NFkB CompoundX->PIM1

Caption: Key inflammatory signaling pathways and inhibitor targets.

Protocol 1: Cell Viability Assay (MTT Assay)

Rationale: It is crucial to determine the cytotoxic concentrations of Compound X and the benchmark inhibitors to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19][20]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[21]

  • Treatment: Treat the cells with various concentrations of Compound X and the benchmark inhibitors for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Nitric Oxide (NO) Production Assay

Rationale: Nitric oxide is a key pro-inflammatory mediator produced by activated macrophages. The Griess reaction is a common and reliable method to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.[22][23][24]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with the compounds as described in the MTT assay protocol.

  • LPS Stimulation: After a 1-hour pre-treatment with the compounds, stimulate the cells with 1 µg/mL of LPS for 24 hours.[25][26][27]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-1-naphthylethylenediamine dihydrochloride solution).[28]

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.[22][26]

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: Measuring the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 provides direct evidence of the anti-inflammatory activity of the test compounds. ELISA is a highly sensitive and specific method for cytokine quantification.[29][30][31][32]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (TMB) and stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

Protocol 4: NF-κB Reporter Assay

Rationale: The NF-κB signaling pathway is a central regulator of inflammation.[33] A luciferase reporter assay provides a quantitative measure of NF-κB transcriptional activity, allowing for the determination of whether the compounds inhibit this key pathway.[34][35][36][37]

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with the compounds and LPS as previously described.

  • Cell Lysis and Luciferase Assay: After 6-24 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.[34]

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Protocol 5: PIM-1 Kinase Inhibition Assay

Rationale: To investigate if Compound X has a more specific kinase inhibitory profile, a direct enzymatic assay against PIM-1 kinase is warranted. This helps to elucidate a more targeted mechanism of action, similar to our benchmark PIM-1 inhibitor.[38][39][40][41][42]

Step-by-Step Methodology:

  • Assay Preparation: Utilize a commercial PIM-1 kinase assay kit, which typically includes recombinant PIM-1 enzyme, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of Compound X and the benchmark PIM-1 inhibitor to the assay plate.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for the recommended time (e.g., 60 minutes at room temperature).[38]

  • Signal Detection: Stop the reaction and measure the kinase activity. Many kits use a luminescence-based readout where the amount of ADP produced is converted to a light signal.[39]

  • IC50 Calculation: Determine the concentration of the compounds that inhibit 50% of the PIM-1 kinase activity.

Data Presentation and Interpretation

The quantitative data generated from the described assays should be summarized in clear, concise tables for easy comparison. The primary metric for potency will be the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Compound X and Benchmark Inhibitors
CompoundCC50 (µM) in RAW 264.7 cells
Compound X>100
Dexamethasone>100
Ibuprofen>100
SMI-4a75.3

CC50: 50% cytotoxic concentration.

Table 2: Comparative IC50 Values for Inhibition of Inflammatory Markers
CompoundNO Production IC50 (µM)TNF-α Secretion IC50 (µM)IL-6 Secretion IC50 (µM)
Compound X12.515.818.2
Dexamethasone0.050.010.02
Ibuprofen25.4>50>50
SMI-4a8.910.111.5
Table 3: Comparative IC50 Values for Inhibition of Signaling Pathways
CompoundNF-κB Activation IC50 (µM)PIM-1 Kinase Activity IC50 (µM)
Compound X10.79.8
Dexamethasone0.03>100
Ibuprofen>100>100
SMI-4a7.20.5

Conclusion

This guide outlines a systematic approach to benchmark the novel pyrrole derivative, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (Compound X), against established anti-inflammatory agents. By employing a panel of in vitro assays, we can elucidate its potency and potential mechanism of action. The hypothetical data presented suggests that Compound X may exert its anti-inflammatory effects through the dual inhibition of the NF-κB pathway and PIM-1 kinase. While not as potent as the steroidal anti-inflammatory drug Dexamethasone, its targeted mechanism may offer a favorable therapeutic window. Further investigation into the selectivity and in vivo efficacy of Compound X is warranted to fully understand its potential as a novel anti-inflammatory therapeutic.

References

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Validation

A Comparative Guide to the Synthesis of Substituted Pyrroles: Classical Methods and Modern Innovations

For Researchers, Scientists, and Drug Development Professionals The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and funct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials. From the life-sustaining pigments of heme and chlorophyll to blockbuster drugs, the strategic synthesis of substituted pyrroles is of paramount importance. This guide provides a comparative analysis of the principal synthetic routes to this vital scaffold, offering an in-depth look at the venerable classical methods and a survey of modern, enabling technologies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these routes to empower researchers in selecting the optimal strategy for their synthetic targets.

The Classical Canon: Time-Honored Routes to the Pyrrole Core

Four classical name reactions have long dominated the landscape of pyrrole synthesis: the Paal-Knorr, Knorr, Hantzsch, and Barton-Zard syntheses. Each offers a unique approach to the construction of the pyrrole ring, with distinct advantages and limitations.

The Paal-Knorr Synthesis: A Direct and Reliable Condensation

The Paal-Knorr synthesis is arguably the most straightforward and widely employed method for preparing pyrroles.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[2][3]

Mechanism and Rationale: The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to furnish the aromatic pyrrole ring. The choice of acid catalyst is crucial; while protic acids like acetic acid or p-toluenesulfonic acid are common, Lewis acids can also be employed.[3][4] The simplicity of the starting materials and the directness of the transformation are key advantages. However, the traditional reliance on harsh acidic conditions and high temperatures can limit its applicability for sensitive substrates.[2]

Modern Adaptations: Recognizing these limitations, significant efforts have been directed towards developing milder and more environmentally benign Paal-Knorr protocols. Green chemistry approaches include the use of water as a solvent, microwave-assisted synthesis to dramatically reduce reaction times, and the application of a wide range of heterogeneous and reusable catalysts.[2][5] For instance, catalysts like silica sulfuric acid have been shown to facilitate the reaction in high yields under solvent-free conditions in a matter of minutes.[6]

Workflow: Paal-Knorr Synthesis

A 1,4-Dicarbonyl Compound D Reaction Mixture A->D B Primary Amine or Ammonia B->D C Acid Catalyst (e.g., Acetic Acid) C->D E Heating (Conventional or Microwave) D->E F Workup & Purification (Precipitation, Recrystallization) E->F G Substituted Pyrrole F->G A α-Oximinoketone C In situ generated α-Amino Ketone A->C B Reducing Agent (e.g., Zn/AcOH) B->C E Condensation & Cyclization C->E D β-Dicarbonyl Compound D->E F Workup & Purification E->F G Polysubstituted Pyrrole F->G

Caption: General workflow for the Knorr synthesis of polysubstituted pyrroles.

The Hantzsch Pyrrole Synthesis: A Multicomponent Assembly

The Hantzsch synthesis is a three-component reaction between an α-haloketone, a β-ketoester, and a primary amine or ammonia. [7]This method offers a high degree of flexibility in the substitution pattern of the resulting pyrrole.

Mechanism and Rationale: The reaction is believed to proceed through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final pyrrole product. [7]While versatile, the classical Hantzsch synthesis can suffer from moderate yields (often below 60%) and the potential for side reactions. [8] Modern Enhancements: Recent advancements have focused on improving the efficiency and scope of the Hantzsch synthesis. The use of continuous flow chemistry has been shown to significantly reduce reaction times and simplify purification. [7]Furthermore, green chemistry approaches, such as mechanochemical (ball-milling) methods, have been developed to provide higher yields in the absence of a solvent.

Workflow: Hantzsch Pyrrole Synthesis

A α-Haloketone D Multicomponent Condensation A->D B β-Ketoester B->D C Primary Amine or Ammonia C->D E Workup & Purification D->E F Polysubstituted Pyrrole E->F A Nitroalkene D Michael Addition & Cyclization A->D B α-Isocyanoacetate B->D C Base (e.g., K2CO3) C->D E Workup & Purification D->E F Pyrrole-2-carboxylate E->F

Caption: General workflow for the Barton-Zard synthesis of pyrrole-2-carboxylates.

Comparative Analysis of Classical Methods

The choice between these classical methods depends heavily on the desired substitution pattern of the target pyrrole and the availability of starting materials.

Synthesis MethodStarting MaterialsKey FeaturesTypical YieldsAdvantagesDisadvantages
Paal-Knorr 1,4-Dicarbonyls, Amines/AmmoniaDirect condensation>60%, often 80-95% Simple, high-yielding, reliablePreparation of unsymmetrical 1,4-dicarbonyls can be challenging; harsh conditions in classical protocols
Knorr α-Amino ketones, β-DicarbonylsConvergent synthesis of polysubstituted pyrroles57-64% (classical)[4] Excellent control over substitution patternα-Amino ketones are often unstable and prepared in situ
Hantzsch α-Haloketones, β-Ketoesters, Amines/AmmoniaMulticomponent reactionModerate, often <60% High flexibility in substitutionCan have lower yields compared to other methods
Barton-Zard Nitroalkenes, α-IsocyanoacetatesProvides pyrrole-2-carboxylatesHigh[5] Access to a specific and useful substitution patternSubstrate scope can be limited

The Modern Toolbox: Innovations in Pyrrole Synthesis

While the classical methods remain highly relevant, the 21st century has witnessed a surge in the development of novel and innovative strategies for pyrrole synthesis. These modern approaches often offer advantages in terms of efficiency, atom economy, and functional group tolerance.

Multicomponent Reactions (MCRs)

Building on the principle of the Hantzsch synthesis, a wide variety of novel multicomponent reactions have been developed for the one-pot synthesis of highly substituted pyrroles from simple, readily available starting materials. These reactions are highly atom-economical and can rapidly generate molecular complexity. For instance, a one-pot, two-step protocol involving the Michael addition of an alkyl acetoacetate to a dialkyl acetylenedicarboxylate, followed by condensation with an amine, can produce pentasubstituted pyrroles.

[9]#### 2. Catalytic Methods

The use of transition metal catalysts has revolutionized pyrrole synthesis. Catalysts based on ruthenium, rhodium, palladium, iron, and copper have been employed in a variety of transformations, including:

  • Dehydrogenative coupling: Ruthenium and cobalt pincer complexes can catalyze the direct synthesis of pyrroles from diols and amines, with the only byproduct being hydrogen gas. *[10] Cycloadditions and Annulations: Metal-catalyzed [3+2] cycloadditions and annulation reactions of various nitrogen-containing precursors with alkynes or other coupling partners provide efficient routes to diverse pyrrole structures under mild conditions. *[9] Copper-Hydride Catalyzed Coupling: A notable example is the CuH-catalyzed coupling of enynes and nitriles, which provides a variety of N-H pyrroles in good yields and with high regioselectivity. This method tolerates a broad range of functional groups.

Green Chemistry Approaches

In addition to the modernization of classical methods, new synthetic strategies are often designed with green chemistry principles in mind. This includes the use of:

  • Mechanochemistry: Solvent-free synthesis of pyrroles using ball-milling has been shown to be a highly efficient and environmentally friendly alternative to traditional solution-phase reactions. *[5] Photocatalysis and Electrosynthesis: These emerging techniques offer novel modes of reactivity for pyrrole synthesis under mild conditions.

Experimental Protocols: Representative Examples

To provide a practical context for the discussed methods, detailed experimental protocols for the synthesis of specific substituted pyrroles are provided below.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

[8]Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, methanol, and one drop of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 15 minutes.

  • Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield the pure product.

Protocol 2: Knorr Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate

[7]Objective: To synthesize a highly substituted pyrrole via the classical Knorr condensation.

Materials:

  • Ethyl acetoacetate (2.5 mol)

  • Glacial acetic acid (575 mL)

  • Sodium nitrite (1.25 mol)

  • Water (150 mL)

  • Zinc dust (2.5 gram atoms)

  • 95% Ethanol for recrystallization

Procedure:

  • In a 5-liter flask, dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution to 10°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature between 10-12°C.

  • After the addition is complete, allow the mixture to stand for 3-4 hours at room temperature, and then overnight in a refrigerator.

  • To the cooled solution, add zinc dust in portions with vigorous stirring, keeping the temperature below 40°C.

  • After the addition of zinc, heat the mixture to boiling for one hour.

  • Pour the hot mixture into 4 liters of water and allow it to stand overnight.

  • Filter the crude product by suction, wash the filter cake with two 500-cc portions of water, and air dry.

  • Recrystallize the crude product from 95% ethanol.

Protocol 3: Barton-Zard Synthesis of Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate

[11]Objective: To synthesize a fused pyrrole system using the Barton-Zard reaction.

Materials:

  • 3-Nitro-2H-chromene derivative (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (104 mg, 0.75 mmol)

  • Ethanol (6 mL)

  • Ethyl isocyanoacetate (74 mg, 0.65 mmol)

  • 5% Hydrochloric acid (1 mL)

  • Dichloromethane-hexane (2:1) for recrystallization

Procedure:

  • To a mixture of the 3-nitro-2H-chromene and K₂CO₃ in 4 mL of ethanol, add a solution of ethyl isocyanoacetate in 2 mL of ethanol dropwise with stirring.

  • Reflux the mixture for 30 minutes, monitoring the reaction by TLC.

  • After completion, add 1 mL of 5% hydrochloric acid and evaporate the solvent under reduced pressure.

  • Add 25 mL of water to the residue, filter the precipitate, and dry it at 75°C.

  • Recrystallize the crude product from a dichloromethane-hexane (2:1) mixture to obtain the pure product.

Conclusion

The synthesis of substituted pyrroles is a rich and evolving field. The classical Paal-Knorr, Knorr, Hantzsch, and Barton-Zard reactions provide a robust foundation, and their modern adaptations have significantly expanded their scope and utility. Concurrently, the development of novel catalytic and multicomponent strategies offers powerful new tools for the efficient and selective construction of these important heterocycles. The choice of synthetic route will ultimately be guided by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, is essential for any researcher working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

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Comparative

A Spectroscopic Guide to the Isomers of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecules is paramount. Isomers, compounds shari...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of the constitutional isomers of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative with potential applications in medicinal chemistry.

The differentiation of these isomers is critical for ensuring the synthesis of the correct target molecule, guaranteeing reproducibility in biological assays, and meeting stringent regulatory requirements. This document, intended for researchers and scientists, offers a detailed analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to distinguish between these closely related structures. The insights provided are based on established spectroscopic principles and data from analogous compounds, offering a predictive framework for their characterization.

The Importance of Isomer Differentiation

Pyrrole derivatives are a significant class of heterocyclic compounds that form the core of many biologically active molecules. The specific substitution pattern on the pyrrole ring dictates the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions. Consequently, even a subtle change in the position of a substituent can dramatically alter its pharmacological profile. For 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, several constitutional isomers are possible, primarily differing in the position of the carboxylic acid group. This guide will focus on the spectroscopic signatures that allow for the unambiguous identification of each isomer.

Predicted Spectroscopic Data for Isomer Comparison

The following tables summarize the predicted key spectroscopic data for the constitutional isomers of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-carboxylic acid. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Isomers Under Consideration:

  • Isomer A: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

  • Isomer B: 1-(2-methoxyethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

  • Isomer C: 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule by probing the chemical environment of hydrogen nuclei. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide a detailed molecular fingerprint.

Predicted ¹H NMR Chemical Shifts (δ, ppm)
ProtonsIsomer AIsomer BIsomer CRationale for Differentiation
Pyrrole-H~6.0-6.5 (s)~6.5-7.0 (s)~6.0-6.5 (s)The chemical shift of the lone pyrrole proton is highly sensitive to the electronic effects of the adjacent substituents. The carboxylic acid group is electron-withdrawing, causing a downfield shift of the adjacent proton.
N-CH₂~4.0-4.3 (t)~4.0-4.3 (t)~4.0-4.3 (t)The chemical environment of the N-CH₂ protons is similar in all isomers and is expected to be a triplet due to coupling with the adjacent O-CH₂ protons.
O-CH₂~3.5-3.8 (t)~3.5-3.8 (t)~3.5-3.8 (t)Similar to the N-CH₂ protons, the O-CH₂ protons will appear as a triplet.
O-CH₃~3.2-3.4 (s)~3.2-3.4 (s)~3.2-3.4 (s)The methoxy protons will be a singlet and their chemical shift is not expected to vary significantly between the isomers.
Pyrrole-CH₃~2.1-2.4 (s) & ~2.0-2.3 (s)~2.0-2.3 (s) & ~1.9-2.2 (s)~2.2-2.5 (s) & ~2.1-2.4 (s)The chemical shifts of the methyl groups on the pyrrole ring are influenced by the position of the carboxylic acid group. A methyl group ortho or para to the carboxylic acid will experience a different electronic environment than one meta to it.
COOH~10-12 (br s)~10-12 (br s)~10-12 (br s)The carboxylic acid proton typically appears as a broad singlet in a downfield region.

s = singlet, t = triplet, br s = broad singlet

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Chemical Shifts (δ, ppm)
CarbonIsomer AIsomer BIsomer CRationale for Differentiation
C=O~165-175~165-175~160-170The carbonyl carbon of a carboxylic acid conjugated with the pyrrole ring will have a distinct chemical shift[1][2]. The degree of conjugation and substitution pattern will influence this value.
Pyrrole C (substituted)~115-140~115-140~115-140The chemical shifts of the pyrrole ring carbons are highly dependent on the attached substituents. Additive substituent effects can be used to predict these shifts with reasonable accuracy[3].
Pyrrole C-H~105-115~110-120~100-110The position of the unsubstituted carbon on the pyrrole ring will be a key differentiator.
N-CH₂~45-50~45-50~45-50The chemical shift of this carbon is not expected to vary significantly between isomers.
O-CH₂~68-72~68-72~68-72The chemical shift is characteristic of an ether linkage.
O-CH₃~58-60~58-60~58-60The methoxy carbon will have a characteristic chemical shift.
Pyrrole-CH₃~10-15~10-15~10-15The chemical shifts of the methyl carbons will show slight variations based on their position relative to the carboxylic acid group.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Predicted Key IR Absorption Bands (cm⁻¹)
Functional GroupIsomer AIsomer BIsomer CRationale for Differentiation
O-H (Carboxylic Acid)~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.
C=O (Carboxylic Acid)~1680-1710~1680-1710~1660-1690The position of the carbonyl stretch is influenced by conjugation. A C=O at the 2-position (Isomer C) may experience different conjugation effects compared to the 3-position (Isomers A and B), potentially leading to a lower frequency[2].
C-O (Ether)~1080-1150~1080-1150~1080-1150A strong C-O stretching band is expected for the methoxyethyl group.
C-H (sp³ Aliphatic)~2850-3000~2850-3000~2850-3000These bands correspond to the C-H stretches of the methyl and ethyl groups.
C-H (Aromatic)~3100-3150~3100-3150~3100-3150The C-H stretch of the pyrrole ring proton.
C-N Stretch~1250-1350~1250-1350~1250-1350The stretching vibration of the C-N bond in the pyrrole ring.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern can be used to deduce the structure of the parent molecule.

Predicted Key Fragmentation Pathways
FragmentationPredicted m/zRationale for Differentiation
Molecular Ion [M]⁺ 225.13The molecular ion peak should be observable, confirming the molecular weight of the isomers.
Loss of -OCH₃ 194Loss of the methoxy group is a common fragmentation for ethers.
Loss of -CH₂OCH₃ 180Cleavage of the ethyl side chain.
Loss of -COOH 180Decarboxylation is a characteristic fragmentation of carboxylic acids.
Loss of -OCH₂CH₂ 166Fragmentation of the N-substituent.
McLafferty Rearrangement VariableIf sterically feasible, a McLafferty rearrangement involving the carboxylic acid and the alkyl side chain could lead to characteristic fragments that may differ between isomers.
Pyrrole Ring Fragmentation VariableThe pyrrole ring can undergo complex fragmentation, and the pattern may be influenced by the substituent positions, although these fragments might be less diagnostic for isomer differentiation.

The relative intensities of these fragment ions will be crucial for distinguishing the isomers. For instance, the stability of the resulting radical cation after the loss of a substituent can be influenced by the substitution pattern, leading to different peak intensities in the mass spectrum.

Experimental Protocols

To obtain the data for this comparative analysis, the following standard spectroscopic methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomeric compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • The spectral width should cover the expected range for all carbon signals (e.g., 0-200 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum. Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - EI):

    • For volatile compounds, introduce the sample via a Gas Chromatography (GC) system coupled to the mass spectrometer.

    • Alternatively, use a direct insertion probe for solid samples.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-500 amu) using a quadrupole, time-of-flight, or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizing the Differentiation

The following diagrams illustrate the structures of the isomers and a generalized workflow for their spectroscopic analysis.

Spectroscopic_Workflow Sample Isomeric Mixture or Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-GC/MS or LC/MS) Sample->MS NMR_Data Chemical Shifts Multiplicity Correlations NMR->NMR_Data IR_Data Functional Group Stretching Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Interpretation Data Interpretation and Comparison NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Identification Isomer Identification Interpretation->Identification

Caption: A generalized workflow for the spectroscopic differentiation of isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of the constitutional isomers of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. By carefully analyzing the predicted differences in chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify the specific isomer in hand. This level of structural verification is an indispensable component of modern chemical research and development, ensuring the integrity and reproducibility of scientific findings.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 292957, 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • Royal Society of Chemistry. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 142936, 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 587210, 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Comprehensive Safety and Handling Guide: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 876294-73-4). As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and practical understanding of safe laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid was not available at the time of this writing. The following recommendations are based on the hazard profiles of structurally similar pyrrole-carboxylic acid derivatives. It is imperative to treat this compound with the care required for chemicals with potential skin, eye, and respiratory hazards.

Hazard Assessment and Triage

Based on data from analogous compounds, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is anticipated to present the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this substance.

Operation Eyes/Face Hands Body Respiratory
Handling Solid (Weighing, Aliquoting) Chemical safety goggles or a face shield.Nitrile or neoprene gloves.Lab coat.Recommended to handle in a fume hood or ventilated enclosure. If not possible, a NIOSH-approved particulate respirator (e.g., N95) is advised.
Working with Solutions Chemical safety goggles.Nitrile or neoprene gloves.Lab coat.Work in a well-ventilated area or fume hood.
Accidental Spill Cleanup Chemical safety goggles and face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.A NIOSH-approved respirator with particulate and organic vapor cartridges.

Expert Insight: The causality behind these choices is rooted in preventing the primary routes of exposure. Goggles protect against splashes and airborne particles, while gloves form a barrier against skin contact. A lab coat prevents contamination of personal clothing. Respiratory protection is crucial when the compound can become airborne, as fine powders are easily inhaled.

Step-by-Step Handling Protocols

Adherence to a systematic workflow is essential for minimizing exposure and ensuring reproducible, safe science.

3.1. Preparation and Weighing of Solid Compound:

  • Work Area Preparation: Always handle the solid form of this compound within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.

  • Donning PPE: Before handling the primary container, put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing: Use a tared weigh boat or paper. Avoid creating dust by handling the material gently.

  • Container Sealing: Immediately after dispensing, securely close the primary container.

  • Cleanup: Clean any residual powder from the balance and surrounding surfaces with a damp cloth, taking care not to generate dust. Dispose of the cloth as hazardous waste.

3.2. Preparation of Solutions:

  • Solvent Selection: Choose an appropriate solvent based on your experimental needs.

  • Dissolution: In a fume hood, slowly add the weighed solid to the solvent while stirring to facilitate dissolution.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures: A Self-Validating System of Safety

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill Response:

    • Evacuate the immediate area.

    • Wear the appropriate PPE for spill cleanup (see table above).

    • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Stewardship

All waste containing 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[4]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for Handling Pyrrole Carboxylic Acid Derivatives start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid in_hood Working in Fume Hood? handling_solid->in_hood Yes solution_prep Preparing Solution? handling_solid->solution_prep No ppe_solid_hood Goggles, Gloves, Lab Coat in_hood->ppe_solid_hood Yes ppe_solid_no_hood Goggles, Gloves, Lab Coat, Respirator (N95) in_hood->ppe_solid_no_hood No spill_cleanup Spill Cleanup? solution_prep->spill_cleanup No ppe_solution Goggles, Gloves, Lab Coat solution_prep->ppe_solution Yes ppe_spill Goggles, Face Shield, Heavy-Duty Gloves, Apron, Respirator spill_cleanup->ppe_spill Yes

Caption: PPE selection workflow for handling pyrrole carboxylic acid derivatives.

References

  • Angene Chemical. (2024). Safety Data Sheet for 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

  • ChemSrc. (n.d.). MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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